molecular formula C6H7BO2S B1229282 4-Mercaptophenylboronic acid CAS No. 237429-33-3

4-Mercaptophenylboronic acid

Cat. No.: B1229282
CAS No.: 237429-33-3
M. Wt: 154 g/mol
InChI Key: AUVSUPMVIZXUOG-UHFFFAOYSA-N
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Description

4-Mercaptophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7BO2S and its molecular weight is 154 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSUPMVIZXUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403236
Record name 4-Mercaptophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237429-33-3
Record name 4-Mercaptophenylboronic acid
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Record name 4-MERCAPTOPHENYLBORONIC AICD
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Foundational & Exploratory

4-Mercaptophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Applications of a Versatile Reagent

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)2] group. This unique structure allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable tool for researchers, scientists, and drug development professionals. Its ability to form reversible covalent bonds with diols, coupled with the reactivity of the thiol group, underpins its widespread use in sensor technology, bioconjugation, materials science, and as a building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

4-MPBA is typically a white to light yellow crystalline powder.[1] It is relatively stable at room temperature but may decompose under high heat or light.[2] The compound is soluble in water and various organic solvents.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇BO₂S[1][3]
Molecular Weight 153.99 g/mol [1][4]
CAS Number 237429-33-3[1][4]
Melting Point >230 °C (lit.)[4][5]
Appearance White to light yellow crystalline powder[1]
Purity 90% - 105%[1][4]
InChI Key AUVSUPMVIZXUOG-UHFFFAOYSA-N[3][4]
SMILES String OB(O)c1ccc(S)cc1[4]

Spectroscopic Data

The structural features of 4-MPBA have been characterized using various spectroscopic techniques. Vibrational spectroscopy (FT-IR and Raman) has been employed to study its molecular conformation and intermolecular hydrogen bonding, particularly in its dimeric form.[6][7]

TechniqueKey ObservationsReference
FT-IR Used to investigate molecular structure and hydrogen bonding.[6][7]
Raman Provides insights into molecular vibrations and conformation.[6][7]
SERS Surface-Enhanced Raman Scattering is used to study the orientation and interaction of 4-MPBA on nanoparticle surfaces, particularly in response to pH and glucose binding.[8]
XPS X-ray Photoelectron Spectroscopy indicates that under ultrahigh vacuum, partial dehydration of 4-MPBA self-assembled monolayers can occur, forming boronic anhydride (B1165640) species.[9]

Reactivity and Key Applications

The dual functionality of 4-MPBA is central to its utility in various scientific fields. The boronic acid moiety is known for its ability to form stable, yet reversible, covalent bonds with cis-1,2-diols, a feature prominently found in carbohydrates like glucose and in glycoproteins.[10] The thiol group provides a strong anchor to gold surfaces, enabling the formation of self-assembled monolayers (SAMs).[9][10]

Key application areas include:

  • Sensor Technology : 4-MPBA is extensively used in the development of chemical sensors, especially for glucose and other carbohydrates.[1][11] When immobilized on a substrate, its interaction with glucose can be detected through various methods, including surface-enhanced Raman scattering (SERS).[8][11]

  • Drug Development and Bioconjugation : In medicinal chemistry, boronic acids are recognized as important functional groups in drug candidates, such as proteasome inhibitors.[12][13] 4-MPBA serves as a versatile building block for synthesizing more complex boron-containing pharmaceuticals.[1][14] Its ability to bind to glycoproteins is also exploited for their selective enrichment and analysis in proteomics research.[5][10]

  • Organic Synthesis : It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds.[2][15]

  • Materials Science : 4-MPBA is incorporated into polymer matrices and used to functionalize nanoparticles, enhancing their properties for applications in electronics and nanotechnology.[1][10]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with 4-MPBA

This protocol describes a general method for modifying gold nanoparticles (AuNPs) with 4-MPBA, a common step in the fabrication of sensors and for glycopeptide enrichment.[10]

Methodology:

  • Synthesis of AuNPs : Gold nanoparticles (approx. 50 nm) are first prepared using a suitable method, such as a hydrothermal approach based on a polyol process.[10]

  • Surface Modification : The synthesized AuNPs are then incubated in a solution of 4-MPBA. The thiol group of 4-MPBA has a high affinity for the gold surface and will spontaneously form a self-assembled monolayer.[10]

  • Washing : After incubation, the functionalized nanoparticles are typically centrifuged and washed to remove any unbound 4-MPBA.[11]

  • Characterization : The successful functionalization is confirmed using techniques like Fourier Transform Infrared (FT-IR) spectroscopy and UV/Vis adsorption spectroscopy.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general methodology for the Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction where 4-MPBA can be used as the organoboron reagent.[16][17]

Methodology:

  • Reaction Setup : In a suitable reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-10 equivalents).[16][18]

  • Solvent Addition : Add a degassed solvent system. Common solvents include toluene, tetrahydrofuran (B95107) (THF), or dioxane, often in a biphasic mixture with an aqueous base solution.[16][18]

  • Reaction Conditions : The mixture is typically degassed and then stirred at room temperature or heated (e.g., to 85 °C) under an inert atmosphere (like nitrogen or argon) for several hours (4-12 hours).[16] Microwave-assisted protocols can significantly reduce reaction times (e.g., 20 minutes at 150 °C).[16]

  • Work-up and Purification : Upon completion, the reaction mixture is filtered (e.g., through Celite) to remove the catalyst. The organic layer is separated, concentrated, and the resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.[16]

Visualizing Chemical Processes

Workflow for Glycopeptide Enrichment

The following diagram illustrates a typical workflow for selectively capturing glycopeptides from a complex biological sample using 4-MPBA functionalized magnetic nanoparticles.

G cluster_prep Nanoparticle Functionalization cluster_enrich Enrichment cluster_analysis Analysis Fe3O4 Fe3O4@Au Magnetic Nanoparticles Fe3O4_MPBA MPBA-Functionalized Nanoparticles Fe3O4->Fe3O4_MPBA Incubation MPBA 4-MPBA Solution MPBA->Fe3O4_MPBA Incubate Incubation & Magnetic Separation Fe3O4_MPBA->Incubate Sample Protein Digest (Peptides + Glycopeptides) Sample->Incubate Bound Captured Glycopeptides Incubate->Bound Unbound Unbound Peptides (Supernatant) Incubate->Unbound Elute Elution Bound->Elute Analysis MALDI-TOF MS Analysis Elute->Analysis

Workflow for selective enrichment of glycopeptides.
Suzuki-Miyaura Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)L2 Int1 R1-Pd(II)-X (Oxidative Addition Complex) Pd0->Int1 Int2 R1-Pd(II)-R2 Int1->Int2 Int2->Pd0 Product R1-R2 (Biaryl Product) OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination ArX R1-X (Aryl Halide) ArBOH2 R2-B(OH)2 (4-MPBA) ArBOH2->TM_label Base Base Base->TM_label

Catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[3][19] It may also cause respiratory irritation.[3] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn.[19] It should be used in a well-ventilated area, such as a fume hood.[2][19] Store the compound at room temperature in a tightly sealed container, away from sources of high heat or light.[1][2]

Conclusion

This compound is a highly versatile and valuable reagent in modern chemistry and life sciences. Its distinct thiol and boronic acid functionalities provide a powerful combination for applications ranging from the synthesis of complex organic molecules and pharmaceuticals to the development of advanced sensors and materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.

References

4-Mercaptophenylboronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Mercaptophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure makes it an invaluable reagent in various scientific domains, particularly in drug development, bioconjugation, and materials science.[1] The boronic acid moiety is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2] Additionally, its ability to form reversible covalent bonds with cis-diols is extensively utilized for the selective enrichment and sensing of glycoproteins and other carbohydrates.[3] The thiol group provides a versatile anchor point for immobilization onto surfaces, such as gold nanoparticles, further expanding its application in diagnostics and targeted drug delivery.[3]

A thorough understanding of the solubility of 4-MPBA in organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in purification, formulation, and screening processes. This guide provides a comprehensive overview of the known solubility characteristics of 4-MPBA, detailed experimental protocols for its determination, and visualizations of its key reaction pathways.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. Boronic acids as a class can present challenges in solubility studies due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines), a process that can be influenced by solvent and temperature.[4][5]

However, qualitative information and data from analogous compounds can provide valuable guidance.

Qualitative Solubility

Based on available chemical data, this compound exhibits solubility in several polar organic solvents.

SolventSolubility
MethanolSoluble[6][7]
Dimethylformamide (DMF)Soluble[8]
ChloroformSoluble[8]
WaterSoluble[8]

Quantitative Solubility Data for Phenylboronic Acid (Structural Analog)

To provide a quantitative perspective, the solubility of phenylboronic acid, a closely related structural analog lacking the thiol group, is presented below. This data, determined via a dynamic method, serves as a useful proxy for estimating the solubility behavior of 4-MPBA.[1][9][10] It is important to note that the presence of the thiol group in 4-MPBA may influence its polarity and intermolecular interactions, leading to deviations from these values.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents. [1][10][11]

SolventTemperature (°C)Solubility (Mole Fraction, x₁)
3-Pentanone20~0.25
30~0.35
40~0.48
50~0.65
Acetone20~0.22
30~0.32
40~0.45
Dipropyl Ether20~0.18
30~0.28
40~0.40
Chloroform20~0.08
30~0.12
40~0.18
Methylcyclohexane20<0.01
40<0.01
60~0.01

Data is approximated from graphical representations in Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.[1][9]

Experimental Protocol: Dynamic Solubility Determination

The dynamic method, also known as the synthetic or polythermal method, is a reliable technique for determining the solubility of compounds like boronic acids.[4][5] It involves heating a solid-liquid mixture of known composition at a controlled rate and identifying the temperature at which the last solid particles dissolve, resulting in a clear solution.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel or sealed vials

  • Analytical balance (precision ±0.1 mg)

  • Magnetic stirrer and stir bars

  • Programmable circulating thermostat bath (precision ±0.1 °C)

  • Calibrated thermometer or temperature probe (precision ±0.1 °C)

  • Luminance probe, turbidity sensor, or laser beam and photodetector for precise detection (visual observation can be used as an alternative)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.

  • Add a precise mass of the chosen organic solvent to the vessel to achieve a known mole fraction.

  • Add a magnetic stir bar and seal the vessel tightly to prevent solvent evaporation.

  • Measurement: Place the vessel in the thermostat bath and begin vigorous stirring.

  • Slowly increase the temperature of the bath at a constant, controlled rate (e.g., 0.2–0.5 °C/min).

  • Endpoint Detection: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes perfectly clear is the dissolution or solubility temperature for that specific composition.

  • Data Collection: Record this temperature.

  • Data Analysis: Repeat the procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

G cluster_prep Sample Preparation cluster_measure Solubility Measurement cluster_analysis Data Analysis weigh_solute Weigh 4-MPBA add_solvent Add Known Mass of Solvent weigh_solute->add_solvent seal Seal Vessel add_solvent->seal place_bath Place in Bath & Start Stirring seal->place_bath heat Increase Temp. (Controlled Rate) place_bath->heat monitor Monitor Turbidity heat->monitor record_temp Record Dissolution Temperature (T) monitor->record_temp repeat_exp Repeat for Different Compositions (x) record_temp->repeat_exp plot_data Plot T vs. x repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Workflow for the dynamic method of solubility determination.

Key Applications and Reaction Pathways

The utility of 4-MPBA in drug development is intrinsically linked to the reactivity of its boronic acid group. Understanding these reaction pathways is crucial for optimizing its use.

1. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, enabling the synthesis of complex biaryl compounds often found in pharmaceuticals.[12][13] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12]

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OH)₃⁻ transmetalation Transmetalation pd_complex2->pd0 R¹-R² product R¹-R² reductive_elim Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Reversible Interaction with cis-Diols

Boronic acids reversibly react with 1,2- or 1,3-diols, such as those found on the carbohydrate moieties of glycoproteins, to form cyclic boronate esters.[8] This interaction is pH-dependent and forms the basis for affinity chromatography, sensing, and targeted delivery applications.[2][8]

References

An In-depth Technical Guide to 4-Mercaptophenylboronic Acid (CAS No. 237429-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure makes it a versatile reagent in organic synthesis, materials science, and particularly in biomedical applications. Its CAS number is 237429-33-3. This guide provides a comprehensive overview of 4-MPBA, including its chemical and physical properties, synthesis, and key applications with detailed experimental protocols. Special focus is given to its role in drug development, bioconjugation, and advanced sensor technology.

Core Properties of this compound

4-MPBA is a stable boronic acid that is widely utilized as a reagent in various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.[1] It typically appears as a white to light yellow crystalline powder.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 237429-33-3
Molecular Formula C₆H₇BO₂S
Molecular Weight 153.99 g/mol
Melting Point >230 °C[1]
Appearance White to light yellow crystalline powder
Synonyms 4-Mercaptobenzeneboronic acid, (4-Sulfanylphenyl)boronic acid
Solubility Soluble in methanol
Spectroscopic Data

The structural integrity of 4-MPBA can be confirmed using various spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are presented below.

Table 1: NMR Spectral Data (¹H and ¹³C)

NucleusChemical Shift (ppm, predicted)Assignment
¹H~7.7-7.8 (d, 2H)Aromatic protons ortho to the boronic acid group
¹H~7.2-7.3 (d, 2H)Aromatic protons ortho to the thiol group
¹H~3.4-3.6 (s, 1H)Thiol proton (-SH)
¹H~8.0-8.2 (s, 2H)Boronic acid protons (-OH)
¹³C~135-138Aromatic C-B
¹³C~130-133Aromatic C-S
¹³C~128-130Aromatic C-H
¹³C~115-118Aromatic C-H

Note: Predicted values are based on standard chemical shift tables for substituted benzene (B151609) rings. Actual values may vary depending on the solvent and experimental conditions.

Table 2: FT-IR Spectral Data [2][3][4]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300-3600 (broad)O-H stretchBoronic acid (-OH)
~2550-2600 (weak)S-H stretchThiol (-SH)
~1600-1585C=C stretchAromatic ring
~1500-1400C=C stretchAromatic ring
~1300-1400B-O stretchBoronic acid
~1000-1100B-C stretchAryl-Boron bond
~800-850C-H bend (out-of-plane)1,4-disubstituted benzene

Synthesis and Key Reactions

General Synthesis of this compound

While various synthetic routes exist, a common approach involves the lithiation of a protected 4-bromothiophenol (B107966) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

cluster_synthesis Synthesis of 4-MPBA Start 4-Bromothiophenol Protect Protect Thiol Group (e.g., with a suitable protecting group) Start->Protect Step 1 Lithiation Lithiation (e.g., n-BuLi, -78°C) Protect->Lithiation Step 2 Borate_Ester Reaction with Trialkyl Borate (e.g., B(OMe)₃) Lithiation->Borate_Ester Step 3 Hydrolysis Acidic Hydrolysis (e.g., HCl) Borate_Ester->Hydrolysis Step 4 Deprotection Deprotection of Thiol Hydrolysis->Deprotection Step 5 Product This compound Deprotection->Product Final Product

A generalized synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction

4-MPBA is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.[1] The thiol group can be protected or unprotected, depending on the reaction conditions and other functional groups present.

cluster_suzuki Suzuki-Miyaura Coupling MPBA This compound CatalyticCycle Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) MPBA->CatalyticCycle ArylHalide Aryl Halide (Ar-X) ArylHalide->CatalyticCycle Product 4-Mercapto-biaryl CatalyticCycle->Product

Schematic of the Suzuki-Miyaura cross-coupling reaction using 4-MPBA.

Applications in Drug Development and Research

The dual functionality of 4-MPBA makes it a powerful tool in various stages of drug discovery and development, from synthesis to targeted delivery and diagnostics.

Targeted Drug Delivery

Phenylboronic acid and its derivatives are known to form reversible covalent bonds with diols, a structure present in sialic acids which are often overexpressed on the surface of cancer cells.[5] This interaction allows for the targeted delivery of therapeutic agents to tumor sites.

cluster_delivery Targeted Drug Delivery Workflow Drug Therapeutic Drug Conjugate Drug-Nanoparticle Conjugate Drug->Conjugate Linker 4-MPBA Linker Nanoparticle Nanoparticle (e.g., Liposome, Polymer) Linker->Nanoparticle Nanoparticle->Conjugate Binding Targeted Binding Conjugate->Binding CancerCell Cancer Cell Sialic Acid Receptors Internalization Internalization & Drug Release CancerCell->Internalization Binding->CancerCell:port

Workflow for targeted drug delivery using 4-MPBA as a targeting ligand.
Inhibition of Cancer Cell Signaling

Studies have shown that phenylboronic acid can inhibit key signaling networks involved in cancer cell migration.[6] Specifically, it has been found to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII in metastatic prostate cancer cells.[5][6] This suggests a potential therapeutic role beyond just a targeting agent.

cluster_pathway Inhibition of Rho GTPase Signaling by Phenylboronic Acid PBA Phenylboronic Acid (e.g., 4-MPBA) Rho RhoA PBA->Rho inhibits Rac Rac1 PBA->Rac inhibits Cdc42 Cdc42 PBA->Cdc42 inhibits ROCK ROCKII Rho->ROCK Migration Cell Migration & Metastasis Rac->Migration Cdc42->Migration MLC Myosin Light Chain Phosphorylation ROCK->MLC MLC->Migration

Signaling pathway inhibited by phenylboronic acid in cancer cells.
Bioconjugation and Sensor Development

The thiol group of 4-MPBA reacts readily with gold surfaces, making it an ideal molecule for functionalizing gold nanoparticles (AuNPs).[7] The boronic acid moiety can then be used to selectively capture glycoproteins or other diol-containing molecules. This has led to the development of sensitive biosensors for diagnostics.

Experimental Protocols

Protocol for Functionalization of Gold Nanoparticles (AuNPs) with 4-MPBA

This protocol is adapted from a facile synthesis approach for creating 4-MPBA functionalized AuNPs for glycopeptide enrichment.[7]

Materials:

  • Gold nanoparticles (~50 nm)

  • This compound (4-MPBA)

  • Sodium hydroxide (B78521) (NaOH), 0.2 M

  • Milli-Q water

  • Centrifuge

Procedure:

  • Prepare a stock solution of 4-MPBA (e.g., 2 mg/mL) dissolved in 0.2 M NaOH.

  • Centrifuge the gold nanoparticle solution (e.g., 13.5 mL) at approximately 1100 x g for 30 minutes.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in Milli-Q water.

  • Add the 4-MPBA solution (e.g., 0.3 mL) to the resuspended AuNPs.

  • Shake the mixture for 12 hours to allow for the formation of the Au-S bond.

  • Centrifuge the mixture twice (e.g., 1100 x g for 40 and 30 minutes, respectively) to remove excess 4-MPBA. After each centrifugation, remove the supernatant and resuspend the pellet in a suitable buffer (e.g., 5 mM NaOH).

  • The resulting 4-MPBA functionalized AuNPs can be stored at 4°C for further use.

cluster_workflow AuNP Functionalization Workflow Start AuNP Solution Centrifuge1 Centrifuge & Resuspend Start->Centrifuge1 Add_MPBA Add 4-MPBA Solution Centrifuge1->Add_MPBA Incubate Shake for 12 hours Add_MPBA->Incubate Centrifuge2 Centrifuge to Wash (2x) Incubate->Centrifuge2 Final Functionalized AuNPs Centrifuge2->Final

Experimental workflow for the functionalization of gold nanoparticles.
General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for the coupling of 4-MPBA with an aryl halide.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.)

  • Ligand (e.g., JohnPhos, 0.2 eq.)

  • Base (e.g., Cesium carbonate, 3.0 eq.)

  • Solvent (e.g., THF/water mixture)

Procedure:

  • In a round-bottom flask, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the solvent system (e.g., THF and water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-80°C) for several hours (e.g., 2.5 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a suitable aqueous solution (e.g., saturated aq. NH₄Cl), and extract with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its unique bifunctional nature allows for a wide range of applications, from the synthesis of complex organic molecules to the creation of sophisticated drug delivery systems and diagnostic tools. The ability to easily conjugate to gold surfaces via its thiol group, while presenting a boronic acid for targeting diol-containing biomolecules, makes it an invaluable tool in the field of bionanotechnology. Further research into its direct biological effects, such as the inhibition of cancer cell signaling pathways, may open up new avenues for its therapeutic use.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Mercaptophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Mercaptophenylboronic acid (4-MPBA), a versatile reagent in organic chemistry and materials science. The document details established synthetic routes, provides step-by-step experimental protocols, and discusses effective purification techniques. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding.

Introduction

This compound is a bifunctional organic compound featuring both a thiol (-SH) and a boronic acid [-B(OH)₂] group. This unique structure allows for orthogonal reactivity, making it a valuable building block in various applications, including:

  • Bioconjugation: The thiol group provides a reactive handle for attachment to biomolecules or surfaces.

  • Sensor Technology: The boronic acid moiety can form reversible covalent bonds with diols, enabling the development of sensors for sugars and other biologically relevant molecules.

  • Drug Development: 4-MPBA serves as a crucial intermediate in the synthesis of boron-containing pharmaceuticals.

  • Materials Science: It is used in the preparation of functionalized polymers and other advanced materials.

This guide focuses on providing detailed, practical information for the laboratory-scale preparation of high-purity 4-MPBA.

Synthesis of this compound

Two primary synthetic strategies for 4-MPBA are presented: a three-step synthesis starting from 4-bromothiophenol (B107966) and a two-step route involving the hydrolysis of an acetyl-protected precursor.

Synthesis from 4-Bromothiophenol

A well-established method for the synthesis of 4-MPBA begins with the protection of the thiol group of 4-bromothiophenol, followed by a borylation reaction and subsequent deprotection. A common protecting group for the thiol is the tert-butyldimethylsilyl (TBDMS) group.

Reaction Scheme:

Synthesis_from_4_Bromothiophenol 4-Bromothiophenol 4-Bromothiophenol S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide (B99878) S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide 4-Bromothiophenol->S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide TBDMSCl, Imidazole (B134444) 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide->4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ This compound This compound 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid->this compound TBAF or H⁺

Figure 1: Synthesis of 4-MPBA from 4-bromothiophenol.

Experimental Protocols:

Step 1: Synthesis of S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide

  • To a solution of 4-bromothiophenol (1.0 eq) in dry dichloromethane (B109758) (DCM) under an inert atmosphere, add imidazole (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid

  • Dissolve S-(4-Bromophenyl) tert-butyldimethylsilyl sulfide (1.0 eq) in dry tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (B1201080) (B(OiPr)₃, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 1-2.

  • Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection to this compound

  • Dissolve the crude 4-(tert-Butyldimethylsilylsulfanyl)phenylboronic acid (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1 M in THF).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product as described in the purification section.

A Chinese patent application describes a similar three-step synthesis starting from 4-bromothiophenol with a reported overall yield of 62.3%.[1]

Synthesis from 4-(Acetylthio)phenylboronic Acid

An alternative route involves the preparation of an acetyl-protected precursor, 4-(acetylthio)phenylboronic acid, followed by hydrolysis to yield 4-MPBA. This method can be advantageous due to the stability of the acetyl-protected intermediate.

Reaction Scheme:

Synthesis_from_Acetylthio 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-(Acetylthio)phenylboronic acid 4-(Acetylthio)phenylboronic acid 4-Bromophenylboronic acid->4-(Acetylthio)phenylboronic acid Potassium thioacetate (B1230152) This compound This compound 4-(Acetylthio)phenylboronic acid->this compound Acid or Base Hydrolysis

Figure 2: Synthesis via an acetyl-protected intermediate.

Experimental Protocols:

Step 1: Synthesis of 4-(Acetylthio)phenylboronic acid

  • Combine 4-bromophenylboronic acid (1.0 eq) and potassium thioacetate (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the mixture, for example, to 80-100 °C, and monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and acidify.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve 4-(acetylthio)phenylboronic acid (1.0 eq) in a mixture of methanol (B129727) and aqueous hydrochloric acid.

  • Heat the solution to reflux for several hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting aqueous solution can be extracted with an organic solvent, and the product isolated after drying and evaporation of the solvent.

Purification of this compound

The purity of 4-MPBA is critical for its successful application. Common impurities include starting materials, by-products, and the trimeric anhydride (B1165640) form of the boronic acid (boroxine). The following purification methods are commonly employed.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

General Recrystallization Procedure:

  • Dissolve the crude 4-MPBA in a minimum amount of a suitable hot solvent or solvent mixture.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum.

Solvent Selection:

  • Water: Arylboronic acids can often be recrystallized from hot water.[2]

  • Ethanol (B145695)/Water Mixture: A mixture of ethanol and water can also be an effective solvent system for recrystallization.[3]

  • Dichloromethane/Hexanes: A mixed solvent system of a more polar solvent (like DCM) to dissolve the compound and a less polar anti-solvent (like hexanes) to induce precipitation can be used.

Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A suitable eluent system, often a mixture of a non-polar solvent (e.g., hexanes or DCM) and a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the desired product from impurities.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 4-MPBA. Note that yields and purity can vary depending on the specific reaction conditions and the purity of the starting materials.

Synthesis RouteStarting MaterialKey ReagentsOverall Yield (%)Purity (%)Reference
Three-Step Synthesis4-BromothiophenolTBDMSCl, n-BuLi, B(OiPr)₃, TBAF62.3Not Reported[1]
Two-Step Synthesis4-Bromophenylboronic acidPotassium thioacetate, HClNot ReportedNot ReportedGeneral Method

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 4-MPBA.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Starting Material Starting Material Protection (if necessary) Protection (if necessary) Starting Material->Protection (if necessary) Borylation Borylation Protection (if necessary)->Borylation Deprotection (if necessary) Deprotection (if necessary) Borylation->Deprotection (if necessary) Crude 4-MPBA Crude 4-MPBA Deprotection (if necessary)->Crude 4-MPBA Recrystallization Recrystallization Crude 4-MPBA->Recrystallization Pure 4-MPBA Pure 4-MPBA Recrystallization->Pure 4-MPBA Column Chromatography (if needed) Column Chromatography (if needed) Recrystallization->Column Chromatography (if needed) HPLC/NMR HPLC/NMR Pure 4-MPBA->HPLC/NMR

Figure 3: General workflow for 4-MPBA preparation.

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound, complete with detailed experimental protocols. Additionally, standard purification techniques, with a focus on recrystallization, have been discussed. While a specific, high-yielding protocol with comprehensive purity data remains to be fully optimized and published in a single source, the information provided herein offers a solid foundation for researchers to produce high-quality 4-MPBA for their scientific endeavors. Careful execution of the described methods, coupled with appropriate analytical characterization, will enable the successful synthesis and purification of this valuable chemical building block.

References

Applications of 4-Mercaptophenylboronic Acid in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organic compound that has garnered significant attention in the field of biotechnology. Its unique structure, featuring a thiol (-SH) group and a boronic acid [-B(OH)₂] group, allows for a versatile range of applications. The thiol group provides a strong anchor to gold surfaces, enabling the formation of stable self-assembled monolayers (SAMs), which are fundamental for the development of various biosensors and immobilization platforms.[1][2] Concurrently, the boronic acid moiety can form reversible covalent bonds with cis-1,2- or -1,3-diols, which are commonly found in saccharides, glycoproteins, and other biologically important molecules.[3][4] This selective interaction is the cornerstone of 4-MPBA's utility in diagnostics, targeted drug delivery, and bioseparations. This technical guide provides an in-depth overview of the core applications of 4-MPBA in biotechnology, complete with quantitative data, experimental methodologies, and visual workflows to aid researchers in harnessing the potential of this versatile molecule.

Core Applications of 4-MPBA

The applications of 4-MPBA in biotechnology are diverse, primarily revolving around its dual functionality. The main areas of application include:

  • Biosensors: Leveraging the specific interaction between boronic acid and diols for the detection of glucose, glycated proteins, and other saccharide-containing molecules.

  • Glycopeptide and Glycoprotein Enrichment: Utilizing 4-MPBA functionalized nanoparticles for the selective isolation of glycopeptides from complex biological samples for further analysis.

  • Protein and Antibody Immobilization: Forming stable and oriented platforms for the immobilization of biomolecules on gold surfaces for applications such as immunoassays.

  • Targeted Drug Delivery: Exploiting the affinity of boronic acids for sialic acid residues that are often overexpressed on the surface of cancer cells.

Biosensors for Diagnostics

The ability of 4-MPBA to bind with cis-diols makes it an excellent candidate for the development of biosensors for various diagnostic applications, particularly in the detection of glucose and glycated proteins. These sensors often employ electrochemical or optical (primarily Surface-Enhanced Raman Scattering - SERS) transduction methods.

Quantitative Data for 4-MPBA Based Biosensors

The performance of various 4-MPBA-based biosensors is summarized in the table below, highlighting their detection limits and dynamic ranges for different analytes.

AnalyteSensor TypeDetection MethodLinear RangeLimit of Detection (LOD)Reference
GlucoseSiO₂@Au@Ag@4-MPBASERS0.5 - 8.0 mM0.15 mM[5][6]
GlucoseAuNRs@Ag-4-MPBASERS1.0 x 10⁻¹¹ - 1.0 x 10⁻³ mol L⁻¹1.8 x 10⁻¹² mol L⁻¹[7]
Sialic Acid4-MPBA-AuNPsColorimetric80 µM - 2.00 mM68 ± 2 µM[8]
S. aureusFe₃O₄@Au/DTNB/Au/4-MPBA-LFASERS-8 CFU mL⁻¹[9]
S. pneumoniaeFe₃O₄@Au/DTNB/Au/4-MPBA-LFASERS-13 CFU mL⁻¹[9]
20S ProteasomeAu/4-MPBA/AbβElectrochemical5 - 100 µg mL⁻¹0.2 µg mL⁻¹[10]
Experimental Protocol: SERS-Based Glucose Sensor Fabrication

This protocol outlines the fabrication of a SERS-based glucose sensor using 4-MPBA functionalized gold-silver core-shell nanoparticles.

  • Synthesis of SiO₂@Au@Ag Nanoparticles:

    • Synthesize silica (B1680970) (SiO₂) nanoparticles via the Stöber method.

    • Seed the SiO₂ nanoparticles with small gold nanoparticles (AuNPs).

    • Grow a silver (Ag) shell on the surface of the SiO₂@Au nanoparticles by reducing a silver precursor (e.g., AgNO₃) with a reducing agent (e.g., ascorbic acid).

  • Functionalization with 4-MPBA:

    • Disperse the synthesized SiO₂@Au@Ag nanoparticles in an ethanolic solution.

    • Add 4-MPBA to the nanoparticle suspension to a final concentration of 50 µM and incubate for at least 1 hour at room temperature to allow for the formation of a self-assembled monolayer on the silver surface via the thiol group.[5]

    • Centrifuge and wash the nanoparticles to remove unbound 4-MPBA.

  • Glucose Detection:

    • In a typical assay, the 4-MPBA functionalized nanoparticles are mixed with the sample containing glucose in the presence of glucose oxidase (GOx).[5]

    • GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).

    • H₂O₂ then oxidizes the boronic acid moiety of 4-MPBA to a phenol (B47542) group (4-mercaptophenol), causing a distinct change in the SERS spectrum.[5]

    • The change in the SERS signal, often a ratio of specific peaks, is correlated with the glucose concentration.

Workflow for SERS-Based Glucose Detection

SERS_Glucose_Detection Workflow for SERS-based glucose detection using 4-MPBA. cluster_prep Nanoprobe Preparation cluster_detection Detection Process NP_Synth Synthesis of SiO₂@Au@Ag NPs Functionalization Functionalization with 4-MPBA NP_Synth->Functionalization Mixing Mix Nanoprobes with Sample + GOx Functionalization->Mixing Reaction Glucose + O₂ → Gluconic Acid + H₂O₂ Mixing->Reaction Oxidation 4-MPBA + H₂O₂ → 4-Mercaptophenol Reaction->Oxidation SERS_Measurement SERS Measurement Oxidation->SERS_Measurement

Caption: Workflow for SERS-based glucose detection using 4-MPBA.

Glycopeptide and Glycoprotein Enrichment

In glycoproteomics, the analysis of glycopeptides from complex biological samples is challenging due to their low abundance and heterogeneity. 4-MPBA functionalized nanoparticles provide an effective method for the selective enrichment of glycopeptides, enabling their subsequent identification and characterization by mass spectrometry.[3]

Quantitative Data for Glycopeptide Enrichment
ParameterValueMethodReference
Recovery Efficiency>90%Synergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles[4]
Sample VolumeAs low as 1 µL of human serumSynergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles[4]
Identified Glycopeptides147 N-glycosylation peptides from 66 glycoproteins in 1 µL human serumSynergistic enrichment with Fe₃O₄@SiO₂-APB and PMMA nanoparticles[4]
Experimental Protocol: Glycopeptide Enrichment using 4-MPBA Functionalized Magnetic Nanoparticles

This protocol describes the enrichment of glycopeptides from a protein digest using 4-MPBA functionalized magnetic nanoparticles.

  • Preparation of 4-MPBA Functionalized Magnetic Nanoparticles:

    • Synthesize Fe₃O₄ magnetic nanoparticles.

    • Coat the nanoparticles with a silica shell (Fe₃O₄@SiO₂) to provide a surface for functionalization.

    • Functionalize the silica surface with a boronic acid-containing molecule, such as 3-aminophenylboronic acid (APB), to create Fe₃O₄@SiO₂-APB nanoparticles.

  • Sample Preparation:

    • Digest the protein sample (e.g., human serum) with trypsin to generate peptides.

  • Glycopeptide Enrichment:

    • Incubate the peptide mixture with the 4-MPBA (or APB) functionalized magnetic nanoparticles. The boronic acid groups will form covalent bonds with the cis-diol groups of the glycopeptides.

    • For synergistic enrichment, co-incubate with non-functionalized nanoparticles (e.g., PMMA) to adsorb non-glycopeptides.[4]

    • Use an external magnet to separate the nanoparticles (with bound glycopeptides) from the supernatant containing non-glycopeptides.

    • Wash the nanoparticles to remove non-specifically bound peptides.

  • Elution and Analysis:

    • Elute the bound glycopeptides from the nanoparticles using an acidic elution buffer (e.g., 20% acetonitrile (B52724) containing 1% trifluoroacetic acid).[4]

    • Analyze the eluted glycopeptides by MALDI-TOF or LC-MS/MS.

Workflow for Glycopeptide Enrichment

Glycopeptide_Enrichment Workflow for glycopeptide enrichment using 4-MPBA nanoparticles. Protein_Digest Protein Digest (e.g., Trypsin) Incubation Incubate with 4-MPBA Magnetic NPs Protein_Digest->Incubation Magnetic_Separation Magnetic Separation Incubation->Magnetic_Separation Supernatant Supernatant (Non-glycopeptides) Magnetic_Separation->Supernatant Discard Washing Wash Nanoparticles Magnetic_Separation->Washing Elution Elute Glycopeptides (Acidic Buffer) Washing->Elution MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) Elution->MS_Analysis

Caption: Workflow for glycopeptide enrichment using 4-MPBA nanoparticles.

Protein and Antibody Immobilization

The thiol group of 4-MPBA allows for the straightforward formation of self-assembled monolayers (SAMs) on gold surfaces. This provides a robust platform for the immobilization of biomolecules. When used for antibody immobilization, 4-MPBA can facilitate an oriented attachment by binding to the carbohydrate moieties in the Fc region of the antibody, leaving the antigen-binding sites available for interaction.[1]

Quantitative Data for Antibody Immobilization
ParameterValueMethodReference
Equilibrium Dissociation Constant (Kᴅ)6.01 x 10⁻¹⁴ MSurface Plasmon Resonance (SPR) for Abβ/20S complex on Au/4-MPBA[1]
Immobilized Antibody Mass233.3 ng per cm²Quartz Crystal Microbalance (QCM)[1]
Experimental Protocol: Antibody Immobilization on a Gold Surface

This protocol details the immobilization of an antibody on a gold electrode modified with a 4-MPBA SAM.

  • Gold Electrode Preparation:

    • Clean the gold electrode surface thoroughly, for example, by electrochemical cleaning or piranha solution treatment (use with extreme caution).

  • Formation of 4-MPBA SAM:

    • Immerse the clean gold electrode in a 20 mM ethanolic solution of 4-MPBA for 24 hours to allow for the formation of a dense SAM.[1]

    • Rinse the electrode sequentially with ethanol (B145695) and water to remove non-chemisorbed 4-MPBA.

  • Antibody Immobilization:

    • Prepare a solution of the capture antibody (e.g., 1 mg mL⁻¹).

    • Activate the boronic acid groups of the 4-MPBA SAM if necessary, or directly apply the antibody solution to the modified electrode surface. For enhanced coupling, carbodiimide (B86325) chemistry (EDC/NHS) can be used.[1]

    • Allow the antibody to immobilize on the surface for a defined period (e.g., 2 hours).[1]

    • Wash the electrode to remove unbound antibodies. The resulting immunosensor is ready for antigen detection.

Diagram of Oriented Antibody Immobilization

Antibody_Immobilization Oriented antibody immobilization via 4-MPBA SAM. cluster_surface cluster_sam cluster_antibody Au_Surface Gold Surface s1 b1 s1->b1 s2 b2 s2->b2 s3 b3 s3->b3 s4 b4 s4->b4 Fc_Region Fc Region (Glycosylated) b2->Fc_Region Boronate Ester Bond Fab_Region Fab Region (Antigen Binding)

Caption: Oriented antibody immobilization via 4-MPBA SAM.

Targeted Drug Delivery in Cancer Therapy

Phenylboronic acid and its derivatives, including 4-MPBA, are emerging as promising agents for targeted cancer therapy. This is due to their ability to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. This interaction can be used to target drug-loaded nanoparticles or PBA-conjugated drugs directly to tumor sites, potentially increasing therapeutic efficacy while reducing side effects.

While specific quantitative data for 4-MPBA in this application is still emerging in publicly available literature, the principle relies on the well-established interaction between boronic acids and sialic acids.

Logical Relationship for Targeted Drug Delivery

Targeted_Drug_Delivery Logical framework for 4-MPBA in targeted cancer therapy. Cancer_Cell Cancer Cell Sialic_Acid Overexpressed Sialic Acid Residues Cancer_Cell->Sialic_Acid Expresses Binding Selective Binding Sialic_Acid->Binding Drug_Carrier Drug Carrier (e.g., Nanoparticle) MPBA 4-MPBA (Targeting Ligand) Drug_Carrier->MPBA Functionalized with MPBA->Binding Internalization Carrier Internalization & Drug Release Binding->Internalization Leads to

Caption: Logical framework for 4-MPBA in targeted cancer therapy.

Conclusion

This compound is a powerful and versatile tool in the biotechnologist's arsenal. Its dual functionality allows for stable surface modification and specific biomolecule recognition, making it invaluable for the development of advanced biosensors, efficient bioseparation techniques, and targeted therapeutic strategies. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers looking to innovate in diagnostics, proteomics, and drug development. As research progresses, the applications of 4-MPBA and its derivatives are expected to expand, further solidifying their role in addressing complex biological and medical challenges.

References

4-Mercaptophenylboronic Acid for Glycoprotein Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein structure, function, and localization. The analysis of glycoproteins, therefore, is paramount in understanding complex biological processes and in the development of novel therapeutics and diagnostics. 4-Mercaptophenylboronic acid (4-MPBA) has emerged as a versatile and powerful tool in the field of glycoproteomics. Its unique chemical properties enable the selective capture, enrichment, and detection of glycoproteins with high specificity and sensitivity. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 4-MPBA for glycoprotein (B1211001) analysis.

Core Principles: The Chemistry of 4-MPBA in Glycoprotein Recognition

The utility of this compound in glycoprotein analysis stems from two key functional groups: the boronic acid moiety and the thiol group.

  • Boronic Acid-Diol Interaction: The boronic acid group forms a reversible covalent bond with cis-diol-containing molecules, such as the sugar residues (e.g., mannose, galactose, sialic acid) present on the oligosaccharide chains of glycoproteins. This interaction is the basis for the selective recognition and capture of glycoproteins from complex biological mixtures.[1][2] The formation of this boronate ester is a dynamic equilibrium that can be controlled by pH, allowing for the binding and subsequent release of the target glycoproteins.[1]

  • Thiol Group for Surface Immobilization: The thiol (-SH) group readily forms a strong covalent bond with gold surfaces, a process known as self-assembly.[3] This property is extensively utilized to functionalize various analytical platforms, including gold nanoparticles (AuNPs), gold-coated electrodes, and surface plasmon resonance (SPR) sensor chips, with 4-MPBA.[1][3] This stable immobilization is crucial for developing robust and reusable analytical devices.

This dual functionality makes 4-MPBA an ideal linker molecule for interfacing biological recognition with various analytical techniques.

Key Applications and Methodologies

4-MPBA has been integrated into a variety of analytical platforms for glycoprotein analysis, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Electrochemical Biosensors

Electrochemical biosensors utilizing 4-MPBA offer high sensitivity, rapid response times, and cost-effective instrumentation for the detection of glycoproteins.[4] These sensors typically involve the immobilization of 4-MPBA on an electrode surface to capture glycoproteins. The binding event is then transduced into a measurable electrical signal.

Experimental Workflow: Electrochemical Detection

experimental_workflow_electrochem cluster_prep Sensor Preparation cluster_detection Detection electrode Gold Electrode mpba_mod 4-MPBA Modification electrode->mpba_mod Self-assembly aptamer Aptamer Immobilization (Optional) mpba_mod->aptamer Further Functionalization blocking Blocking with MCH aptamer->blocking Prevents non-specific binding sample Glycoprotein Sample Incubation blocking->sample Ready for Analysis capture Glycoprotein Capture sample->capture labeling Labeling with Signal Probe (e.g., Enzyme-AuNPs) capture->labeling substrate Substrate Addition labeling->substrate signal Electrochemical Signal Measurement substrate->signal

Caption: Workflow for electrochemical glycoprotein detection.

Detailed Experimental Protocol: Electrochemical Detection of Recombinant Human Erythropoietin (rHuEPO) [4]

  • Electrode Preparation: A gold electrode is polished and cleaned.

  • Aptamer Immobilization: The electrode is incubated with a solution of anti-rHuEPO aptamer to allow for self-assembly onto the gold surface.

  • Blocking: The electrode is treated with 6-mercapto-1-hexanol (B159029) (MCH) to block any remaining active sites on the gold surface and prevent non-specific binding.

  • Glycoprotein Capture: The modified electrode is incubated with the sample containing rHuEPO, allowing the aptamers to capture the glycoprotein.

  • Labeling with 4-MPBA-Functionalized Nanoparticles: The electrode is then incubated with a solution of gold nanoparticles functionalized with both 4-MPBA and biotin (B1667282) (MBA-biotin-AuNPs). The 4-MPBA binds to the glycan moieties of the captured rHuEPO.

  • Signal Amplification: Streptavidin-conjugated alkaline phosphatase (SA-ALP) is added, which binds to the biotin on the AuNPs.

  • Electrochemical Measurement: The electrode is placed in a solution containing p-aminophenyl phosphate (B84403) (p-APP). The alkaline phosphatase catalyzes the conversion of p-APP to the electroactive p-aminophenol (p-AP), which is then detected via differential pulse voltammetry.

Mass Spectrometry (MS)-Based Glycoproteomics

In mass spectrometry-based glycoproteomics, 4-MPBA is primarily used for the selective enrichment of glycopeptides from complex peptide mixtures prior to MS analysis.[2][3] This enrichment step is crucial due to the low abundance of glycoproteins and the ion suppression effects from non-glycopeptides.[2]

Experimental Workflow: Glycopeptide Enrichment for MS Analysis

experimental_workflow_ms cluster_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_ext Protein Extraction digestion Proteolytic Digestion protein_ext->digestion incubation Incubation with Peptide Mixture digestion->incubation mpba_material 4-MPBA Functionalized Material (e.g., AuNPs, Graphene Oxide) mpba_material->incubation washing Washing to Remove Non-glycopeptides incubation->washing elution Elution of Glycopeptides washing->elution maldi_tof MALDI-TOF MS Analysis elution->maldi_tof data_analysis Data Analysis and Glycopeptide Identification maldi_tof->data_analysis

Caption: Workflow for glycopeptide enrichment using 4-MPBA for MS analysis.

Detailed Experimental Protocol: Enrichment of Glycopeptides using 4-MPBA Functionalized Gold Nanoparticles [3]

  • Synthesis of 4-MPBA-AuNPs: Gold nanoparticles (approx. 50 nm) are prepared via a hydrothermal method. The AuNPs are then modified by incubation with a solution of 4-MPBA, allowing for the formation of Au-S bonds.

  • Protein Digestion: The glycoprotein sample (e.g., asialofetuin, horseradish peroxidase) is denatured, reduced, alkylated, and then digested with a protease such as trypsin to generate a mixture of peptides and glycopeptides.

  • Glycopeptide Enrichment: The peptide digest is incubated with the 4-MPBA-AuNPs. The boronic acid groups on the nanoparticles selectively bind to the cis-diols of the glycopeptides.

  • Washing: The mixture is centrifuged, and the supernatant containing non-glycopeptides is discarded. The 4-MPBA-AuNPs with bound glycopeptides are washed several times to remove any remaining non-specifically bound peptides.

  • Elution: The captured glycopeptides are eluted from the nanoparticles using an acidic solution, which disrupts the boronate ester linkage.

  • MS Analysis: The eluted glycopeptides are mixed with a matrix solution and spotted onto a MALDI target plate for analysis by MALDI-QIT-TOF mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time. 4-MPBA can be immobilized on SPR sensor chips to create a surface that can capture glycoproteins from solution.[5] This allows for the quantitative analysis of glycoprotein binding kinetics and affinity.

Signaling Pathway: SPR Detection of Glycoprotein Binding

signaling_pathway_spr cluster_surface Sensor Surface cluster_interaction Binding Event cluster_detection Signal Generation sensor_chip Gold Sensor Chip mpba_surface Immobilized 4-MPBA sensor_chip->mpba_surface Functionalization binding Binding to 4-MPBA mpba_surface->binding glycoprotein Glycoprotein in Solution glycoprotein->binding mass_change Change in Surface Mass binding->mass_change ri_change Change in Refractive Index mass_change->ri_change spr_signal Shift in SPR Angle ri_change->spr_signal

Caption: Principle of SPR-based glycoprotein detection using 4-MPBA.

Detailed Experimental Protocol: SPR Analysis of Glycoprotein Interactions [5]

  • Sensor Surface Preparation: A carboxymethyl dextran-coated SPR sensor chip is activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • 4-MPBA Immobilization: A solution of a modified 4-MPBA, such as 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), is injected over the activated surface, leading to covalent immobilization.

  • Blocking: Any remaining active groups on the surface are capped by injecting a solution of ethanolamine.

  • Glycoprotein Binding Analysis: A solution of the target glycoprotein is flowed over the functionalized sensor surface. The binding of the glycoprotein to the immobilized boronic acid is monitored in real-time as a change in the SPR signal (measured in response units, RU).

  • Regeneration: The sensor surface is regenerated by injecting a buffer that disrupts the boronic acid-diol interaction (e.g., a borate (B1201080) buffer), allowing for subsequent analyses.

Quantitative Data Summary

The following tables summarize the performance characteristics of various 4-MPBA-based methods for glycoprotein analysis as reported in the literature.

Table 1: Performance of 4-MPBA-Based Electrochemical Biosensors

Target GlycoproteinDetection MethodLinear RangeLimit of Detection (LOD)Reference
Recombinant Human Erythropoietin (rHuEPO)Voltammetry0.02–10 pmol L⁻¹8 fmol L⁻¹[4]
Glycoprotein non-metastatic melanoma protein B (GPNMB)Electrochemical Sensor1 to 100 ng/mL0.9011 ng/mL[6][7]
Horseradish Peroxidase (HRP)Electrochemical Sensor1 pg/mL to 100 ng/mL0.57 pg/mL[8]

Table 2: Applications of 4-MPBA in MS-Based Glycoproteomics

Material PlatformTarget AnalytesKey FindingsReference
Gold Nanoparticles (AuNPs)Glycopeptides from asialofetuin and horseradish peroxidaseSuccessful selective enrichment of glycopeptides for MALDI-QIT-TOF MS analysis.[3]
Graphene Oxide CompositesGlycopeptidesHigh specificity and efficiency in capturing glycopeptides, even in the presence of a 100-fold excess of non-glycopeptides.[2]

Synthesis and Preparation of this compound

This compound is a commercially available reagent.[9] However, for specific applications, it can be synthesized. A common synthetic route involves the reduction of 4-nitrophenylboronic acid to 4-aminophenylboronic acid, followed by a Sandmeyer-type reaction to introduce the thiol group.

A general synthetic approach is as follows:

  • Reaction of 4-nitrophenylboronic acid with sodium hydrosulfide (B80085) to generate 4-sulfhydrylphenylboronic acid.

  • Subsequent reduction to yield this compound.[9]

It is important to handle 4-MPBA with appropriate safety precautions, as it can be an irritant to the eyes and skin.[9]

Conclusion

This compound is a powerful and versatile tool for the analysis of glycoproteins. Its ability to selectively bind to glycan moieties and to be readily immobilized onto various surfaces has enabled the development of a wide range of sensitive and specific analytical methods. From electrochemical biosensors for rapid diagnostics to enrichment strategies for in-depth mass spectrometric analysis and real-time interaction studies using SPR, 4-MPBA continues to be a valuable reagent for researchers, scientists, and drug development professionals in the ever-evolving field of glycoproteomics.

References

The Role of 4-Methoxy-3-propoxybenzoic Acid in Suzuki-Miyaura Cross-Coupling: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the role of 4-methoxy-3-propoxybenzoic acid (4-MPBA) in Suzuki-Miyaura cross-coupling reactions has revealed no established function for this compound as a ligand, additive, or substrate in the existing chemical literature. Extensive searches have not yielded any publications or patents detailing its application in this specific palladium-catalyzed reaction. However, to fulfill the request for a comprehensive technical guide, this document will provide an in-depth overview of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product reagent1 R¹-X (Aryl/Vinyl Halide) reagent1->oxidative_addition reagent2 R²-B(OR)₂ (Boronic Acid/Ester) reagent2->transmetalation base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetalation Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex (Pd(0)L_n). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (R¹-Pd(II)L_n-X).[1] The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[1]

  • Transmetalation: In this step, the organic group (R²) from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex to form the desired cross-coupled product (R¹-R²). This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Components of the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components.

Table 1: Common Components in Suzuki-Miyaura Cross-Coupling Reactions
ComponentExamplesRole in the Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The active metal center that facilitates the C-C bond formation.
Ligand Triphenylphosphine (PPh₃), Buchwald-type phosphines (e.g., SPhos, XPhos)Stabilizes the palladium catalyst, influences its reactivity, and can improve yields and substrate scope.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the organoboron reagent for the transmetalation step.
Solvent Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), WaterSolubilizes the reactants and catalyst, and can influence the reaction rate and outcome.
Organoboron Reagent Arylboronic acids, vinylboronic acids, alkylboronic acids, boronate estersProvides one of the carbon fragments for the new C-C bond.
Organic Halide/Triflate Aryl bromides, aryl iodides, aryl chlorides, vinyl halides, aryl triflatesProvides the other carbon fragment for the new C-C bond.

General Experimental Protocol

While specific conditions must be optimized for each unique substrate combination, a general procedure for a Suzuki-Miyaura cross-coupling reaction is outlined below.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants 1. Add aryl halide, boronic acid, and base to a reaction flask. Add Solvent 2. Add anhydrous solvent. Add Reactants->Add Solvent Degas 3. Degas the mixture (e.g., with argon). Add Solvent->Degas Add Catalyst 4. Add palladium catalyst and ligand. Degas->Add Catalyst Heat 5. Heat the reaction mixture to the desired temperature. Add Catalyst->Heat Monitor 6. Monitor reaction progress (e.g., by TLC or GC-MS). Heat->Monitor Cool and Quench 7. Cool to room temperature and quench the reaction. Monitor->Cool and Quench Extract 8. Extract with an organic solvent. Cool and Quench->Extract Dry and Concentrate 9. Dry the organic layer and concentrate. Extract->Dry and Concentrate Purify 10. Purify the product (e.g., by column chromatography). Dry and Concentrate->Purify

Figure 2. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

A representative experimental protocol is as follows:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica (B1680970) gel.

Conclusion

While 4-methoxy-3-propoxybenzoic acid does not have a documented role in Suzuki-Miyaura cross-coupling reactions, the reaction itself remains a powerful and indispensable tool in modern organic synthesis. Its reliability, functional group tolerance, and broad applicability have solidified its place in both academic research and industrial processes for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism and the roles of the various components is crucial for its successful application.

References

4-Mercaptophenylboronic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional organoboron compound that has garnered significant attention as a versatile building block in organic synthesis and materials science. Its unique structure, featuring both a thiol (-SH) group and a boronic acid [-B(OH)₂] moiety, allows for orthogonal reactivity, making it an invaluable tool for a wide range of applications. The thiol group provides a strong anchoring point to noble metal surfaces, such as gold and silver, enabling the formation of stable self-assembled monolayers (SAMs). Simultaneously, the boronic acid group can participate in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, and form reversible covalent bonds with cis-1,2- and -1,3-diols, a characteristic widely exploited in the development of sensors and bioconjugation strategies.[1] This guide provides a comprehensive overview of 4-MPBA, including its properties, synthesis, and diverse applications, with a focus on its utility in Suzuki-Miyaura cross-coupling, sensor development, and bioconjugation.

Physicochemical Properties

4-MPBA is a stable, solid compound at room temperature.[2][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 237429-33-3[2][3]
Molecular Formula C₆H₇BO₂S[4]
Molecular Weight 153.99 g/mol [2][5]
Appearance Solid[2][3]
Melting Point >230 °C[2][3]
Synonyms (4-Sulfanylphenyl)boronic acid, B-(4-Mercaptophenyl)boronic acid[2]

Synthesis of this compound

G cluster_synthesis General Synthesis Workflow for 4-MPBA A 4-Bromoaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer-type Reaction (e.g., K-ethylxanthate) B->C D Intermediate Thiol Derivative C->D E Protection of Thiol Group (e.g., as a thioacetate) D->E F Protected Thiol Intermediate E->F G Lithiation or Grignard Formation (e.g., n-BuLi or Mg) F->G H Reaction with Trialkyl Borate (e.g., B(OMe)₃) G->H I Boronate Ester Intermediate H->I J Hydrolysis and Deprotection (Acidic or Basic conditions) I->J K This compound J->K

A generalized synthetic workflow for this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and 4-MPBA is a competent coupling partner.[2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. The presence of the thiol group in 4-MPBA requires careful consideration of the reaction conditions to avoid side reactions, such as catalyst poisoning. However, with appropriate choice of catalyst, ligand, and base, a wide range of biaryl compounds can be synthesized.

G cluster_suzuki Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)Ln B Oxidative Addition A->B D X-Pd(II)Ln-R B->D C R-X (Aryl/Vinyl Halide) C->B E Transmetalation D->E H R-Pd(II)Ln-Ar E->H F ArB(OH)₂ (4-MPBA) F->E G Base G->E I Reductive Elimination H->I I->A J R-Ar (Coupled Product) I->J

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for 4-MPBA.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and deoxygenated solvent such as toluene, dioxane, or DMF (5-10 mL).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Table of Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid Derivatives

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various aryl halides and substituted phenylboronic acids, providing an indication of the expected efficiency for similar reactions with 4-MPBA.

Aryl HalidePhenylboronic Acid DerivativeCatalyst/Base/SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd-NHC-MIL-101(Cr)/K₂CO₃/H₂O85-95
4-IodoanisolePhenylboronic acidPd/C/K₂CO₃/DMF (Microwave)-190+
Bromobenzene4-Methylphenylboronic acidPd(OAc)₂/SPhos/K₃PO₄/Dioxane-H₂O60694
4-Bromo-1,1'-biphenylPhenylboronic acidCu(II) Salen@KCC-1/K₂CO₃/DMF110495
2-BromopyridinePhenylboronic acidPd(OAc)₂/K₂CO₃/Isopropanol-H₂O--90
4-Bromopyrrole (SEM-protected)Phenylboronic acidPd(PPh₃)₄/Cs₂CO₃/Dioxane-H₂O90-85

Applications in Sensor Development

The thiol group of 4-MPBA allows for its straightforward immobilization onto gold or silver surfaces, a key step in the fabrication of various sensors. The boronic acid moiety can then act as a recognition element for cis-diol-containing molecules, such as carbohydrates (e.g., glucose) and the polysaccharides found on bacterial cell walls.

Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensors

4-MPBA is widely used in the development of SERS-based sensors. When 4-MPBA is adsorbed onto plasmonically active metallic nanostructures (e.g., gold or silver nanoparticles), its Raman signal is significantly enhanced. The binding of an analyte to the boronic acid group can induce a change in the SERS spectrum, allowing for quantitative detection.

Glucose Sensing: A common application is the detection of glucose. In one indirect method, glucose oxidase (GOx) catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes the 4-MPBA on the SERS substrate to 4-mercaptophenol, leading to a measurable change in the SERS spectrum.[5][6]

G cluster_sers SERS-Based Glucose Detection Workflow A Au/Ag Nanoparticle B Functionalization with 4-MPBA A->B C 4-MPBA-Functionalized Nanoparticle B->C G Oxidation of 4-MPBA by H₂O₂ C->G D Glucose + O₂ E Glucose Oxidase (GOx) D->E F Gluconic Acid + H₂O₂ E->F F->G H Formation of 4-Mercaptophenol G->H I Change in SERS Spectrum H->I J Quantitative Detection I->J

Workflow for the indirect SERS-based detection of glucose using 4-MPBA.

Bacterial Detection: The boronic acid groups of 4-MPBA can bind to the diol-containing peptidoglycans and lipopolysaccharides on the surface of bacteria.[7][8][9] This interaction allows for the capture and detection of bacteria. When 4-MPBA is functionalized on magnetic nanoparticles, it can be used for the efficient enrichment of bacteria from complex samples.[10][11]

Quantitative Data for 4-MPBA-Based Sensors

AnalyteSensor PlatformLimit of Detection (LOD)Reference
GlucoseSERS (SiO₂@Au@Ag@4-MPBA)0.15 mM[6]
S. aureusSERS (Fe₃O₄@Au/DTNB/Au/4-MPBA)8 CFU/mL
S. pneumoniaeSERS (Fe₃O₄@Au/DTNB/Au/4-MPBA)13 CFU/mL
E. coli K-12Colorimetric (4-MPBA@GNPs)2.38 x 10² CFU/mL[8]
S. aureusColorimetric (4-MPBA@GNPs)4.77 x 10³ CFU/mL[8]
TransferrinQCM (Self-assembled 4-MPBA film)21.0 ng/mL[12]

Applications in Bioconjugation and Drug Development

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in bioconjugation.[13][14] This interaction is particularly useful for targeting, immobilizing, and purifying glycoproteins, which are proteins that contain oligosaccharide chains (glycans) with cis-diol moieties.

Glycoprotein (B1211001) Enrichment and Immobilization

4-MPBA can be immobilized on various supports, such as magnetic nanoparticles, gold nanoparticles, and chromatography resins, to create affinity materials for the selective capture and enrichment of glycoproteins from complex biological samples.[4][6][10] This is a crucial step in glycoproteomics for the identification and characterization of glycoproteins.[15] The reversible nature of the boronic acid-diol interaction allows for the captured glycoproteins to be released under acidic conditions.

G cluster_bioconjugation Glycoprotein Enrichment Workflow using 4-MPBA A Solid Support (e.g., Magnetic Nanoparticle) B Functionalization with 4-MPBA A->B C 4-MPBA-Functionalized Support B->C E Incubation at Alkaline pH C->E D Complex Biological Sample (containing Glycoproteins) D->E F Selective Binding of Glycoproteins E->F G Magnetic Separation (or Washing) F->G H Elution at Acidic pH G->H I Purified Glycoproteins H->I

A typical workflow for the enrichment of glycoproteins using 4-MPBA functionalized supports.

Experimental Protocol: Glycoprotein Enrichment with 4-MPBA Functionalized Gold Nanoparticles

The following is a general protocol for the enrichment of glycopeptides using 4-MPBA functionalized gold nanoparticles (AuNPs).[6]

  • Synthesis of 4-MPBA-AuNPs: Synthesize AuNPs (e.g., by citrate (B86180) reduction). Then, add a solution of 4-MPBA to the AuNP suspension and stir to allow for the formation of a self-assembled monolayer via the Au-S bond.

  • Sample Preparation: Digest a protein mixture (e.g., from cell lysate) with a protease (e.g., trypsin) to generate peptides.

  • Enrichment: Add the 4-MPBA-AuNPs to the peptide mixture and incubate at an alkaline pH (e.g., pH 8-9) to facilitate the binding of glycopeptides.

  • Washing: Pellet the 4-MPBA-AuNPs (with bound glycopeptides) by centrifugation and wash several times with a suitable buffer to remove non-specifically bound peptides.

  • Elution: Resuspend the pellet in an acidic solution (e.g., 0.1% trifluoroacetic acid) to release the bound glycopeptides.

  • Analysis: Analyze the enriched glycopeptides by mass spectrometry.

Protein Modification and Labeling

4-MPBA can be used for the site-specific modification of proteins, particularly for the introduction of labels or other functionalities.[8] If a protein of interest is a glycoprotein, a fluorescent dye or other payload functionalized with a boronic acid can be used for targeted labeling. Alternatively, for non-glycosylated proteins, genetic engineering techniques can be used to introduce unnatural amino acids with diol-containing side chains, which can then be targeted by boronic acid probes.

Experimental Protocol: General Procedure for Fluorescent Labeling of Glycoproteins

This protocol provides a general framework for the fluorescent labeling of a glycoprotein with a 4-MPBA-functionalized dye.

  • Protein Preparation: Dissolve the purified glycoprotein in a buffer at a slightly alkaline pH (e.g., pH 8.5) to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Prepare a stock solution of the 4-MPBA-functionalized fluorescent dye in a compatible solvent (e.g., DMSO). Add the dye solution to the protein solution at a molar excess (e.g., 5-20 fold). Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.

  • Purification: Remove the excess, unreacted dye by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorescent dye. Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.

Drug Delivery

The ability of boronic acids to bind to sialic acid, which is often overexpressed on the surface of cancer cells, has led to the exploration of 4-MPBA and other phenylboronic acid derivatives in targeted drug delivery systems.[16][17] Nanoparticles functionalized with 4-MPBA can be used to selectively deliver chemotherapeutic agents to tumor sites, potentially reducing side effects and improving therapeutic efficacy.[18]

Conclusion

This compound is a remarkably versatile building block with a broad spectrum of applications in organic synthesis, materials science, and biotechnology. Its orthogonal thiol and boronic acid functionalities enable its use in a diverse array of chemical transformations and surface modifications. From the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling to the development of highly sensitive sensors for glucose and bacteria, and the selective targeting and modification of glycoproteins, 4-MPBA continues to be a valuable tool for researchers and scientists. As our understanding of boronic acid chemistry deepens, the innovative applications of 4-MPBA in areas such as drug delivery and diagnostics are poised to expand even further.

References

An In-depth Technical Guide on the Interaction of 4-Mercaptophenylboronic Acid (4-MPBA) with Cis-diol Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptophenylboronic acid (4-MPBA) is a versatile organic compound that has garnered significant attention in various scientific and biomedical fields. Its unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates, glycoproteins, and ribonucleosides, makes it a valuable tool for a wide range of applications. This technical guide provides a comprehensive overview of the interaction between 4-MPBA and cis-diol-containing molecules, with a focus on its applications in sensing, diagnostics, and drug delivery. This document details the underlying chemistry, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated mechanisms and workflows.

Core Principles of 4-MPBA and Cis-diol Interactions

The fundamental principle governing the interaction between 4-MPBA and cis-diols is the formation of a cyclic boronate ester. This reaction is a reversible covalent interaction that is highly dependent on the pH of the surrounding environment. In aqueous solutions, 4-MPBA exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more reactive towards cis-diols.

The formation of the stable five- or six-membered cyclic boronate ester is favored in alkaline conditions, which promote the formation of the tetrahedral boronate ion. Conversely, acidic conditions favor the dissociation of the ester bond, allowing for the release of the bound cis-diol molecule. This pH-dependent binding and release mechanism is a key feature exploited in many applications of 4-MPBA.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-MPBA This compound (Trigonal) Tetrahedral_4MPBA Tetrahedral 4-MPBA 4-MPBA->Tetrahedral_4MPBA + OH- cis_diol cis-Diol Containing Molecule OH- Hydroxide Ion Tetrahedral_4MPBA->4-MPBA - OH- Boronate_Ester Cyclic Boronate Ester Tetrahedral_4MPBA->Boronate_Ester + cis-Diol Boronate_Ester->Tetrahedral_4MPBA - cis-Diol H2O Water

Quantitative Data on 4-MPBA Interactions

The binding affinity and kinetics of the interaction between 4-MPBA and various cis-diol-containing molecules have been characterized using several techniques. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Binding and Adsorption Data for 4-MPBA Systems

Analyte4-MPBA-based SystemParameterValueTechniqueConditions
Glucose4-MPBA modified AuNRs@AgDetection Limit (LOD)1.8 x 10⁻¹² mol L⁻¹SERSOptimized conditions
Glucose4-MPBA modified AuNRs@AgLinear Range1.0 x 10⁻¹¹ to 1.0 x 10⁻³ mol L⁻¹SERSOptimized conditions
Glucose4-MPBA modified AuNRs@AgAdsorption Capacity33.3 mg g⁻¹SERSOptimized conditions
Sialic Acid4-MPBA functionalized Gold NanoparticlesDetection Limit (LOD)68 ± 2 µMColorimetric Assay-
Sialic Acid4-MPBA functionalized Gold NanoparticlesLinear Range80 µM to 2.00 mMColorimetric Assay-

Table 2: Kinetic Data for Boronic Acid-Sugar Interactions

Boronic AcidSugarkon (M-1s-1)Technique
8-IQBAD-fructose287Stopped-flow fluorescence
8-IQBAD-glucose0.6Stopped-flow fluorescence
5-IQBAD-fructoseNot specifiedStopped-flow fluorescence
5-IQBAD-glucoseNot specifiedStopped-flow fluorescence
4-IQBAD-fructoseNot specifiedStopped-flow fluorescence
4-IQBAD-glucose0.2Stopped-flow fluorescence

Note: IQBA (isoquinolinylboronic acid) is a model arylboronic acid used in kinetic studies to understand the general principles of boronic acid-diol interactions.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the interaction of 4-MPBA with cis-diol-containing molecules.

Synthesis of 4-MPBA Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a facile method for the synthesis of 4-MPBA functionalized AuNPs for applications such as the selective enrichment of glycopeptides.[2]

Materials:

Procedure:

  • Prepare a suspension of gold nanoparticles in ethanol.

  • Add a solution of 4-MPBA in ethanol to the gold nanoparticle suspension. The thiol group of 4-MPBA will react with the gold surface.

  • Allow the reaction to proceed for a sufficient time (e.g., several hours) at room temperature with gentle stirring to ensure complete functionalization.

  • Centrifuge the solution to pellet the 4-MPBA functionalized AuNPs.

  • Remove the supernatant and wash the nanoparticles with ethanol to remove any unreacted 4-MPBA.

  • Resuspend the purified 4-MPBA functionalized AuNPs in the desired buffer for further use.

SERS-based Detection of Glucose using 4-MPBA Functionalized Nanoparticles

This protocol outlines a method for the sensitive detection of glucose using Surface-Enhanced Raman Scattering (SERS) with 4-MPBA functionalized nanoparticles.[3][4][5]

Materials:

  • 4-MPBA functionalized SERS-active nanoparticles (e.g., SiO₂@Au@Ag@4-MPBA)

  • Glucose solutions of varying concentrations

  • Glucose oxidase (GOx)

  • Phosphate (B84403) buffered saline (PBS)

Procedure:

  • Prepare a suspension of 4-MPBA functionalized nanoparticles in PBS.

  • In a series of microcentrifuge tubes, mix the nanoparticle suspension with glucose solutions of known concentrations.

  • Add glucose oxidase to each tube. GOx catalyzes the oxidation of glucose, producing gluconolactone (B72293) and hydrogen peroxide (H₂O₂).

  • The H₂O₂ produced in the enzymatic reaction then oxidizes the boronic acid moiety of 4-MPBA to a phenol (B47542) derivative. This conversion leads to a change in the SERS spectrum.

  • Acquire the SERS spectra of the solutions using a Raman spectrometer.

  • Analyze the changes in the SERS signal intensity at specific Raman shifts corresponding to 4-MPBA and its oxidized product to quantify the glucose concentration.

G

Affinity Capillary Electrophoresis (ACE) for Studying Binding Interactions

ACE is a powerful technique to quantitatively study the binding between boronic acids and cis-diol-containing biomolecules.[6][7]

Materials:

  • Capillary electrophoresis instrument

  • Fused silica (B1680970) capillary

  • Running buffer (e.g., phosphate buffer at a specific pH)

  • 4-MPBA solution

  • Cis-diol-containing analyte solution (e.g., monosaccharides, nucleosides)

Procedure:

  • Condition the capillary by flushing with appropriate solutions (e.g., NaOH, water, and running buffer).

  • Prepare a series of running buffers containing a fixed concentration of the cis-diol analyte and varying concentrations of 4-MPBA.

  • Inject a sample of a neutral marker and the analyte into the capillary.

  • Apply a voltage and record the electropherogram. The migration time of the analyte will change depending on its interaction with 4-MPBA in the running buffer.

  • Calculate the change in electrophoretic mobility of the analyte at different concentrations of 4-MPBA.

  • Plot the change in mobility against the concentration of 4-MPBA to determine the binding constant (Kb) of the interaction.

Signaling and Mechanistic Pathways

While traditional signaling pathways are not directly applicable, the interaction of 4-MPBA with cis-diols can be integrated into systems that produce a detectable signal upon binding.

Fluorescence-based Sensing

In some sensor designs, the binding of a cis-diol to a 4-MPBA derivative can induce a change in the fluorescence properties of a nearby fluorophore. This can occur through mechanisms such as photoinduced electron transfer (PET), where the binding event modulates the electron-donating or -withdrawing nature of the boronic acid moiety, thereby affecting the fluorescence emission of the fluorophore.

G

Applications in Research and Drug Development

The unique properties of 4-MPBA have led to its use in a variety of applications:

  • Glucose Sensing: The development of accurate and continuous glucose monitoring systems is a major focus in diabetes management. 4-MPBA-based sensors offer a promising approach for non-enzymatic glucose detection.

  • Glycoprotein and Glycopeptide Enrichment: In proteomics research, the selective isolation and enrichment of glycoproteins and glycopeptides from complex biological samples is crucial. 4-MPBA functionalized materials can be used for affinity chromatography to achieve this separation.[2]

  • Drug Delivery: The pH-responsive nature of the boronate ester bond can be exploited for the targeted delivery of drugs. For instance, a drug carrier functionalized with 4-MPBA could be designed to release its therapeutic payload in the slightly acidic microenvironment of a tumor.

  • Cellular Imaging: Fluorescent probes incorporating 4-MPBA can be used to visualize and track cis-diol-containing molecules, such as cell surface glycans, in living cells.

Conclusion

The interaction of this compound with cis-diol-containing molecules is a powerful and versatile tool with significant implications for research, diagnostics, and therapeutics. The reversible, pH-dependent nature of this interaction allows for the design of sophisticated systems for molecular recognition, sensing, and controlled release. As our understanding of these interactions continues to grow, so too will the range and sophistication of their applications in addressing challenges in medicine and biotechnology.

References

4-Mercaptophenylboronic acid for carbohydrate recognition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 4-Mercaptophenylboronic Acid for Carbohydrate Recognition

Introduction

Carbohydrate recognition is a fundamental process in biology, playing critical roles in cell-cell communication, pathogen infection, and immune responses. The development of synthetic receptors capable of selectively binding carbohydrates is of paramount importance for diagnostics, drug delivery, and the study of glycobiology. Phenylboronic acids have emerged as a versatile class of synthetic lectins due to their ability to form reversible covalent bonds with cis-diols present in many carbohydrates.

Among these, this compound (4-MPBA) is a bifunctional molecule of significant interest. It possesses a phenylboronic acid moiety for carbohydrate recognition and a thiol group that enables its straightforward immobilization onto gold or silver surfaces. This dual functionality makes 4-MPBA an ideal candidate for the fabrication of various sensing platforms, including colorimetric assays, surface-enhanced Raman spectroscopy (SERS) substrates, and quartz crystal microbalance (QCM) biosensors. This guide provides a comprehensive overview of the principles, applications, and experimental methodologies related to the use of 4-MPBA in carbohydrate recognition.

Mechanism of Carbohydrate Recognition

The core of 4-MPBA's carbohydrate sensing capability lies in the interaction between its boronic acid group and the cis-diol functionalities of sugars. This interaction involves the formation of a reversible cyclic boronate ester.

The binding equilibrium is highly dependent on the pH of the medium. In aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The tetrahedral form is more reactive towards diols. Consequently, the optimal pH for binding is typically between the pKa of the boronic acid and the pKa of the diol. For many applications involving 4-MPBA, a slightly alkaline pH is used to favor the formation of the boronate-diol complex. However, interactions with specific carbohydrates like sialic acid can occur under physiological pH.[1][2]

G cluster_0 This compound (4-MPBA) Equilibrium cluster_1 Carbohydrate Binding MPBA_trigonal Trigonal 4-MPBA B(OH)₂ MPBA_tetrahedral Tetrahedral Boronate B(OH)₃⁻ MPBA_trigonal->MPBA_tetrahedral + OH⁻ MPBA_tetrahedral->MPBA_trigonal - OH⁻ Complex Cyclic Boronate Ester (Complex) MPBA_tetrahedral->Complex + Carbohydrate Carbohydrate Carbohydrate (with cis-diol) Complex->MPBA_tetrahedral - Carbohydrate

Caption: General mechanism of 4-MPBA and carbohydrate binding.

Applications in Carbohydrate Sensing

The unique properties of 4-MPBA have been leveraged to develop a variety of sensing platforms for carbohydrates.

Colorimetric Sensors

A common application of 4-MPBA is in the development of colorimetric sensors, often utilizing gold nanoparticles (AuNPs). In this setup, 4-MPBA is functionalized onto the surface of AuNPs via a stable gold-thiol bond. These functionalized nanoparticles are colloidally stable and exhibit a characteristic wine-red color.

In the presence of a target carbohydrate, such as sialic acid, the carbohydrate can cross-link the 4-MPBA-functionalized AuNPs. This cross-linking induces the aggregation of the nanoparticles, leading to a distinct color change from red to blue, which can be observed visually and quantified spectrophotometrically.[3][4]

G cluster_0 Initial State cluster_1 Binding & Aggregation AuNP1 AuNP MPBA1 4-MPBA AuNP1->MPBA1 label_dispersed Dispersed Nanoparticles (Red Solution) Carbohydrate Sialic Acid label_dispersed->Carbohydrate + Sialic Acid AuNP2 AuNP MPBA2 4-MPBA AuNP2->MPBA2 MPBA2->Carbohydrate AuNP3 AuNP MPBA3 4-MPBA AuNP3->MPBA3 MPBA3->Carbohydrate label_aggregated Aggregated Nanoparticles (Blue Solution)

Caption: Signaling pathway of a 4-MPBA-based colorimetric sensor.

Surface-Enhanced Raman Spectroscopy (SERS)

4-MPBA is also widely used as a recognition element in SERS-based sensors. In this modality, 4-MPBA is self-assembled onto a SERS-active substrate, typically composed of silver or gold nanostructures. The binding of a carbohydrate to the immobilized 4-MPBA can induce changes in the SERS spectrum of 4-MPBA. These changes can arise from a reorientation of the 4-MPBA molecule on the surface or through a chemical reaction.

For instance, in some glucose sensing applications, glucose oxidase is used to catalyze the conversion of glucose to gluconolactone (B72293) and hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes the boronic acid moiety of 4-MPBA to a phenol (B47542) group (4-mercaptophenol), resulting in a distinct and quantifiable change in the SERS spectrum.[5][6][7]

G start Start: Sample (e.g., Glucose) step1 Add Glucose Oxidase (GOx) start->step1 step2 Enzymatic Reaction: Glucose → H₂O₂ step1->step2 step3 Introduce 4-MPBA SERS Substrate step2->step3 step4 Oxidation of 4-MPBA by H₂O₂ step3->step4 step5 Acquire SERS Spectrum step4->step5 end End: Quantify Glucose step5->end

Caption: Experimental workflow for indirect SERS-based glucose detection.

Quartz Crystal Microbalance (QCM)

In QCM-based sensing, a quartz crystal electrode is coated with a self-assembled monolayer of 4-MPBA. When a solution containing glycoproteins is passed over the sensor surface, the binding of the glycoproteins to the immobilized 4-MPBA increases the mass on the crystal's surface. This change in mass alters the resonant frequency of the crystal, which can be measured with high sensitivity, allowing for the label-free detection of glycoproteins.[8]

Quantitative Analysis of 4-MPBA-Carbohydrate Interactions

The effectiveness of a 4-MPBA-based sensor is determined by its binding affinity for the target carbohydrate and its overall analytical performance.

Interaction Method Binding Constant (K) pH Reference
Phenylboronic acid - Sialic AcidNMR11.4 M⁻¹ (conditional stability constant)7.4[2]
4-IQBA - GlucoseStopped-flow fluorescenceK_on = 0.2 M⁻¹s⁻¹Physiological[9]
8-IQBA - FructoseStopped-flow fluorescenceK_on = 287 M⁻¹s⁻¹Physiological[9]
Azo-phenylboronic acid - FructoseUV-Vis110 M⁻¹10.0[10]

Table 1: Binding Constants for Boronic Acid-Carbohydrate Interactions. (Note: Data for 4-MPBA is limited; related phenylboronic acids are shown for context.)

Analyte Sensor Type Linear Range Limit of Detection (LOD) Reference
Sialic AcidColorimetric (AuNPs)80 µM - 2.00 mM68 µM[3][4]
Sialic AcidColorimetric (AuNPs@PEG)0.05 - 8 mM48 µM[11]
Sialic AcidPotentiometric80 µM - 8.2 mM60 µM[1]
GlucoseSERS (SiO₂@Au@Ag)0.5 - 8.0 mM0.15 mM[5][7]
GlucoseSERS (GO@SiO₂@Ag NPs)2 - 20 mM-[12]
Glycoprotein (Transferrin)QCM50 - 400 ng/mL21.0 ng/mL[8]

Table 2: Performance Metrics of 4-MPBA Based Carbohydrate Sensors.

Experimental Protocols

Synthesis of 4-MPBA Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a typical method for preparing 4-MPBA functionalized AuNPs for colorimetric assays.

  • Synthesis of AuNPs:

    • Add 1 mL of 1% (w/v) HAuCl₄ to 99 mL of ultrapure water in a clean flask.

    • Heat the solution to boiling while stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium (B8492382) citrate (B86180) solution.

    • Continue heating and stirring until the solution color changes from yellow to wine-red.

    • Cool the solution to room temperature.

  • Functionalization with 4-MPBA:

    • Prepare a stock solution of 4-MPBA in ethanol (B145695) (e.g., 10 mM).

    • Add a specific volume of the 4-MPBA solution to the AuNP colloid (the final concentration of 4-MPBA may need optimization, but a starting point could be in the µM range).

    • Allow the solution to react for several hours (e.g., 2-12 hours) at room temperature with gentle stirring to allow for the formation of the Au-S bond.

    • The resulting 4-MPBA-AuNPs solution should be stored at 4°C.

Fabrication of a 4-MPBA-based SERS Substrate for Glucose Detection

This protocol outlines the steps for preparing a SERS substrate for the indirect detection of glucose.

  • Substrate Preparation:

    • Prepare a SERS-active substrate, such as silver nanoparticle-coated silica (B1680970) spheres (SiO₂@Ag) or silver nanorod arrays.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the SERS substrate in an ethanolic solution of 4-MPBA (e.g., 10-50 µM) for a sufficient time (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer.[6]

    • Rinse the substrate thoroughly with ethanol to remove any non-specifically bound 4-MPBA, followed by drying under a stream of nitrogen.

  • Glucose Sample Preparation:

    • Mix the glucose sample with a solution of glucose oxidase (GOx) (e.g., 100 µg/mL) and incubate for a specific time (e.g., 1 hour) to generate H₂O₂.[5][7]

  • SERS Measurement:

    • Apply the H₂O₂-containing solution to the 4-MPBA functionalized SERS substrate.

    • Acquire the SERS spectrum using a Raman spectrometer.

    • Analyze the spectral changes, such as the appearance of bands corresponding to 4-mercaptophenol, to quantify the initial glucose concentration.

General Protocol for Colorimetric Detection of Sialic Acid

This protocol provides a general workflow for using 4-MPBA-AuNPs to detect sialic acid.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, add a defined volume of the 4-MPBA-AuNPs solution.

    • Add a specific volume of the sample containing sialic acid.

    • Prepare a blank sample with a buffer solution instead of the sialic acid sample.

  • Incubation:

    • Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes).[3][4]

  • Data Acquisition:

    • Visually inspect the color change of the solution.

    • For quantitative analysis, measure the UV-Vis absorption spectrum of the solution (typically from 400 to 800 nm).

  • Analysis:

    • Calculate the ratio of absorbance at two wavelengths (e.g., A₆₆₀/A₅₂₅) corresponding to the aggregated and dispersed nanoparticles, respectively.

    • Correlate this ratio to the concentration of sialic acid using a calibration curve.

Conclusion and Future Outlook

This compound has proven to be a highly effective molecular recognition element for the development of carbohydrate sensors. Its ability to be easily immobilized on noble metal surfaces has enabled a wide array of sensing strategies with applications in clinical diagnostics and biological research. While significant progress has been made, particularly in the detection of sialic acid and glucose, future research will likely focus on improving the selectivity for complex glycans and enhancing the sensitivity of these sensors for in vivo applications. The development of multiplexed sensor arrays capable of profiling different carbohydrates simultaneously represents a promising direction for the field. Furthermore, a deeper understanding of the binding kinetics and thermodynamics of 4-MPBA with a broader range of biologically relevant carbohydrates will be crucial for the rational design of next-generation sensing platforms.

References

Self-assembly of 4-mercaptophenylboronic acid on gold surfaces

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Self-Assembly of 4-Mercaptophenylboronic Acid on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) of this compound (4-MPBA) on gold surfaces. This technology is pivotal for the development of novel biosensors, particularly for carbohydrate and glycoprotein (B1211001) detection, which are critical in various aspects of drug development and biomedical research.

Introduction

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a powerful tool in nanotechnology and surface science. Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, have been extensively studied due to their stability, reproducibility, and the ease with which surface properties can be tailored. This compound (4-MPBA) is a bifunctional molecule of significant interest. Its thiol group serves as a robust anchor to the gold surface, while the boronic acid moiety provides a versatile functional group for the specific recognition of diol-containing molecules, such as carbohydrates and glycoproteins.[1] This specific binding capability makes 4-MPBA SAMs highly valuable for the fabrication of sensors and for studying biomolecular interactions at surfaces.

Mechanism of Self-Assembly

The formation of a 4-MPBA SAM on a gold surface is a thermodynamically driven process. The primary interaction is the chemisorption of the thiol group (-SH) onto the gold, which leads to the formation of a strong, covalent-like gold-thiolate (Au-S) bond.[2] This process is typically initiated by the oxidative addition of the S-H bond to the gold surface. The molecules then arrange themselves into a densely packed, ordered monolayer, driven by van der Waals interactions between the phenyl rings of adjacent molecules. The orientation of the 4-MPBA molecules is such that the boronic acid functional groups are exposed at the monolayer-air or monolayer-solution interface, making them available for subsequent interactions.

Under ambient laboratory conditions, the boronic acid groups in the SAM exist predominantly in their acid form.[3][4] However, under ultrahigh vacuum conditions, such as those used in X-ray photoelectron spectroscopy (XPS), partial dehydration can occur, leading to the formation of boronic anhydride (B1165640) species.[3][4][5] It is also important to note that 4-MPBA SAMs have shown instability in basic solutions, where the B-C bond can be cleaved.[3][4]

Caption: Chemical structure and self-assembly of 4-MPBA on a gold surface.

Experimental Protocols

Gold Substrate Preparation

High-quality, clean, and smooth gold substrates are essential for the formation of well-ordered SAMs.

  • Substrate Selection: Start with silicon wafers (Si(111)) as the base.

  • Adhesion Layer: Deposit a thin adhesion layer of chromium (Cr), typically 10 nm thick, onto the silicon wafer using thermal evaporation.

  • Gold Deposition: Immediately following the chromium deposition, thermally evaporate a 100-200 nm layer of high-purity gold (99.99%) onto the chromium layer.[4]

  • Cleaning: Prior to use, the gold substrates should be cleaned to remove any organic contaminants. This can be achieved by:

    • UV-Ozone treatment for 15-20 minutes.

    • Immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinsing thoroughly with deionized water and then with absolute ethanol (B145695).

    • Drying under a stream of dry nitrogen gas.

Formation of 4-MPBA Self-Assembled Monolayers
  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Immersion: Immerse the freshly cleaned gold substrates into the 4-MPBA solution in a clean, sealed container. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates with a stream of dry nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Characterization of 4-MPBA Self-Assembled Monolayers

A combination of surface-sensitive techniques is typically employed to characterize the formation and properties of 4-MPBA SAMs.

Ellipsometry

Ellipsometry is used to measure the thickness of the SAM. A well-formed monolayer of 4-MPBA on gold will have a characteristic thickness.

  • Protocol:

    • Measure the optical properties of the bare gold substrate as a reference.

    • After SAM formation, measure the optical properties of the functionalized surface.

    • Model the surface as a layered structure (e.g., Si/Cr/Au/4-MPBA) and fit the experimental data to determine the thickness of the organic layer, assuming a refractive index of approximately 1.5 for the 4-MPBA monolayer.

Contact Angle Goniometry

Contact angle measurements provide information about the wettability and surface energy of the SAM, which is indicative of the terminal functional group.

  • Protocol:

    • Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, glycerol) onto the SAM surface.

    • Use a goniometer to measure the angle between the liquid-solid interface and the liquid-vapor interface.

    • Measurements of both the advancing and receding contact angles can provide information about the homogeneity of the monolayer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the atoms within the SAM.

  • Protocol:

    • Place the SAM-coated substrate in the ultrahigh vacuum chamber of the XPS instrument.

    • Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).

    • Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

    • Key spectral regions to analyze for 4-MPBA SAMs on gold are Au 4f, S 2p, C 1s, O 1s, and B 1s. The presence of a strong S 2p signal and a B 1s signal confirms the presence of the 4-MPBA monolayer.

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is used to probe the molecular composition and orientation of the molecules within the SAM.

  • Protocol:

    • The infrared beam is directed at the SAM surface at a high angle of incidence.

    • The differential reflectivity of p- and s-polarized light is measured.

    • The resulting spectrum shows the vibrational modes of the molecules in the SAM, providing information about their chemical structure and orientation relative to the surface.

Workflow for SAM Preparation and Characterization cluster_prep Preparation cluster_char Characterization A Gold Substrate Preparation B Substrate Cleaning A->B D SAM Formation (Immersion) B->D C 4-MPBA Solution Preparation C->D E Rinsing and Drying D->E F Ellipsometry (Thickness) E->F Characterize SAM G Contact Angle (Wettability) E->G Characterize SAM H XPS (Composition) E->H Characterize SAM I PM-IRRAS (Orientation) E->I Characterize SAM

Caption: Logical workflow for the preparation and characterization of 4-MPBA SAMs.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of 4-MPBA SAMs on gold surfaces.

Table 1: Ellipsometric Thickness and Contact Angle Data

AnalyteEllipsometric Thickness (Å)Advancing Contact Angle (Water) (°)Advancing Contact Angle (Hexadecane) (°)
4-MPBA9 ± 163 ± 2< 10

Data synthesized from multiple sources for illustrative purposes.

Table 2: XPS Surface Coverage Data

MoleculeSurface Coverage (molecules/cm²)Relative Packing Density
Thiophenol (TP)(2.9 ± 0.3) x 10¹⁴1.00
4-Mercaptophenol (MP)(3.4 ± 0.3) x 10¹⁴1.17
This compound (4-MPBA) (3.9 ± 0.4) x 10¹⁴ 1.34
4-Mercaptobenzoic acid (MBA)(4.8 ± 0.5) x 10¹⁴1.66

Data adapted from a comparative study to illustrate relative packing densities.[3][4][5]

Applications and Considerations

The primary application of 4-MPBA functionalized gold surfaces is in the development of sensors for diol-containing molecules. The reversible covalent interaction between boronic acid and diols allows for the specific and sensitive detection of carbohydrates, glycoproteins, and other related biomolecules. This is particularly relevant in:

  • Drug Development: Monitoring glycosylation patterns of therapeutic proteins.

  • Diagnostics: Developing point-of-care devices for glucose monitoring or detecting disease biomarkers.

  • Fundamental Research: Studying carbohydrate-protein interactions on a surface.

Key Considerations:

  • pH Sensitivity: The binding of diols to boronic acid is pH-dependent. Optimal binding typically occurs at pH values above the pKa of the boronic acid.

  • Stability: As mentioned, 4-MPBA SAMs are labile in basic solutions, which should be considered in the design of experiments and devices.[3][4][5]

  • Interferents: Other diol-containing molecules in a complex sample can potentially interfere with the detection of the target analyte.

This technical guide provides a solid foundation for researchers and professionals working with this compound self-assembled monolayers on gold surfaces. By following the detailed protocols and understanding the characterization techniques, high-quality, functionalized surfaces can be reliably produced for a variety of applications in biosensing and drug development.

References

A Technical Guide to the Application of 4-Mercaptophenylboronic Acid (4-MPBA) in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Mercaptophenylboronic acid (4-MPBA) has emerged as a critical molecular tool in the advancement of chemical sensors. Its unique bifunctional nature, featuring a thiol group for robust surface anchoring and a boronic acid moiety for specific molecular recognition of cis-diol-containing compounds, enables the development of highly selective and sensitive detection platforms. This guide provides an in-depth technical overview of the core principles, applications, and methodologies involving 4-MPBA in colorimetric, electrochemical, and Surface-Enhanced Raman Scattering (SERS) sensors. It includes summaries of quantitative performance data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to 4-MPBA in Chemical Sensing

This compound (4-MPBA) is an aromatic bifunctional molecule that has garnered significant interest in biosensor design. Its utility is rooted in two key functional groups:

  • Thiol Group (-SH): This group forms strong, stable covalent bonds with noble metal surfaces, such as gold (Au) and silver (Ag), making it an ideal anchor for functionalizing nanoparticles and electrodes.[1][2]

  • Boronic Acid Group (-B(OH)₂): This group can reversibly form cyclic esters with compounds containing cis-1,2 or -1,3 diols.[3][4] This specific interaction is the foundation for its use in detecting a wide range of biologically significant molecules, including saccharides, glycoproteins, and bacterial cell wall components like peptidoglycan and lipopolysaccharides.[1][2][5]

The pH-dependent nature of the boronic acid-diol interaction allows for tunable control over binding and dissociation, further enhancing its versatility in sensor applications.[6][7]

Core Sensing Mechanisms and Applications

Colorimetric Sensors

Colorimetric sensors based on 4-MPBA typically utilize gold nanoparticles (AuNPs). The sensing principle relies on the controlled aggregation of 4-MPBA-functionalized AuNPs in the presence of a target analyte.

  • Mechanism: In a dispersed state, 4-MPBA-AuNPs exhibit a characteristic wine-red color due to their surface plasmon resonance (SPR).[1][8] When a target analyte with multiple diol groups (like sialic acid or bacterial surface polysaccharides) is introduced, it cross-links the nanoparticles, causing them to aggregate.[1][8] This aggregation alters the SPR, resulting in a distinct color change to blue or purple, which can be observed visually or quantified with a UV-vis spectrophotometer.[1][8]

  • Applications: This method has been successfully applied to the rapid detection of sialic acid in blood serum and the identification of both Gram-positive and Gram-negative bacteria.[8][9]

Electrochemical Sensors

In electrochemical sensors, 4-MPBA is used to modify electrode surfaces to capture target analytes. The binding event is then converted into a measurable electrical signal.

  • Mechanism: 4-MPBA is self-assembled onto a gold electrode via its thiol group. The boronic acid group then selectively captures glycoproteins or other diol-containing targets.[10] This binding event can be detected through various electrochemical techniques, such as cyclic voltammetry or electrochemical impedance spectroscopy (EIS), which measure changes in current or resistance at the electrode surface.[10][11] For signal amplification, a sandwich-type assay can be employed where a second nanoparticle probe, also functionalized with boronic acid, binds to the captured analyte, further enhancing the electrochemical signal.[10]

  • Applications: These sensors have demonstrated high sensitivity for detecting glycoproteins like Prostate Specific Antigen (PSA) and are widely explored for glucose monitoring.[10][12]

Surface-Enhanced Raman Scattering (SERS) Sensors

SERS-based sensors leverage 4-MPBA as a molecular recognition element on a plasmonically active nanostructure to achieve ultra-sensitive detection.

  • Mechanism: A SERS-active substrate, such as silver or gold-silver core-shell nanostructures, is functionalized with 4-MPBA.[13][14] The 4-MPBA molecules on the surface produce a characteristic SERS spectrum. When a target analyte like glucose binds to the boronic acid group, it can induce a change in the orientation or electronic environment of the 4-MPBA, leading to a measurable change in the SERS signal intensity or the appearance of new peaks.[6][13][15] In some configurations, an enzymatic reaction is used to produce hydrogen peroxide, which then reacts with 4-MPBA, causing a spectral shift that correlates with the initial analyte concentration.[13]

  • Applications: This approach has been used for the highly sensitive and quantitative detection of glucose in physiologically relevant concentrations and for identifying bacteria.[13][14][16]

Quantitative Performance Data

The performance of various chemical sensors developed using 4-MPBA is summarized below.

Sensor TypeAnalyteLinear Dynamic RangeLimit of Detection (LOD)Reference
ColorimetricSialic Acid80 µM – 2.00 mM68 ± 2 µM[8][17]
ColorimetricE. coli K-12Not specified~2.38 × 10² CFU/mL[9]
ColorimetricS. aureusNot specified~4.77 × 10³ CFU/mL[9]
ElectrochemicalProstate Specific Antigen (PSA)Not specified50 fM[10]
SERSGlucose0.5 mM – 8.0 mM0.15 mM[13]
SERSGlucose1.0 × 10⁻¹¹ – 1.0 × 10⁻³ mol/L1.8 × 10⁻¹² mol/L[14]
SERSS. aureusNot specified8 CFU/mL[16]
SERSS. pneumoniaeNot specified13 CFU/mL[16]

Key Experimental Protocols

Synthesis of 4-MPBA Functionalized Gold Nanoparticles (4-MPBA-AuNPs)

This protocol describes a common method for preparing 4-MPBA-AuNPs for use in colorimetric assays.

  • AuNP Synthesis (Citrate Reduction):

    • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a rolling boil with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate (B86180) solution to the boiling HAuCl₄ solution.

    • Continue boiling and stirring. The solution color will change from yellow to gray, then to purple, and finally to a stable wine-red, indicating AuNP formation.

    • Maintain boiling for an additional 15 minutes, then cool to room temperature with continued stirring. Store the AuNP solution at 4°C.

  • Functionalization with 4-MPBA:

    • Characterize the synthesized AuNPs using UV-vis spectroscopy; a peak absorbance should be observed around 520-530 nm.[1]

    • To 10 mL of the AuNP solution, add 100 µL of a 10 mM 4-MPBA solution in ethanol (B145695).

    • Incubate the mixture for 24 hours at room temperature with gentle shaking to allow for the self-assembly of 4-MPBA onto the AuNP surface via the thiol-gold bond.

    • Centrifuge the solution to remove excess 4-MPBA. Resuspend the pellet of 4-MPBA-AuNPs in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Confirm functionalization by observing a slight red-shift (~3 nm) in the SPR peak wavelength using UV-vis spectroscopy.[1]

Protocol for Colorimetric Detection of Bacteria

This protocol provides a general workflow for detecting bacteria using 4-MPBA-AuNPs.[1][9]

  • Sample Preparation:

    • Prepare bacterial suspensions of varying concentrations (CFU/mL) in PBS.

  • Detection Assay:

    • In a microcentrifuge tube, mix 100 µL of the 4-MPBA-AuNPs solution with 100 µL of the bacterial suspension.

    • Add any required co-factors, such as polyethylene (B3416737) glycol (PEG) or NaCl, which can help modulate the aggregation process.[1][2]

    • Incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.

    • Induce aggregation by adding a triggering agent if required by the specific assay (e.g., a high concentration of NaOH).[1][9]

  • Data Acquisition and Analysis:

    • Visually inspect the solution for a color change from red to blue/purple.

    • For quantitative analysis, measure the UV-vis absorption spectrum of the solution (e.g., from 400 nm to 800 nm).

    • Calculate the ratio of absorbance at two wavelengths (e.g., A₆₂₀/A₅₃₀) or monitor the decrease in absorbance at the SPR peak (~533 nm).[9]

    • Plot the absorbance ratio against the bacterial concentration to generate a calibration curve.

Protocol for SERS-based Detection of Glucose

This protocol outlines an enzyme-mediated SERS detection method for glucose using 4-MPBA functionalized substrates.[13]

  • Substrate Preparation:

    • Prepare a SERS-active substrate, such as SiO₂@Au@Ag core-shell nanoparticles.[13]

    • Immerse the substrate in a 50 µM ethanolic solution of 4-MPBA for several hours to allow for self-assembly.[13]

    • Rinse the functionalized substrate with ethanol and water to remove unbound 4-MPBA and dry under a stream of nitrogen.

  • Enzymatic Reaction and Detection:

    • Prepare glucose standards in the desired concentration range (e.g., 0.5 to 8.0 mM) in a buffer solution.[13]

    • Add glucose oxidase (GOx) to each glucose standard (e.g., 100 µg/mL) and incubate for a specific time (e.g., 1 hour) to allow the enzymatic conversion of glucose to gluconic acid and hydrogen peroxide (H₂O₂).[13]

    • Introduce the 4-MPBA functionalized SERS substrate to the solution containing H₂O₂. The H₂O₂ will oxidize the boronic acid group of 4-MPBA to a phenol (B47542) group (4-mercaptophenol).[13]

  • SERS Measurement and Analysis:

    • Acquire the SERS spectrum of the substrate using a Raman spectrometer.

    • Monitor the SERS spectra for changes indicative of the oxidation of 4-MPBA. This includes the appearance of new peaks characteristic of 4-mercaptophenol (B154117) (e.g., at 390 cm⁻¹) and a decrease in peaks characteristic of 4-MPBA (e.g., at 1583 cm⁻¹).[13]

    • Calculate the ratio of the intensity of a product peak to an internal standard peak (a 4-MPBA peak that changes minimally, e.g., at 1077 cm⁻¹).[13]

    • Plot the SERS intensity ratio against the glucose concentration to establish a calibration curve for quantitative analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanisms and workflows described in this guide.

G cluster_binding Boronic Acid - cis-Diol Binding MPBA 4-MPBA -B(OH)₂ Complex Cyclic Boronate Ester Covalent Bond MPBA->Complex + Analyte (pH > pKa) Diol Analyte R-CH(OH)-CH(OH)-R' Diol->Complex Complex->MPBA Reversible (pH < pKa)

Caption: Reversible binding of 4-MPBA with a cis-diol-containing analyte.

G cluster_workflow Workflow: Colorimetric Detection with 4-MPBA-AuNPs start Dispersed 4-MPBA-AuNPs (Wine-Red Solution) add_analyte Add Analyte (e.g., Bacteria, Sialic Acid) start->add_analyte crosslink Analyte Cross-links Nanoparticles add_analyte->crosslink aggregate Aggregated 4-MPBA-AuNPs (Blue/Purple Solution) crosslink->aggregate measure Measure Absorbance (UV-vis Spectroscopy) aggregate->measure

Caption: Workflow for analyte detection using 4-MPBA-AuNP aggregation.

G cluster_sandwich Principle: Electrochemical Sandwich Biosensor electrode Gold Electrode mpba1 4-MPBA Layer electrode->mpba1 Thiol Self-Assembly analyte Glycoprotein (Analyte) mpba1->analyte Capture probe Amplification Probe (e.g., DA-AuNPs) analyte->probe Binding signal Electrochemical Signal (Current Change) probe->signal Amplification

Caption: Schematic of a 4-MPBA-based electrochemical sandwich assay.

G cluster_sers Workflow: Enzyme-Mediated SERS Detection of Glucose glucose Glucose + O₂ gox Glucose Oxidase (GOx) glucose->gox h2o2 H₂O₂ Produced gox->h2o2 reaction Oxidation of 4-MPBA to 4-Mercaptophenol h2o2->reaction substrate 4-MPBA on SERS Substrate substrate->reaction sers Measure SERS Signal Change reaction->sers

Caption: Workflow for indirect SERS detection of glucose via enzymatic reaction.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the construction of chemical sensors. Its ability to form robust linkages to metal surfaces while providing specific recognition for an important class of biological molecules has led to the development of sensitive and rapid detection platforms. The applications in colorimetric, electrochemical, and SERS sensing demonstrate its broad utility.

Future research will likely focus on integrating 4-MPBA into more complex, multiplexed sensor arrays and portable, point-of-care diagnostic devices. Modifying the phenylboronic acid structure to tune its pKa and improve selectivity in complex biological matrices remains an active area of investigation.[4] As nanotechnology and material science continue to advance, the synergistic combination of novel nanomaterials with the proven recognition capabilities of 4-MPBA promises to yield the next generation of advanced chemical sensors for healthcare, environmental monitoring, and beyond.

References

4-Mercaptophenylboronic Acid: A Versatile Ligand for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Mercaptophenylboronic acid (4-MPBA) has emerged as a critical component in the design of sophisticated drug delivery systems. Its unique chemical properties, featuring a thiol group for robust anchoring to metallic nanoparticles and a boronic acid moiety for responsive interactions with biological cues, enable the development of targeted and controlled-release therapeutic platforms. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-MPBA in drug delivery, with a focus on nanoparticle-based systems. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate the adoption and advancement of this technology in pharmaceutical research and development.

Introduction

The quest for drug delivery systems that can transport therapeutic agents to specific sites of action while minimizing off-target effects is a central theme in modern medicine. Smart drug delivery vehicles, capable of responding to physiological or pathological stimuli, offer a promising solution. This compound (4-MPBA) is a bifunctional molecule that has garnered significant attention for its utility in constructing such intelligent systems. The thiol (-SH) group provides a strong and stable linkage to the surface of noble metal nanoparticles, such as gold (AuNPs), while the boronic acid (-B(OH)₂) group can form reversible covalent bonds with cis-diol-containing molecules, including saccharides and glycoproteins.[1] This dual functionality makes 4-MPBA an ideal surface ligand for creating drug carriers that are responsive to changes in pH and glucose concentration, which are often dysregulated in disease states like cancer and diabetes.

Core Principles of 4-MPBA in Drug Delivery

The functionality of 4-MPBA-based drug delivery systems hinges on two primary chemical interactions:

  • Thiol-Metal Interaction: The thiol group of 4-MPBA readily forms a strong covalent bond with the surface of gold and other metallic nanoparticles.[2] This provides a stable anchor for functionalizing the nanoparticle surface and subsequently loading drug molecules.

  • Boronic Acid-Diol Interaction: Boronic acids exist in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. The charged form can reversibly react with 1,2- or 1,3-cis-diols to form stable cyclic esters.[3] This interaction is the basis for:

    • Glucose-Responsive Systems: In the presence of high glucose concentrations, the equilibrium shifts towards the formation of a boronate-glucose complex, which can trigger the release of an encapsulated drug, such as insulin.[3][4]

    • pH-Responsive Systems: The formation of the boronate ester is pH-dependent, with the reaction being favored at pH values above the pKa of the boronic acid.[5] This property can be exploited to design systems that release their payload in the acidic microenvironment of tumors or within endosomes.[5][6]

Synthesis and Functionalization of Nanoparticles with 4-MPBA

The synthesis of 4-MPBA functionalized nanoparticles is a critical first step in the development of these drug delivery platforms. Gold and magnetic nanoparticles are commonly used cores due to their biocompatibility and unique physical properties.

Experimental Protocol: Synthesis of 4-MPBA Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a typical procedure for the synthesis of AuNPs followed by their functionalization with 4-MPBA.[2]

Materials:

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Heat 100 mL of a 0.01% (w/v) HAuCl₄ aqueous solution to a rolling boil with vigorous stirring.

    • Rapidly add 1 mL of a 1% (w/v) sodium citrate solution.

    • Continue boiling and stirring for 15-20 minutes, during which the solution color will change from pale yellow to deep red.

    • Allow the solution to cool to room temperature. The resulting suspension contains citrate-stabilized AuNPs.

  • Functionalization with 4-MPBA:

    • Centrifuge the AuNP suspension to pellet the nanoparticles.

    • Discard the supernatant and resuspend the AuNPs in a 2 mM solution of 4-MPBA in ethanol.

    • Stir the mixture at room temperature overnight to allow for the displacement of citrate ions and the formation of Au-S bonds.

    • Centrifuge the functionalized AuNPs, discard the supernatant, and wash with ethanol to remove excess 4-MPBA.

    • Resuspend the 4-MPBA-AuNPs in the desired buffer for further use.

Experimental Workflow for Synthesis of 4-MPBA Functionalized Gold Nanoparticles

G cluster_synthesis AuNP Synthesis cluster_functionalization 4-MPBA Functionalization s1 Heat HAuCl4 solution s2 Add Sodium Citrate s1->s2 s3 Boil and Stir s2->s3 s4 Cool to RT s3->s4 f1 Centrifuge AuNPs s4->f1 Citrate-stabilized AuNPs f2 Resuspend in 4-MPBA/Ethanol f1->f2 f3 Stir Overnight f2->f3 f4 Wash and Resuspend f3->f4 end Ready for Drug Loading f4->end 4-MPBA-AuNPs

Caption: Workflow for the synthesis and functionalization of gold nanoparticles with 4-MPBA.

Experimental Protocol: Synthesis of 4-MPBA Functionalized Magnetic Nanoparticles (Fe₃O₄)

This protocol outlines the synthesis of Fe₃O₄ nanoparticles and their subsequent functionalization with 4-MPBA via a thiol-ene click reaction.[7]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium acetate

  • Polyethylene (B3416737) glycol

  • Ethylene (B1197577) glycol

  • 3-Mercaptopropyltrimethoxysilane (MPTES) or 3-Methacryloxypropyltrimethoxysilane (MPS)

  • This compound (4-MPBA)

  • Azobisisobutyronitrile (AIBN)

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles (Solvothermal Method):

    • Dissolve FeCl₃·6H₂O, sodium acetate, and polyethylene glycol in ethylene glycol with stirring at 50 °C.

    • Transfer the solution to a Teflon-lined autoclave and heat at 200 °C for 8 hours.

    • Collect the black precipitate using a magnet and wash thoroughly with deionized water and ethanol.

    • Dry the Fe₃O₄ nanoparticles under vacuum.

  • Silanization of Fe₃O₄ Nanoparticles:

    • Disperse the Fe₃O₄ nanoparticles in ethanol.

    • Add MPTES or MPS and stir at room temperature for 24 hours to introduce thiol or vinyl groups to the surface.

    • Collect the silanized nanoparticles with a magnet, wash with ethanol, and dry.

  • Functionalization with 4-MPBA (Thiol-Ene Click Chemistry):

    • Disperse the silanized Fe₃O₄ nanoparticles in ethanol containing 4-MPBA.

    • Add AIBN as a radical initiator and heat the mixture at 50 °C under a nitrogen atmosphere with stirring for 24 hours.

    • Collect the 4-MPBA functionalized Fe₃O₄ nanoparticles with a magnet, wash extensively with deionized water and ethanol, and dry under vacuum.

Drug Loading and Release Studies

The loading of therapeutic agents into 4-MPBA functionalized nanoparticles and the subsequent study of their release kinetics are crucial for evaluating their potential as drug delivery vehicles.

Experimental Protocol: Drug Loading

The following is a general protocol for loading a model drug, such as doxorubicin (B1662922) (Dox), into 4-MPBA functionalized nanoparticles.

Procedure:

  • Disperse a known concentration of 4-MPBA functionalized nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Prepare a stock solution of the drug in the same buffer.

  • Mix the nanoparticle suspension with the drug solution at a predetermined ratio.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

  • Quantify the amount of unloaded drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100 [8]

Experimental Protocol: In Vitro Drug Release

This protocol describes a typical dialysis-based method for studying the in vitro release of a drug from nanoparticles.[8]

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at different pH values or with varying glucose concentrations) maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical technique.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Quantitative Data Presentation

The physicochemical properties of 4-MPBA functionalized nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize representative quantitative data from the literature.

Table 1: Physicochemical Characterization of 4-MPBA Functionalized Nanoparticles

Nanoparticle CoreSynthesis MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Gold (Au)Citrate Reduction~50Not ReportedNot Reported[2]
Iron Oxide (Fe₃O₄)Solvothermal10-15Not ReportedNot Reported[9]
PLGAEmulsion-Solvent Evaporation147< 0.2-15 to -25[10]
ChitosanIonic Gelation200-5000.2 - 0.4+20 to +40[11]

Table 2: Drug Loading and Encapsulation Efficiency of 4-MPBA Based Nanocarriers

Nanocarrier SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
PBA-functionalized micellesInsulin~2.3~92[3]
PLGA-PEG NPsBetulinic Acid5-1070-85[10]
Chitosan NPsDoxorubicin~15~80[11]
Solid Lipid NanoparticlesSulindacNot Reported83.06[12]

Table 3: In Vitro Drug Release Kinetics from 4-MPBA Based Systems

Delivery SystemDrugRelease ConditionsRelease ProfileKinetic ModelReference
PBA-hydrogelInsulinHigh glucoseSustained release over 24hNon-Fickian diffusion[3]
PBA-micellesDoxorubicinAcidic pH (5.5)>80% release in 48hFirst-order[13]
Thermoresponsive copolymerBSA37 °CZero-order releaseZero-order[14]

Visualization of Mechanisms and Workflows

pH-Responsive Drug Release Mechanism

At physiological pH (7.4), the boronic acid is predominantly in its neutral, uncharged state, leading to a stable drug carrier. In an acidic environment (e.g., tumor microenvironment or endosome), the equilibrium shifts, which can lead to the cleavage of boronate esters or conformational changes in the polymer matrix, triggering drug release.[6][15]

pH-Responsive Boronate Ester Cleavage

G cluster_high_ph Physiological pH (7.4) cluster_low_ph Acidic pH (e.g., Tumor) pba_high Boronic Acid (Charged) ester_high Stable Boronate Ester (Drug Encapsulated) pba_high->ester_high diol_high Diol (e.g., polymer backbone) diol_high->ester_high ester_low Hydrolysis of Boronate Ester ester_high->ester_low H+ pba_low Boronic Acid (Neutral) diol_low Diol release Drug Release ester_low->pba_low ester_low->diol_low ester_low->release

Caption: Mechanism of pH-responsive drug release from a boronate ester-based system.

Glucose-Responsive Insulin Release Mechanism

In a normoglycemic state, the 4-MPBA-functionalized carrier remains stable. Upon an increase in blood glucose levels (hyperglycemia), glucose competitively binds to the boronic acid moieties, causing swelling or disassembly of the carrier matrix and subsequent release of insulin.[3][4]

Glucose-Responsive Insulin Release

G cluster_normo Normoglycemia cluster_hyper Hyperglycemia carrier_normo 4-MPBA Carrier (Insulin Encapsulated) carrier_hyper Glucose-PBA Complex Formation carrier_normo->carrier_hyper glucose High Glucose glucose->carrier_hyper disassembly Carrier Disassembly/Swelling carrier_hyper->disassembly release Insulin Release disassembly->release

References

Methodological & Application

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Mercaptophenylboronic Acid (4-MPBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are a versatile platform in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization.[1][2][3] The functionalization of AuNPs with specific ligands allows for targeted interactions with biological molecules.[1][3][4] 4-Mercaptophenylboronic acid (4-MPBA) is a bifunctional molecule ideal for modifying gold surfaces. Its thiol group (-SH) forms a strong covalent bond with gold, while the boronic acid group (-B(OH)₂) can reversibly bind to molecules containing cis-1,2-diol moieties, such as carbohydrates, glycoproteins, and certain small molecules.[5][6][7] This specific interaction makes 4-MPBA-functionalized AuNPs valuable tools for applications ranging from biosensing to targeted drug delivery and the selective enrichment of biomolecules.[5][8][9]

This document provides a detailed protocol for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with 4-MPBA. It also includes methods for characterizing the resulting nanoparticles and an overview of their potential applications.

Data Presentation

Characterization of gold nanoparticles before and after functionalization with 4-MPBA is crucial for confirming successful surface modification. The following tables summarize typical quantitative data obtained from characterization techniques.

Table 1: Physicochemical Properties of AuNPs and 4-MPBA-AuNPs

ParameterCitrate-Stabilized AuNPs4-MPBA Functionalized AuNPsCharacterization Method
Average Diameter~50 nm~50 nm (slight increase possible)Transmission Electron Microscopy (TEM)
Surface Plasmon Resonance (SPR) Peak~530 nm~533 nm (red-shift of ~3 nm)UV-Vis Spectroscopy
Zeta Potential-36.2 eV-23.8 eV (with 1.28 mM 4-MPBA)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3< 0.3Dynamic Light Scattering (DLS)

Note: The exact values may vary depending on the synthesis and functionalization conditions.

Experimental Protocols

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • This compound (4-MPBA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized (DI) water

  • Glassware (cleaned with aqua regia)

  • Heating mantle with a magnetic stirrer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Centrifuge

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~50 nm)

This protocol is based on the widely used Turkevich method for synthesizing colloidal gold.[10]

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of trisodium citrate dihydrate in DI water.

    • Prepare a 1% (w/v) solution of HAuCl₄·3H₂O in DI water.

  • Synthesis:

    • Add 98 mL of DI water to a clean 250 mL round-bottom flask and bring it to a vigorous boil while stirring.

    • To the boiling water, add 2 mL of the 1% HAuCl₄ solution. The solution should be a pale yellow.

    • Continue to boil for 1 minute, then rapidly add 8 mL of the 1% trisodium citrate solution.[11]

    • The solution will change color from yellow to blue and finally to a stable ruby red, indicating the formation of AuNPs.[12]

    • Continue boiling and stirring for an additional 15-30 minutes.

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with 4-MPBA

This procedure utilizes the strong affinity between the thiol group of 4-MPBA and the gold surface to achieve functionalization.[5][8]

  • Preparation of 4-MPBA Solution:

    • Prepare a 2 mg/mL solution of 4-MPBA by dissolving it in 0.2 M NaOH.[13]

  • Functionalization Reaction:

    • Take a known volume of the synthesized AuNP solution (e.g., 13.5 mL).[13]

    • Adjust the optical density (OD) of the AuNP solution to 1.0 at its SPR peak wavelength (~530 nm) if necessary for standardization.[13]

    • Add the 4-MPBA solution to the AuNP solution (e.g., 0.3 mL of 2 mg/mL 4-MPBA to 13.5 mL of AuNPs).[13]

    • Incubate the mixture overnight with gentle shaking.[13][14]

  • Purification:

    • Centrifuge the mixture to pellet the functionalized AuNPs (e.g., at 1100g for 30-40 minutes).[13]

    • Carefully remove the supernatant, which contains unbound 4-MPBA and excess citrate.

    • Resuspend the pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of any unbound reagents.[13][14]

    • After the final wash, resuspend the purified 4-MPBA-functionalized AuNPs in the desired buffer or DI water for storage at 4°C.

Protocol 3: Characterization of 4-MPBA Functionalized AuNPs
  • UV-Vis Spectroscopy:

    • Acquire the UV-Vis spectra of the AuNPs before and after functionalization.

    • A red-shift of a few nanometers in the SPR peak (e.g., from 530 nm to 533 nm) indicates a change in the local dielectric environment of the nanoparticles, suggesting successful surface modification.[8][13]

  • Transmission Electron Microscopy (TEM):

    • Prepare TEM grids by drop-casting a diluted solution of the nanoparticles.

    • Image the nanoparticles to assess their size, shape, and dispersity. The size and shape should not significantly change after functionalization.[8]

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and zeta potential of the nanoparticles.

    • A change in the zeta potential towards a less negative value upon functionalization is expected as the citrate ligands are replaced by 4-MPBA.[12]

Visualizations

Experimental Workflow

G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application s1 Prepare HAuCl4 and Trisodium Citrate Solutions s2 Boil HAuCl4 Solution s1->s2 s3 Add Trisodium Citrate s2->s3 s4 Formation of Citrate-AuNPs (Ruby Red Solution) s3->s4 f2 Mix Citrate-AuNPs with 4-MPBA s4->f2 f1 Prepare 4-MPBA Solution f1->f2 f3 Overnight Incubation f2->f3 f4 Purification by Centrifugation f3->f4 c1 UV-Vis Spectroscopy f4->c1 c2 TEM Analysis f4->c2 c3 DLS Analysis f4->c3 a1 Biosensing or Enrichment c1->a1 c2->a1 c3->a1

Caption: Workflow for synthesis, functionalization, and characterization.

Signaling Pathway: Detection of cis-Diol Containing Molecules

G AuNP 4-MPBA Functionalized Gold Nanoparticle Complex Boronate Ester Complex AuNP->Complex Reversible Covalent Bond Formation Diol cis-Diol Containing Analyte (e.g., Glucose, Glycopeptide) Diol->Complex Signal Detectable Signal (e.g., Color Change, DLS Shift) Complex->Signal Leads to

Caption: Interaction of 4-MPBA-AuNPs with cis-diol analytes.

Applications in Research and Drug Development

The unique binding property of 4-MPBA-functionalized AuNPs opens up several application avenues:

  • Biosensing: These nanoparticles can be used in colorimetric assays for the detection of sugars like glucose.[15] The binding of glucose can induce aggregation of the nanoparticles, leading to a visible color change.[15] This principle is also applied for detecting bacteria by interacting with peptidoglycan or lipopolysaccharides on their surfaces.[8][13]

  • Glycoproteomics: The ability to selectively bind to glycopeptides makes these nanoparticles an effective tool for enriching these low-abundance molecules from complex biological samples for subsequent analysis by mass spectrometry.[5][9]

  • Targeted Drug Delivery: While not the primary focus of the cited literature, the boronic acid moiety can be used to target cells with overexpressed sialic acid residues, which are common on the surface of cancer cells. This provides a potential mechanism for targeted drug delivery systems.[1][4]

Conclusion

The functionalization of gold nanoparticles with this compound provides a robust and versatile platform for various biomedical applications. The protocol outlined here is straightforward and relies on well-established chemical principles. Proper characterization is essential to confirm the successful modification of the nanoparticle surface and to ensure the reliability of downstream applications. The specific affinity of the boronic acid group for cis-diol-containing molecules makes these functionalized nanoparticles a powerful tool for researchers in diagnostics, proteomics, and targeted therapy.

References

Step-by-Step Guide for 4-Mercaptophenylboronic Acid (4-MPBA) Self-Assembled Monolayer (SAM) Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the formation and characterization of 4-mercaptophenylboronic acid (4-MPBA) self-assembled monolayers (SAMs) on gold surfaces. These functionalized surfaces have significant applications in biosensing, targeted drug delivery, and the development of responsive biomaterials due to the unique ability of the boronic acid moiety to reversibly bind with cis-diol-containing molecules such as saccharides, glycoproteins, and certain drugs.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a fundamental tool for surface functionalization, enabling the creation of well-defined and highly ordered surfaces with specific chemical properties. 4-MPBA is a particularly interesting molecule for SAM formation as it introduces a boronic acid terminal group. This functional group can form covalent ester bonds with 1,2- or 1,3-diols, a reaction that is reversible and dependent on pH and the concentration of the diol-containing species. This characteristic makes 4-MPBA SAMs ideal for applications in the development of sensors for saccharides and glycoproteins, as well as for creating platforms for controlled drug release.

Experimental Workflow Overview

The formation of a 4-MPBA SAM on a gold substrate involves a series of sequential steps, beginning with the rigorous cleaning of the gold surface, followed by the self-assembly process in a 4-MPBA solution, and concluding with a thorough rinsing and drying procedure. The quality of the resulting SAM is then assessed using various surface-sensitive characterization techniques.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization sub_clean Gold Substrate Cleaning sub_rinse Rinse with DI Water & Ethanol sub_clean->sub_rinse sub_dry Dry with Nitrogen Stream sub_rinse->sub_dry sol_prep Prepare 1 mM 4-MPBA in Ethanol sub_dry->sol_prep immersion Immerse Substrate (12-48h) sol_prep->immersion post_rinse Rinse with Ethanol immersion->post_rinse post_dry Dry with Nitrogen Stream post_rinse->post_dry char Surface Analysis (Contact Angle, Ellipsometry, XPS, PM-IRRAS) post_dry->char G cluster_surface 4-MPBA Functionalized Surface cluster_analyte Analyte cluster_binding Binding and Sensing mpba 4-MPBA SAM boronic_acid Boronic Acid Group -B(OH)₂ mpba->boronic_acid complex Boronate Ester Complex boronic_acid->complex Reversible Covalent Bonding saccharide Saccharide / Glycoprotein diol cis-Diol Group -CH(OH)-CH(OH)- saccharide->diol diol->complex signal Detectable Signal Change (e.g., Mass, Refractive Index, Electrochemical) complex->signal Generates

Application Notes and Protocols for Selective Enrichment of Glycopeptides using 4-Mercaptophenylboronic Acid (4-MPBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. The study of glycopeptides, the peptide fragments carrying these glycan structures, is essential for understanding disease pathogenesis and for the discovery of novel biomarkers and therapeutic targets. However, the low abundance of glycopeptides in complex biological samples and the ion suppression effects from non-glycosylated peptides present significant analytical challenges for their detection by mass spectrometry (MS).

To overcome these challenges, selective enrichment of glycopeptides prior to MS analysis is a crucial step. Boronic acid affinity chromatography is a powerful technique for this purpose, relying on the specific and reversible covalent interaction between boronic acid and the cis-diol groups present in the glycan moieties of glycopeptides. 4-Mercaptophenylboronic acid (4-MPBA) has emerged as a versatile ligand for functionalizing various materials, including nanoparticles and silica (B1680970) surfaces, to create highly effective enrichment platforms. This application note provides detailed protocols and quantitative data for the selective enrichment of glycopeptides from complex samples using 4-MPBA functionalized materials.

Principle of 4-MPBA Based Enrichment

The enrichment strategy is based on the formation of a cyclic ester between the boronic acid group of 4-MPBA and the cis-1,2-diol groups of the sugar residues on glycopeptides. This interaction is pH-dependent, being favored under alkaline conditions (pH > 8) where the boronic acid is in a tetrahedral, anionic state, which enhances its affinity for diols. The captured glycopeptides can then be selectively eluted under acidic conditions, which destabilize the cyclic ester, or by using a competing diol-containing molecule.

Experimental Workflow

The overall workflow for the selective enrichment of glycopeptides using 4-MPBA functionalized materials is depicted below. This process involves protein digestion, enrichment of glycopeptides, and subsequent analysis by mass spectrometry.

Glycopeptide_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Glycopeptide Enrichment cluster_analysis Downstream Analysis ComplexSample Complex Protein Sample (e.g., Serum, Cell Lysate) Digestion Proteolytic Digestion (e.g., Trypsin) ComplexSample->Digestion PeptideMixture Complex Peptide Mixture (Glyco- and Non-glycopeptides) Digestion->PeptideMixture Binding Binding to 4-MPBA Material (Alkaline pH) PeptideMixture->Binding Washing Washing to Remove Non-specifically Bound Peptides Binding->Washing Elution Elution of Glycopeptides (Acidic pH or Competing Diol) Washing->Elution EnrichedGlycopeptides Enriched Glycopeptides Elution->EnrichedGlycopeptides MS_Analysis LC-MS/MS Analysis EnrichedGlycopeptides->MS_Analysis DataAnalysis Glycopeptide Identification and Quantification MS_Analysis->DataAnalysis

Caption: Overall workflow for glycopeptide enrichment using 4-MPBA.

Detailed Protocols

This section provides detailed protocols for the preparation of 4-MPBA functionalized gold nanoparticles and their application in glycopeptide enrichment.

Protocol 1: Synthesis of 4-MPBA Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a facile method for the synthesis of 4-MPBA functionalized AuNPs.[1]

Materials:

  • Chloroauric acid (HAuCl₄)

  • Sodium citrate (B86180)

  • This compound (4-MPBA)

  • Ethanol

  • Ultrapure water

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution.

    • Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Cool the solution to room temperature.

  • Functionalization with 4-MPBA:

    • Prepare a 10 mM solution of 4-MPBA in ethanol.

    • Add 100 µL of the 4-MPBA solution to 10 mL of the AuNP suspension.

    • Incubate the mixture for at least 12 hours at room temperature with gentle shaking to allow the formation of Au-S bonds.

    • Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the 4-MPBA functionalized AuNPs.

    • Discard the supernatant and wash the pellet twice with ultrapure water and once with the binding buffer (see Protocol 2) to remove excess 4-MPBA.

    • Resuspend the final pellet in the desired volume of binding buffer.

Protocol 2: Selective Enrichment of Glycopeptides using 4-MPBA-AuNPs

This protocol details the steps for enriching glycopeptides from a complex peptide mixture.

Materials:

  • 4-MPBA functionalized AuNPs (from Protocol 1)

  • Tryptic digest of protein sample

  • Binding Buffer: 100 mM ammonium (B1175870) bicarbonate, pH 8.5

  • Washing Buffer: 50 mM ammonium bicarbonate, pH 8.5

  • Elution Buffer: 1% (v/v) formic acid in water

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Lyophilize the tryptic digest of your protein sample.

    • Reconstitute the peptide mixture in the Binding Buffer to a final concentration of approximately 1 mg/mL.

  • Binding of Glycopeptides:

    • Add an appropriate amount of the 4-MPBA-AuNP suspension to the peptide solution. The optimal ratio of beads to protein digest should be determined empirically, but a starting point of 100 µg of nanoparticles for 100 µg of peptide digest can be used.

    • Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the nanoparticles.

    • Carefully remove and discard the supernatant, which contains non-glycosylated peptides.

    • Add 200 µL of Washing Buffer to the pellet and resuspend by gentle vortexing.

    • Centrifuge again at 5,000 x g for 5 minutes and discard the supernatant.

    • Repeat the washing step two more times.

  • Elution of Glycopeptides:

    • After the final wash, add 50 µL of Elution Buffer to the nanoparticle pellet.

    • Vortex the mixture for 1 minute and then incubate for 15 minutes at room temperature with occasional vortexing to release the bound glycopeptides.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the nanoparticles.

    • Carefully collect the supernatant containing the enriched glycopeptides.

    • The enriched glycopeptide solution is now ready for desalting (e.g., using C18 ZipTips) and subsequent LC-MS/MS analysis.

Quantitative Data Presentation

The efficiency and selectivity of glycopeptide enrichment are critical parameters. The following tables summarize quantitative data from studies utilizing boronic acid-based enrichment strategies.

Table 1: Enrichment Efficiency of 4-MPBA Functionalized Molybdenum Disulfide Nanocomposites [2]

ParameterValue
Detection SensitivityLow femtomolar
Enrichment Selectivity (IgG:BSA)1:1000
Loading Capacity100 µg/mg

Table 2: Comparison of Different Buffers for Boronic Acid-Based Glycopeptide Enrichment from Human Brain and Plasma Samples [3]

Buffer (pH 10.5)Number of N-linked Glycopeptides Identified (Brain)Number of N-linked Glycopeptides Identified (Plasma)
Carbonate-bicarbonate1598737
Triethylammonium acetate (B1210297) (TEAA)~150~100
Glycine~100~50
Ammonium bicarbonate (pH 8.5)~50~25

Data is approximated from graphical representations in the source publication.

Signaling Pathway and Logical Relationship Diagrams

The interaction between 4-MPBA and a glycopeptide is a key logical relationship in this protocol. The following diagram illustrates this interaction at a molecular level.

Boronic_Acid_Interaction cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) Boronic_Acid_Tetrahedral 4-MPBA (Tetrahedral, Anionic) Cyclic_Ester Reversible Covalent Cyclic Boronate Ester Boronic_Acid_Tetrahedral->Cyclic_Ester + Cis_Diol cis-Diol on Glycan Cis_Diol->Cyclic_Ester + Boronic_Acid_Trigonal 4-MPBA (Trigonal, Neutral) Cyclic_Ester->Boronic_Acid_Trigonal H+ Released_Glycopeptide Released Glycopeptide Cyclic_Ester->Released_Glycopeptide H+

Caption: Reversible binding of glycopeptides to 4-MPBA.

Conclusion

The use of 4-MPBA functionalized materials provides a highly specific and efficient method for the selective enrichment of glycopeptides from complex biological samples. The protocols outlined in this application note offer a robust workflow for researchers in proteomics and drug development to enhance the identification and quantification of glycopeptides by mass spectrometry. The choice of appropriate buffers and optimized experimental conditions are crucial for achieving high enrichment efficiency and selectivity. The presented data demonstrates the potential of this approach to significantly advance our understanding of the glycoproteome.

References

Application Notes and Protocols for SERS-based Glucose Detection using 4-Mercaptophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 4-Mercaptophenylboronic acid (4-MPBA) in Surface-Enhanced Raman Scattering (SERS)-based glucose detection. The methodologies outlined below are based on established research and are intended to guide researchers in setting up their own glucose sensing platforms.

Principle of Detection

The SERS-based detection of glucose using 4-MPBA can be achieved through two primary mechanisms:

  • Direct Binding: 4-MPBA can directly and reversibly bind with glucose molecules. This interaction causes a change in the orientation of the 4-MPBA on the SERS substrate, leading to a quantifiable change in the SERS signal, particularly in the C-S and B-O stretching vibrations.[1]

  • Enzymatic Reaction: This indirect method utilizes glucose oxidase (GOx) to catalyze the oxidation of glucose, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with 4-MPBA, converting it to 4-mercaptophenol (B154117) (4-MPhOH). This conversion results in a distinct change in the SERS spectrum, which can be correlated to the initial glucose concentration.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 4-MPBA-based SERS glucose sensors.

Table 1: Performance Characteristics of 4-MPBA SERS Glucose Sensors

SERS SubstrateDetection MechanismLinear Range (mM)Limit of Detection (LOD) (mM)Reference
SiO₂@Au@AgEnzymatic (GOx)0.5 - 8.00.15[2][3][4]
GO@SiO₂@AgDirect Binding2 - 20Not Specified[5][6]
AuNRs@Ag with FMNPsDirect BindingNot SpecifiedNot Specified[7]
Ag NanoparticlesDirect Binding1.0 - 7.00.74[1]

Table 2: Optimized Experimental Conditions

ParameterValueSERS SubstrateReference
4-MPBA Concentration1 mMGO@SiO₂@Ag[5]
Glucose Oxidase (GOx) Concentration100 µg/mLSiO₂@Au@Ag[2][3][4]
Incubation Time (GOx with Glucose)1 hourSiO₂@Au@Ag[2][3][4]
pH for Direct Binding3GO@SiO₂@Ag[5]
pH for Enzymatic Reaction7.0SiO₂@Au@Ag[8]

Experimental Protocols

Protocol 1: SERS Substrate Preparation (SiO₂@Au@Ag Nanoparticles)

This protocol is adapted from studies utilizing gold-silver core-shell nanoparticles on a silica (B1680970) core.[2]

Materials:

  • Tetraethylorthosilicate (TEOS)

  • 3-aminopropyltriethoxysilane (APTS)

  • Chloroauric acid (HAuCl₄)

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Silver nitrate (B79036) (AgNO₃)

  • Ascorbic acid (AA)

  • Polyvinylpyrrolidone (PVP)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Synthesis of Silica Nanoparticles (SiO₂): Synthesize ~150 nm silica nanoparticles using the Stöber method.

  • Ammine Functionalization: Functionalize the silica NPs with APTS to introduce amine groups on the surface.

  • Gold Seed Deposition: Deposit small gold nanoparticles (seeds) onto the aminated silica surface by reducing HAuCl₄ with THPC.

  • Silver Shell Growth: Grow a silver shell over the gold seeds by reducing AgNO₃ with ascorbic acid in the presence of PVP to create SiO₂@Au@Ag core-shell nanoparticles.

Protocol 2: Functionalization of SERS Substrate with 4-MPBA

Materials:

  • SERS Substrate (e.g., SiO₂@Au@Ag NPs)

  • This compound (4-MPBA)

  • Ethanol

Procedure:

  • Disperse the prepared SERS substrate in ethanol.

  • Add 4-MPBA solution to the substrate suspension. A typical concentration to start with is 100 µM.[2]

  • Incubate the mixture for 1 hour at room temperature (25 °C) to allow for the self-assembly of 4-MPBA onto the nanoparticle surface via the thiol group.[2]

  • Centrifuge and wash the functionalized substrate with ethanol to remove unbound 4-MPBA.

  • Resuspend the 4-MPBA functionalized substrate (e.g., SiO₂@Au@Ag@4-MPBA) in a suitable buffer for glucose detection.

Protocol 3: Glucose Detection

A. Direct Detection Method

This method is suitable for substrates like GO@SiO₂@Ag.[5]

Materials:

  • 4-MPBA functionalized SERS substrate

  • Glucose standards of varying concentrations

  • Phosphate-buffered saline (PBS) at pH 3

Procedure:

  • Mix the 4-MPBA functionalized substrate with glucose solutions of different concentrations in PBS (pH 3).

  • Incubate the mixture for a fixed time (e.g., 30 minutes).

  • Acquire the SERS spectra. The intensity of the C-S and B-O stretching vibrations around 1072 cm⁻¹ is expected to increase with higher glucose concentrations.[1][5]

B. Enzymatic Detection Method

This method is suitable for substrates like SiO₂@Au@Ag.[2][3][4]

Materials:

  • 4-MPBA functionalized SERS substrate (e.g., 20 µg/mL SiO₂@Au@Ag@4-MPBA)

  • Glucose standards of varying concentrations (e.g., 0.5 to 8.0 mM)

  • Glucose Oxidase (GOx) solution (e.g., 100 µg/mL)

  • Phosphate-buffered saline with Tween 20 (PBST) at pH 7.0

Procedure:

  • Incubate the glucose standards with the GOx solution for 1 hour to allow for the enzymatic reaction to produce H₂O₂.[2][4]

  • Add the 4-MPBA functionalized SERS substrate to the solution.

  • Acquire the SERS spectra. Monitor the changes in the SERS bands corresponding to the conversion of 4-MPBA to 4-MPhOH. Specifically, an increase in bands around 390 cm⁻¹, 1170 cm⁻¹, and 1597 cm⁻¹ and a decrease in bands at 417 cm⁻¹ and 1583 cm⁻¹ can be observed with increasing glucose concentration.[2]

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Direct Glucose Detection Pathway cluster_1 Enzymatic Glucose Detection Pathway SERS_Substrate_D SERS Substrate (e.g., GO@SiO2@Ag) Functionalized_Substrate_D 4-MPBA Functionalized Substrate SERS_Substrate_D->Functionalized_Substrate_D  + 4-MPBA MPBA_D 4-MPBA Glucose_Complex Glucose-4-MPBA Complex on Substrate Functionalized_Substrate_D->Glucose_Complex  + Glucose Glucose_D Glucose SERS_Signal_Change_D Change in SERS Signal (e.g., at 1072 cm-1) Glucose_Complex->SERS_Signal_Change_D  Leads to Glucose_E Glucose H2O2 Hydrogen Peroxide (H2O2) Glucose_E->H2O2 + O2 + GOx GOx Glucose Oxidase (GOx) MPhOH 4-Mercaptophenol (4-MPhOH) on SERS Substrate H2O2->MPhOH + 4-MPBA MPBA_E 4-MPBA on SERS Substrate SERS_Signal_Change_E Change in SERS Spectrum MPhOH->SERS_Signal_Change_E  Results in

Caption: Signaling pathways for direct and enzymatic SERS-based glucose detection.

G cluster_prep cluster_detection cluster_analysis arrow -> Start Start Prep_Substrate Prepare SERS Substrate (e.g., SiO2@Au@Ag) Start->Prep_Substrate Func_MPBA Functionalize Substrate with 4-MPBA Prep_Substrate->Func_MPBA Prepare_Sample Prepare Glucose Sample Func_MPBA->Prepare_Sample Incubate Incubate Sample with Functionalized Substrate (and GOx if enzymatic) Prepare_Sample->Incubate Acquire_SERS Acquire SERS Spectrum Incubate->Acquire_SERS Analyze_Spectra Analyze Spectral Changes Acquire_SERS->Analyze_Spectra Correlate Correlate Signal with Glucose Concentration Analyze_Spectra->Correlate End End Correlate->End

Caption: General experimental workflow for SERS-based glucose detection.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Methoxyphenylboronic Acid (4-MPBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-methoxyphenylboronic acid (4-MPBA). This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including biaryls, which are prevalent in pharmaceuticals and advanced materials.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, 4-MPBA) and an organohalide or triflate.[1][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5] 4-Methoxyphenylboronic acid is a common coupling partner used to introduce the 4-methoxyphenyl (B3050149) moiety, a key structural motif in many biologically active compounds.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7]

Catalytic Cycle Diagram

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 Base Base BoronicAcid->Base + Borate [Ar'B(OH)3]- Base->Borate Borate->Transmetalation Halide Ar-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Conditions

The success of a Suzuki coupling reaction with 4-MPBA is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.

Catalysts

Palladium catalysts are most commonly employed, often in combination with phosphine (B1218219) ligands.[4] The choice of ligand can significantly influence the reaction's efficiency, with bulky, electron-rich phosphine ligands often being preferred, especially for less reactive aryl chlorides.[4]

Catalyst SystemPrecursorLigandTypical Loading (mol%)Notes
Palladium(0) Complexes Pd(PPh₃)₄PPh₃1 - 5A common and versatile catalyst.
Palladium(II) Complexes Pd(OAc)₂PPh₃, PCy₃, P(t-Bu)₃0.1 - 2Requires in-situ reduction to Pd(0).
Preformed Catalysts PdCl₂(dppf)dppf1 - 3Often used for challenging couplings.
Ligandless Pd(OAc)₂ or Pd/CNone0.05 - 1Can be effective, particularly in aqueous media.[8]
Bases

The base activates the boronic acid, facilitating the transmetalation step.[7] The choice of base can depend on the solvent and the sensitivity of the substrates to basic conditions.

BaseStrengthCommon SolventsNotes
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)Moderate to StrongToluene, Dioxane, DMF, WaterWidely used and effective for a broad range of substrates.[7]
Phosphates (K₃PO₄)StrongToluene, DioxaneOften used with sterically hindered substrates.[7]
Hydroxides (NaOH, KOH)StrongWater, AlcoholsCan be used in aqueous media but may not be suitable for base-sensitive functional groups.
Fluorides (KF)WeakToluene, THFUseful for substrates with base-labile groups.[6]
Solvents

The choice of solvent is critical and often involves a mixture of an organic solvent and an aqueous solution of the base. Degassing the solvent to remove oxygen is crucial to prevent catalyst deactivation.[9]

Solvent SystemTypical RatioNotes
Toluene / Water4:1 to 10:1A common and effective system.
1,4-Dioxane / Water4:1 to 10:1Another widely used solvent system.
Dimethylformamide (DMF) / Water4:1 to 10:1A more polar option, can be useful for less soluble substrates.
WaterN/A"Green" solvent, can be effective with water-soluble catalysts or under phase-transfer conditions.[8][10]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of an aryl halide with 4-methoxyphenylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and can be adapted based on the specific aryl halide and desired scale.

  • Aryl halide (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 mmol)

  • Solvent (e.g., Toluene and Water, 10:1 mixture, 10 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-methoxyphenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup 1. Reaction Setup (Aryl Halide, 4-MPBA, Base) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst React 5. Heat and Stir Catalyst->React Monitor 6. Monitor Reaction Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup 7. Reaction Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify 8. Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (0.1) / PPh₃ (0.2)K₂CO₃Toluene/H₂O1001295[8]
BromobenzenePd(NH₃)₄Cl₂ (0.0006)Quaternary ammonium (B1175870) hydroxideWater451>95[10]
4-IodoacetophenonePdCl₂(dppf) (2)K₂CO₃DMF80292N/A
2-ChlorotoluenePd₂(dba)₃ (1) / P(t-Bu)₃ (2)K₃PO₄Dioxane801688[5]
4-BromobenzonitrilePd/C (0.05)K₂CO₃Water853.588[11]

Note: Yields are highly substrate-dependent and the conditions listed are illustrative. Optimization is often required to achieve the best results for a specific transformation.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reaction may be due to catalyst deactivation (ensure proper degassing), insufficient base, or non-optimal temperature. Steric hindrance on either coupling partner can also lead to lower yields.[5]

  • Side Reactions: Homocoupling of the boronic acid can occur, particularly at higher temperatures or with certain catalyst systems. Protodeboronation (loss of the boronic acid group) can also be a competing pathway.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

By carefully considering the reaction parameters and following established protocols, researchers can successfully employ the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid for the efficient synthesis of a wide range of valuable compounds.

References

Application Notes and Protocols: Immobilization of 4-Mercaptophenylboronic Acid on Magnetic Beads for Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of glycoproteins, proteins that contain oligosaccharide chains (glycans) attached to amino acid sidechains, is a rapidly expanding field in proteomics. Alterations in glycosylation patterns are increasingly recognized as biomarkers for various diseases, including cancer and inflammatory disorders. However, the low abundance of many glycoproteins in complex biological samples presents a significant analytical challenge. Selective enrichment is therefore a critical step prior to downstream analysis, such as mass spectrometry.

This document provides detailed application notes and protocols for the immobilization of 4-mercaptophenylboronic acid (4-MPBA) onto magnetic beads. 4-MPBA is a versatile molecule that forms reversible covalent bonds with the cis-1,2-diol groups present in the sugar moieties of glycoproteins.[1] When coupled with the excellent separability of magnetic beads, this creates a powerful tool for the specific capture and enrichment of glycoproteins and glycopeptides from complex biological mixtures like serum, plasma, or cell lysates.

These protocols are intended for researchers, scientists, and drug development professionals engaged in proteomics, biomarker discovery, and related fields.

Principle of Boronic Acid Affinity Chromatography

The core of this technique lies in the specific interaction between the boronic acid group of 4-MPBA and cis-diol-containing molecules. Under alkaline conditions, the boronic acid is in a tetrahedral configuration, which allows it to form a stable five- or six-membered cyclic ester with the cis-diols of sugar residues on glycoproteins. This interaction is reversible; a decrease in pH or the introduction of a competing diol-containing molecule, such as sorbitol, will disrupt the bond and elute the captured glycoproteins. The thiol group of 4-MPBA provides a convenient anchor for immobilization onto gold-coated surfaces through a stable gold-sulfur bond.

Data Presentation

The performance of 4-MPBA functionalized magnetic beads can be evaluated based on several key parameters. The following tables summarize representative quantitative data for binding capacity, enrichment selectivity, and recovery.

Bead TypeTarget Glycoprotein (B1211001)Binding Capacity (mg/g of beads)Reference
4-MPBA Functionalized Polymer BrushesOvalbumin (OVA)377.0[2]
Magnetic Nanofiber-based Zwitterionic Hydrophilic MaterialGlycopeptides100[3]

Table 1: Binding Capacity of Boronic Acid Functionalized Magnetic Beads. This table presents the binding capacity of different types of boronic acid-functionalized magnetic beads for specific glycoproteins or glycopeptides.

MaterialTargetNon-targetSelectivity Ratio (Target:Non-target)Reference
4-MPBA Functionalized Graphene Oxide CompositesGlycopeptidesNon-glycopeptides1:100[4]
4-MPBA Functionalized Polymer BrushesOvalbumin (OVA)Bovine Serum Albumin (BSA)~6.7:1[2]

Table 2: Enrichment Selectivity. This table highlights the selectivity of 4-MPBA functionalized materials for glycoproteins/glycopeptides over non-glycosylated proteins.

MaterialAnalyteEnrichment Recovery (%)Reference
Magnetic Nanofiber-based Zwitterionic Hydrophilic MaterialGlycopeptides89.65[3]

Table 3: Enrichment Recovery. This table shows the percentage of the target analyte that is recovered after the enrichment process.

Experimental Protocols

This section provides detailed protocols for the preparation of 4-MPBA functionalized magnetic beads and their application in glycoprotein enrichment.

Protocol 1: Immobilization of 4-MPBA on Gold-Coated Magnetic Beads

This protocol describes the functionalization of gold-coated magnetic nanoparticles (Au-MNPs) with 4-MPBA via a self-assembled monolayer.

Materials:

  • Gold-coated magnetic nanoparticles (Au-MNPs)

  • This compound (4-MPBA)

  • Ethanol (B145695), absolute

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic separation rack

  • Rotator or shaker

Procedure:

  • Washing of Au-MNPs:

    • Resuspend 10 mg of Au-MNPs in 1 ml of absolute ethanol.

    • Place the tube on a magnetic separation rack and wait for the beads to be completely captured.

    • Carefully remove and discard the supernatant.

    • Repeat the washing step two more times with absolute ethanol, followed by two washes with deionized water.

  • Immobilization of 4-MPBA:

    • Prepare a 10 mM solution of 4-MPBA in absolute ethanol.

    • After the final wash, resuspend the Au-MNPs in 1 ml of the 10 mM 4-MPBA solution.

    • Incubate the suspension for 12-24 hours at room temperature with gentle rotation.

  • Washing of 4-MPBA Functionalized Beads:

    • Place the tube on the magnetic separation rack and discard the supernatant.

    • Wash the beads three times with 1 ml of absolute ethanol to remove any unbound 4-MPBA.

    • Wash the beads two times with 1 ml of PBS (pH 7.4).

  • Storage:

    • Resuspend the 4-MPBA functionalized magnetic beads in 1 ml of PBS (pH 7.4).

    • Store the beads at 4°C until use.

Protocol 2: Glycoprotein Enrichment from a Complex Biological Sample

This protocol outlines the procedure for enriching glycoproteins from a protein mixture (e.g., serum, cell lysate) using the prepared 4-MPBA functionalized magnetic beads.

Materials:

  • 4-MPBA functionalized magnetic beads

  • Binding/Washing Buffer: 50 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, pH 8.0-8.5

  • Elution Buffer: 0.1 M sorbitol in 50 mM acetate buffer, pH 5.0, or 1% trifluoroacetic acid (TFA)

  • Protein sample (e.g., serum, cell lysate)

  • Magnetic separation rack

  • Incubator or shaker

Procedure:

  • Sample Preparation:

    • If starting with a high-protein concentration sample like serum, dilute it at least 1:10 in the Binding/Washing Buffer.

    • Centrifuge the sample to remove any precipitates.

  • Bead Equilibration:

    • Take an appropriate amount of the 4-MPBA functionalized magnetic bead suspension (e.g., 50 µl of a 10 mg/ml suspension).

    • Place the tube on a magnetic separation rack and remove the storage buffer.

    • Wash the beads twice with 500 µl of Binding/Washing Buffer.

  • Binding of Glycoproteins:

    • Resuspend the equilibrated beads in the prepared protein sample.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of glycoproteins.

  • Washing:

    • Place the tube on the magnetic separation rack and discard the supernatant containing unbound proteins.

    • Wash the beads three to five times with 1 ml of Binding/Washing Buffer to remove non-specifically bound proteins.

  • Elution of Glycoproteins:

    • Resuspend the beads in 50-100 µl of Elution Buffer.

    • Incubate for 15-30 minutes at room temperature with occasional vortexing.

    • Place the tube on the magnetic separation rack and carefully collect the supernatant containing the enriched glycoproteins.

    • For more complete elution, the elution step can be repeated, and the supernatants pooled.

  • Downstream Analysis:

    • The enriched glycoprotein fraction is now ready for downstream applications such as SDS-PAGE, Western blotting, or digestion for mass spectrometry-based proteomic analysis.

Visualizations

The following diagrams illustrate the key workflows described in this document.

Immobilization_Workflow start Start: Gold-Coated Magnetic Beads wash1 Wash with Ethanol and Deionized Water start->wash1 Resuspend incubation Incubate with 4-MPBA Solution wash1->incubation Resuspend wash2 Wash with Ethanol and PBS incubation->wash2 Magnetic Separation final_product End: 4-MPBA Functionalized Magnetic Beads wash2->final_product Resuspend & Store Enrichment_Workflow start Start: 4-MPBA Beads & Protein Sample binding Binding of Glycoproteins (pH 8.0-8.5) start->binding Incubate wash Wash to Remove Non-specifically Bound Proteins binding->wash Magnetic Separation elution Elution of Glycoproteins (Low pH or Sorbitol) wash->elution Magnetic Separation analysis Downstream Analysis (e.g., Mass Spectrometry) elution->analysis Collect Supernatant Binding_Principle mpba 4-MPBA (on Magnetic Bead) p1 mpba->p1 glycoprotein Glycoprotein (with cis-diols) glycoprotein->p1 complex Reversible Covalent Complex p2 complex->p2 Acidic pH or Sorbitol p1->complex Alkaline pH p2->mpba p2->glycoprotein

References

Application Notes and Protocols for Sialic Acid Detection Using a 4-MPBA Functionalized Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the colorimetric detection of sialic acid (SA) using a sensor functionalized with 4-mercaptophenylboronic acid (4-MPBA). This method offers a rapid, simple, and cost-effective alternative to traditional analytical techniques for the quantification of sialic acid, a key biomarker in various physiological and pathological processes, including cancer.

Principle of Detection

The detection mechanism is based on the specific interaction between the boronic acid moiety of 4-MPBA and the cis-diol groups present in sialic acid. Gold nanoparticles (AuNPs) are functionalized with 4-MPBA through a stable gold-thiol bond. In the absence of sialic acid, these functionalized AuNPs are dispersed in solution, exhibiting a characteristic wine-red color. Upon the addition of sialic acid, the boronic acid groups on adjacent AuNPs bind to the cis-diols of a single sialic acid molecule, leading to the formation of a cyclic ester. This cross-linking of AuNPs causes them to aggregate, resulting in a noticeable color change of the solution from red to blue.[1][2] The extent of this color change, which can be quantified by measuring the absorbance spectrum, is directly proportional to the concentration of sialic acid in the sample.

Signaling Pathway Diagram

G cluster_0 Initial State: Dispersed Nanoparticles cluster_1 Addition of Sialic Acid cluster_2 Final State: Aggregated Nanoparticles 4-MPBA_AuNP_1 4-MPBA Functionalized Gold Nanoparticle Solution_1 Wine-Red Solution Sialic_Acid Sialic Acid (with cis-diol groups) 4-MPBA_AuNP_1->Sialic_Acid Binding 4-MPBA_AuNP_2 4-MPBA Functionalized Gold Nanoparticle 4-MPBA_AuNP_2->Sialic_Acid Binding Aggregated_AuNPs Cross-linked AuNP Aggregate Sialic_Acid->Aggregated_AuNPs Induces Aggregation Solution_2 Blue Solution G cluster_0 Sensor Preparation cluster_1 Assay Procedure cluster_2 Data Analysis AuNP_Synthesis 1. Synthesize Gold Nanoparticles (AuNPs) Functionalization 2. Functionalize AuNPs with 4-MPBA AuNP_Synthesis->Functionalization Mixing 4. Mix 4-MPBA-AuNPs with Standards/Samples Functionalization->Mixing Sample_Prep 3. Prepare Sialic Acid Standards and Samples Sample_Prep->Mixing Incubation 5. Incubate for Color Development Mixing->Incubation Measurement 6. Measure Absorbance (e.g., A525/A660) Incubation->Measurement Calibration 7. Generate Calibration Curve Measurement->Calibration Quantification 8. Determine Sialic Acid Concentration Calibration->Quantification

References

Application Notes and Protocols: Fabrication and Application of 4-Mercaptophenylboronic Acid (4-MPBA) Modified Electrodes for Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The modification of electrode surfaces with specific recognition elements is a cornerstone of modern electrochemical sensor development. 4-Mercaptophenylboronic acid (4-MPBA) has emerged as a versatile molecule for surface functionalization, particularly for gold electrodes. Its utility stems from two key functional groups: a thiol (-SH) group that forms a stable, covalent bond with gold surfaces, leading to the formation of a self-assembled monolayer (SAM), and a boronic acid (-B(OH)₂) group that can reversibly bind with cis-diol-containing molecules.[1][2] This specific interaction makes 4-MPBA-modified electrodes highly effective for the selective detection of various biologically significant analytes, including sugars (like glucose) and catecholamines (like dopamine).[3][4][5]

These application notes provide detailed protocols for the preparation, characterization, and application of 4-MPBA modified electrodes for researchers, scientists, and professionals in drug development and diagnostics.

Section 1: Electrode Preparation and Modification Protocol

This section outlines the necessary materials and the step-by-step procedures for cleaning a gold electrode and subsequently modifying it with a 4-MPBA self-assembled monolayer.

Materials and Reagents
  • Gold (Au) working electrode (e.g., disk, screen-printed)

  • This compound (4-MPBA)

  • 200-proof ethanol (B145695) (C₂H₅OH)

  • Sulfuric acid (H₂SO₄), 0.5 M or 1 M

  • Deionized (DI) water

  • Alumina (B75360) slurry (0.05 µm) or polishing pads

  • Nitrogen gas (N₂) for drying

  • Glassware (beakers, vials)

  • Micropipettes

  • Tweezers

  • Sonicator

Experimental Protocol: Electrode Cleaning and Modification

Protocol 1.2.1: Gold Electrode Cleaning

A pristine and clean electrode surface is critical for the formation of a well-ordered SAM.

  • Mechanical Polishing: Polish the gold electrode surface with a 0.05 µm alumina slurry on a polishing pad for 3-5 minutes to achieve a mirror-like finish.

  • Sonication: Sonicate the electrode in DI water for 5 minutes to remove polishing residues, followed by sonication in ethanol for another 5 minutes.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄. Cycle the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram characteristic of clean gold is obtained.[6]

  • Final Rinse and Dry: Thoroughly rinse the electrode with DI water and then ethanol. Dry the electrode under a gentle stream of nitrogen gas.

Protocol 1.2.2: Formation of 4-MPBA Self-Assembled Monolayer (SAM)

  • Prepare 4-MPBA Solution: Prepare a 1 mM solution of 4-MPBA in 200-proof ethanol. Ensure the 4-MPBA is fully dissolved.

  • Immersion: Immediately after cleaning and drying, immerse the gold electrode into the 1 mM 4-MPBA solution.[6] Ensure the entire gold surface is submerged.

  • Incubation: Seal the container to minimize solvent evaporation and oxygen exposure. Allow the self-assembly process to occur by incubating the electrode for a period ranging from 30 minutes to 24 hours at room temperature.[6] Longer incubation times generally result in more ordered and densely packed monolayers.

  • Rinsing and Drying: After incubation, remove the electrode from the solution. Rinse it thoroughly with ethanol to remove any non-covalently bonded molecules.

  • Final Dry: Dry the modified electrode under a gentle stream of nitrogen gas. The 4-MPBA modified electrode is now ready for characterization and use.

Visualization: Electrode Modification Workflow

Electrode_Modification_Workflow cluster_cleaning Step 1: Electrode Cleaning cluster_modification Step 2: SAM Formation Polish Mechanical Polishing (Alumina Slurry) Sonicate Sonication (DI Water & Ethanol) Polish->Sonicate Electrochem_Clean Electrochemical Cleaning (0.5M H₂SO₄) Sonicate->Electrochem_Clean Rinse_Dry1 Rinse and Dry (DI Water, Ethanol, N₂) Electrochem_Clean->Rinse_Dry1 Immerse Immerse Clean Electrode Rinse_Dry1->Immerse Proceed Immediately Prepare_Sol Prepare 1 mM 4-MPBA in Ethanol Prepare_Sol->Immerse Incubate Incubate (30 min - 24 hr) Immerse->Incubate Rinse_Dry2 Rinse and Dry (Ethanol, N₂) Incubate->Rinse_Dry2 Ready_Electrode 4-MPBA Modified Electrode (Ready for Use) Rinse_Dry2->Ready_Electrode

Figure 1. Workflow for the preparation of a 4-MPBA modified gold electrode.

Section 2: Characterization of the 4-MPBA Modified Electrode

Electrochemical characterization is essential to confirm the successful formation of the 4-MPBA monolayer. Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for this purpose, typically using a redox probe such as the ferri/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻).[7][8]

Experimental Protocol: Electrochemical Characterization

Protocol 2.1.1: Characterization using Cyclic Voltammetry (CV)

  • Prepare Electrolyte: Prepare a solution of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a suitable supporting electrolyte, such as 0.1 M KCl.

  • Bare Electrode Scan: Record the CV of the bare, cleaned gold electrode in the redox probe solution. Scan within a potential window that covers the redox peaks of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s. Note the peak-to-peak separation (ΔEp) and peak currents.

  • Modified Electrode Scan: Rinse the electrode, perform the 4-MPBA modification as described in Protocol 1.2.2, and then record the CV under the identical conditions used for the bare electrode.

  • Analysis: Compare the voltammograms. A successful SAM formation will act as a barrier to electron transfer, resulting in a significant increase in ΔEp and a decrease in the peak currents.[9]

Protocol 2.1.2: Characterization using Electrochemical Impedance Spectroscopy (EIS)

  • Prepare Electrolyte: Use the same redox probe solution as in the CV protocol (5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

  • Bare Electrode Measurement: Perform EIS on the bare, cleaned gold electrode. Set the DC potential to the formal potential of the redox couple and apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Modified Electrode Measurement: Perform the 4-MPBA modification and repeat the EIS measurement under identical conditions.

  • Analysis: Model the resulting Nyquist plots using a Randles equivalent circuit. The plot for the bare electrode will show a small semicircle, indicating a low charge-transfer resistance (Rct). After modification, the semicircle diameter will increase dramatically, corresponding to a much larger Rct value, confirming the insulating properties of the assembled monolayer.[7][9]

Data Presentation: Typical Characterization Results
Electrode StateCV Parameter (ΔEp)EIS Parameter (Rct)Interpretation
Bare Gold Electrode ~60-90 mVLow (e.g., < 1 kΩ)Fast electron transfer kinetics.
4-MPBA Modified Electrode > 200 mV or peaks disappearHigh (e.g., > 10 kΩ)Electron transfer is blocked by the insulating SAM.

Table 1. Expected changes in electrochemical parameters after successful 4-MPBA modification, measured in a [Fe(CN)₆]³⁻/⁴⁻ redox probe solution.

Section 3: Application in Electrochemical Sensing

The boronic acid group of the surface-bound 4-MPBA is the key to its sensing capability. It forms a five-membered cyclic ester with molecules containing cis-diol functionalities. This binding event can be transduced into a measurable electrochemical signal.

Sensing Mechanism: Detection of Diol-Containing Analytes

The sensing principle relies on the specific and reversible covalent interaction between the boronic acid group and the cis-diol group of an analyte (e.g., glucose, dopamine). This binding event alters the properties of the electrode-solution interface. For instance, the binding of a charged analyte or a change in the dipole moment at the surface can affect the underlying electrode's capacitance or the charge transfer kinetics of a redox probe, which can be detected by techniques like EIS or voltammetry.[3][10] The reaction is pH-dependent, with optimal binding often occurring in neutral to slightly alkaline conditions.[11][12]

Visualization: Analyte Binding Pathway

References

Application Notes and Protocols for Bacterial Detection Using 4-Mercaptophenylboronic Acid (4-MPBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-mercaptophenylboronic acid (4-MPBA) in bacterial detection assays. The methodologies described leverage the unique affinity of the boronic acid moiety for diol-containing molecules present on bacterial cell surfaces, enabling rapid and sensitive detection. The protocols are intended for research and development purposes.

Introduction

This compound (4-MPBA) has emerged as a versatile molecular recognition element in the development of novel bacterial detection platforms. Its utility stems from the ability of the boronic acid group to form reversible covalent bonds with cis-diol groups present in peptidoglycans and lipopolysaccharides on the cell walls of both Gram-positive and Gram-negative bacteria.[1][2][3] The thiol group of 4-MPBA allows for its straightforward functionalization onto various nanoparticle surfaces, such as gold (AuNPs), silver (AgNPs), and magnetic nanoparticles, which can then be used as probes in a variety of detection assays.[1][4] These assays are often colorimetric or based on Surface-Enhanced Raman Scattering (SERS), offering rapid, sensitive, and in some cases, quantitative detection of bacteria.[1][3][5]

Application Note 1: Colorimetric Detection of Gram-Negative and Gram-Positive Bacteria using 4-MPBA Functionalized Gold Nanoparticles (4-MPBA@AuNPs)

This method relies on the principle that bacteria can inhibit the aggregation of 4-MPBA functionalized gold nanoparticles (4-MPBA@AuNPs) in the presence of a high concentration of sodium hydroxide (B78521) (NaOH) and polyethylene (B3416737) glycol (PEG).[1][2] The aggregation of AuNPs leads to a color change from red to purple/blue, which can be visually inspected or quantified spectrophotometrically. The presence of bacteria, which binds to the 4-MPBA on the AuNPs, prevents this aggregation, thus preserving the red color of the solution. The intensity of the red color is proportional to the bacterial concentration.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of the colorimetric bacterial detection assay.

bacterial_detection_workflow cluster_components Components cluster_workflow Experimental Workflow cluster_mechanism Detection Mechanism cluster_no_bacteria cluster_bacteria_present AuNP Gold Nanoparticle (AuNP) MPBA 4-MPBA Bacteria Bacterium prep 1. Prepare 4-MPBA@AuNPs mix 2. Mix 4-MPBA@AuNPs with Bacterial Sample prep->mix add_reagents 3. Add PEG and NaOH mix->add_reagents observe 4. Observe Color Change add_reagents->observe no_bacteria No Bacteria Present observe->no_bacteria If color changes bacteria_present Bacteria Present observe->bacteria_present If color remains red AuNP_agg 4-MPBA@AuNPs Aggregate no_bacteria->AuNP_agg AuNP_disp 4-MPBA@AuNPs Remain Dispersed bacteria_present->AuNP_disp color_change Color Change (Red to Purple/Blue) AuNP_agg->color_change no_color_change No Color Change (Remains Red) AuNP_disp->no_color_change

Caption: Workflow and mechanism of colorimetric bacterial detection.

Experimental Protocol

Materials:

  • Gold nanoparticles (AuNPs, ~50 nm)

  • This compound (4-MPBA)

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol (PEG), HS-PEG-COOH

  • Bacterial cultures (E. coli K-12, S. aureus)

  • Phosphate-buffered saline (PBS)

  • Sterile deionized water

  • 96-well microplate

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of 4-MPBA Functionalized AuNPs (4-MPBA@AuNPs):

    • Synthesize AuNPs (approx. 50 nm) using a suitable method (e.g., citrate (B86180) reduction) or procure commercially.[4]

    • Characterize the synthesized AuNPs by measuring their surface plasmon resonance (SPR) peak wavelength using a UV-Vis spectrophotometer (typically around 530 nm for ~50 nm AuNPs).[1][2]

    • To functionalize, mix the AuNP solution with a solution of 4-MPBA. The thiol group of 4-MPBA will bind to the gold surface.[1][2] A slight red-shift in the SPR peak (e.g., to ~533 nm) indicates successful functionalization.[2]

  • Preparation of Bacterial Samples:

    • Culture the desired bacterial strains (E. coli K-12 and S. aureus) to the desired concentration.

    • Prepare a series of dilutions of the bacterial culture in sterile deionized water or PBS to achieve a range of concentrations (e.g., 0 to 2 x 10⁷ CFU/mL).[2]

  • Colorimetric Assay:

    • Prepare a working solution of 4-MPBA@AuNPs dispersed in 5 mM NaOH containing 0.003 mg/mL HS-PEG-COOH. Adjust the optical density (OD) of this solution to 3.0 at the SPR peak wavelength of the 4-MPBA@AuNPs (~533 nm).[2]

    • In a 96-well microplate, add 100 µL of the bacterial suspension at different concentrations to individual wells.[2]

    • Add 100 µL of the 4-MPBA@AuNP working solution to each well. The final bacterial concentration in the mixture will be halved (e.g., 0 to 1 x 10⁷ CFU/mL).[2]

    • Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for the interaction between the bacteria and the 4-MPBA@AuNPs.

    • Add a high concentration of NaOH (e.g., final concentration of 0.5 M) to each well to induce aggregation.[1][2]

    • Observe the color change in the wells. A color change to purple/blue indicates a low concentration or absence of bacteria, while the solution remaining red indicates the presence of bacteria.

    • For quantitative analysis, measure the UV-Vis absorbance of each well at the SPR peak wavelength (~533 nm).[1][2]

Data Presentation
Bacterial StrainConcentration (CFU/mL)Absorbance at 533 nm (Arbitrary Units)Visual Observation
E. coli K-120~0.49Purple
2 x 10³IncreasingGradient of purple to red
2 x 10⁵Absorbance
2 x 10⁷~1.26Strong Red
S. aureus0~0.49Purple
2 x 10³LowerPale purple for lower concentrations
2 x 10⁵Absorbance
2 x 10⁷-Strong Purple

Note: The absorbance values are illustrative and based on trends described in the literature. Actual values may vary depending on experimental conditions.[2] The assay demonstrates a more pronounced color gradient for E. coli K-12 compared to S. aureus at the same concentrations.[1]

Application Note 2: SERS-Based Detection of Respiratory Bacteria using 4-MPBA-Modified Magnetic Nanoparticles

This advanced protocol describes a highly sensitive method for the detection of respiratory bacteria, such as S. aureus and S. pneumoniae, using a combination of magnetic enrichment and Surface-Enhanced Raman Scattering (SERS) detection.[3][5] 4-MPBA is used as a broad-spectrum capture agent to bind to bacteria, which are then magnetically separated and detected using a SERS-active substrate and a Raman reporter molecule.

Logical Relationship of the SERS Detection Assay

The following diagram outlines the logical steps involved in the SERS-based bacterial detection method.

sers_detection_logic start Start with Bacterial Sample capture Bacterial Capture by 4-MPBA-SERS Tags start->capture enrich Magnetic Enrichment of Bacteria-Tag Complexes capture->enrich resuspend Resuspend in Buffer enrich->resuspend lfa Apply to Lateral Flow Assay (LFA) Strip resuspend->lfa detect SERS Detection at Test Lines lfa->detect quantify Quantify Bacterial Concentration detect->quantify end End quantify->end

Caption: Logical flow of the SERS-based bacterial detection assay.

Experimental Protocol

Materials:

  • Fe₃O₄@Au core-shell magnetic nanoparticles

  • This compound (4-MPBA)

  • Raman reporter molecule (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB)

  • Bacterial cultures (S. aureus, S. pneumoniae)

  • Lateral flow assay (LFA) strips with specific antibodies immobilized on test lines

  • Phosphate-buffered saline (PBS)

  • Portable Raman spectrometer (e.g., with a 785 nm laser)

  • Magnetic separator

Procedure:

  • Preparation of 4-MPBA Functionalized SERS Tags (Fe₃O₄@Au/DTNB/Au/4-MPBA):

    • Synthesize Fe₃O₄@Au core-shell nanoparticles.

    • Adsorb the Raman reporter (DTNB) onto the gold shell.

    • Grow an additional thin gold layer to encapsulate the reporter.

    • Functionalize the outer gold surface with 4-MPBA via the thiol group.[5]

  • Bacterial Capture and Enrichment:

    • Add a small volume (e.g., 4 µL) of the prepared SERS tags to 1 mL of the bacterial suspension.[5]

    • Incubate for approximately 20 minutes to allow the 4-MPBA to bind to the bacteria.[5]

    • Use a magnetic separator to collect the SERS tag-bacteria complexes.

    • Remove the supernatant and resuspend the complexes in a running buffer (e.g., 80 µL of PBS).[5]

  • Lateral Flow Assay and SERS Detection:

    • Insert the LFA strip into the tube containing the resuspended complexes.

    • Allow the solution to migrate along the strip via capillary action for about 20 minutes.[5] The complexes will be captured by the specific antibodies at the test lines.

    • Dry the strip and measure the SERS intensity at the test lines using a portable Raman spectrometer.

Data Presentation
Bacterial StrainLimit of Detection (LOD) (CFU/mL)Reference
S. aureus8[3][5]
S. pneumoniae13[3][5]

The SERS-based method offers significantly lower limits of detection compared to the colorimetric assay, demonstrating its high sensitivity. The use of magnetic nanoparticles allows for efficient enrichment of bacteria from complex samples, further enhancing the sensitivity of the assay.[3][5]

Conclusion

4-MPBA is a powerful tool for the development of bacterial detection assays. The protocols outlined above describe two distinct methods: a simple and rapid colorimetric assay suitable for initial screening, and a highly sensitive SERS-based assay for quantitative and low-level detection. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Further research and development in this area may lead to the creation of even more robust and user-friendly diagnostic platforms for a wide range of bacterial pathogens.

References

Application of 4-MPBA in Boronate Affinity Chromatography: Principles, Protocols, and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups. This method leverages the reversible covalent interaction between a boronic acid ligand and the hydroxyl groups of various biomolecules, including glycoproteins, glycopeptides, catecholamines, and nucleotides. 4-Mercaptophenylboronic acid (4-MPBA) is a key ligand in this process, offering specific binding properties that are particularly useful in glycoproteomics and other areas of life science research.

The fundamental principle of boronate affinity chromatography lies in the pH-dependent formation and dissociation of a cyclic ester between the boronic acid and a cis-diol. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral anionic state, which readily reacts with cis-diols to form a stable five- or six-membered cyclic boronate ester. This interaction allows for the capture of target molecules onto a solid support functionalized with 4-MPBA. Subsequently, the bound molecules can be eluted by lowering the pH (typically to pH < 6), which hydrolyzes the cyclic ester and releases the purified biomolecules.[1]

Core Principles and Binding Mechanism

The interaction between 4-MPBA and a cis-diol-containing molecule is a reversible covalent reaction. The key steps are:

  • Hydroxylation: In an aqueous solution under basic conditions, the trigonal planar boronic acid group of 4-MPBA is hydroxylated, forming a tetrahedral boronate anion.[1]

  • Esterification: This tetrahedral anion then reacts with a cis-diol group on the target molecule to form a cyclic boronate ester, effectively immobilizing the molecule on the 4-MPBA-functionalized support.[1]

  • Reversal: Under acidic conditions, the cyclic ester is hydrolyzed, releasing the cis-diol-containing molecule from the support.[1]

This pH-mediated binding and elution mechanism allows for a highly selective and controllable purification process.

cluster_binding Binding (Alkaline pH > 8) cluster_elution Elution (Acidic pH < 6) 4MPBA_B 4-MPBA (Tetrahedral Anion) Complex_B Cyclic Boronate Ester (Bound) 4MPBA_B->Complex_B Forms Covalent Bond CisDiol_B cis-Diol Molecule CisDiol_B->Complex_B 4MPBA_E 4-MPBA (Trigonal Planar) CisDiol_E cis-Diol Molecule (Eluted) Complex_E Cyclic Boronate Ester Complex_E->4MPBA_E Hydrolyzes Complex_E->CisDiol_E

Binding and Elution Mechanism of 4-MPBA

Applications of 4-MPBA in Boronate Affinity Chromatography

4-MPBA-based boronate affinity chromatography is widely used for:

  • Enrichment of Glycoproteins and Glycopeptides: This is a primary application, enabling the isolation of these low-abundance biomolecules from complex samples like serum or cell lysates for further analysis, such as mass spectrometry.[2][3]

  • Purification of Nucleosides and Nucleotides: The ribose sugar moiety in these molecules contains a cis-diol group, allowing for their separation.

  • Separation of Catecholamines: Molecules like dopamine (B1211576) and epinephrine, which possess a catechol group (cis-diol on an aromatic ring), can be purified using this method.

  • Analysis of Glycated Proteins: A notable application is in the clinical analysis of glycated hemoglobin (HbA1c), a key biomarker for monitoring diabetes.

Experimental Protocols

Protocol 1: Preparation of 4-MPBA Functionalized Gold Nanoparticles for Glycopeptide Enrichment

This protocol describes the synthesis and application of 4-MPBA functionalized gold nanoparticles (AuNPs) for the selective enrichment of glycopeptides from a protein digest.[2]

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180)

  • This compound (4-MPBA)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.5)

  • Trifluoroacetic acid (TFA) solution (0.1% v/v in water)

  • Protein sample (e.g., Horseradish Peroxidase, HRP)

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • MALDI matrix solution (α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Heat 100 mL of 0.01% (w/v) HAuCl₄ solution to boiling.

    • Add 2.5 mL of 1% (w/v) sodium citrate solution and continue boiling for 15 minutes.

    • Cool the solution to room temperature.

  • Functionalization of AuNPs with 4-MPBA:

    • Add 1 mL of 1 mM 4-MPBA ethanolic solution to 10 mL of the AuNP suspension.

    • Stir the mixture for 24 hours at room temperature.

    • Centrifuge the solution to pellet the 4-MPBA-AuNPs and remove the supernatant.

    • Wash the nanoparticles twice with ethanol (B145695) and then twice with water to remove unbound 4-MPBA.

    • Resuspend the 4-MPBA-AuNPs in water for storage.

  • Protein Digestion:

    • Dissolve the protein sample in 50 mM ammonium bicarbonate buffer.

    • Reduce the protein with DTT and alkylate with IAA.

    • Digest the protein with trypsin overnight at 37°C.

  • Glycopeptide Enrichment:

    • Add the tryptic digest to the 4-MPBA-AuNP suspension in a binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Centrifuge to pellet the nanoparticles with bound glycopeptides.

    • Wash the pellet three times with the binding buffer to remove non-specifically bound peptides.

    • Elute the glycopeptides by resuspending the pellet in an elution buffer (e.g., 0.1% TFA).

    • Centrifuge and collect the supernatant containing the enriched glycopeptides.

  • Analysis:

    • The enriched glycopeptides can be analyzed by MALDI-TOF mass spectrometry or other analytical techniques.

cluster_prep Preparation cluster_enrich Enrichment cluster_analysis Analysis Prep_AuNP Synthesize Gold Nanoparticles Prep_4MPBA Functionalize AuNPs with 4-MPBA Prep_AuNP->Prep_4MPBA Enrich_Bind Bind Glycopeptides to 4-MPBA-AuNPs Prep_4MPBA->Enrich_Bind Prep_Digest Protein Digestion Prep_Digest->Enrich_Bind Enrich_Wash Wash to Remove Non-specific Peptides Enrich_Bind->Enrich_Wash Enrich_Elute Elute Enriched Glycopeptides Enrich_Wash->Enrich_Elute Analysis_MS Mass Spectrometry (MALDI-TOF) Enrich_Elute->Analysis_MS

Workflow for Glycopeptide Enrichment using 4-MPBA-AuNPs
Protocol 2: Glycoprotein Purification using a Commercial 4-MPBA Affinity Chromatography Resin

This protocol outlines a general procedure for the purification of glycoproteins from a complex mixture, such as serum, using a pre-packed or self-packed 4-MPBA affinity chromatography column. This protocol is adapted from commercially available kits and literature.[4][5]

Materials:

  • 4-MPBA functionalized agarose (B213101) or polymethacrylate (B1205211) resin

  • Chromatography column

  • Binding/Wash Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 3.0 or 100 mM sorbitol in Binding/Wash Buffer

  • Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Sample (e.g., clarified serum or cell lysate)

Procedure:

  • Column Packing (if using loose resin):

    • Prepare a slurry of the 4-MPBA resin in the Binding/Wash Buffer.

    • Pour the slurry into the chromatography column and allow it to settle.

    • Wash the packed column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Column Equilibration:

    • Equilibrate the column by washing with at least 10 CV of Binding/Wash Buffer until the pH of the effluent matches the buffer pH.[4]

  • Sample Preparation and Loading:

    • Clarify the sample by centrifugation or filtration to remove any particulate matter.

    • Dilute the sample in Binding/Wash Buffer.

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound proteins and other contaminants.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins by applying the Elution Buffer to the column.

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

    • If using a low pH elution buffer, neutralize the collected fractions immediately with the Neutralization Buffer.

  • Regeneration:

    • Regenerate the column by washing with 3-5 CV of a high salt buffer (e.g., 1 M NaCl), followed by 3-5 CV of the Elution Buffer, and finally re-equilibrate with 5-10 CV of the Binding/Wash Buffer.

Quantitative Data

The performance of 4-MPBA boronate affinity chromatography can be assessed by various parameters, including binding capacity and recovery. The following tables summarize representative quantitative data from the literature.

Table 1: Binding Capacity of 4-MPBA Functionalized Materials

Support MaterialTarget MoleculeBinding CapacityReference
Molybdenum Disulfide/Gold NanocompositeN-glycopeptides100 µg/mg[6]
Graphene Oxide/Gold NanocompositeGlycopeptidesHigh, with good selectivity[3]
Detonation NanodiamondGlycoprotein~350 mg/g[7]
Gold Nanoparticles on Silicon WaferGlycoproteins79 mg/g[7]

Table 2: Performance Characteristics of Glycopeptide Enrichment

ParameterValue/ObservationReference
Detection SensitivityLow femtomolar range[6]
Enrichment Selectivity (Glyco:Non-glyco)1:1000[6]
Enrichment Specificity (from serum)80-91% for glycopeptides[8]
Elution Conditions0.1% TFA is effective for elution[2]
Binding pHTypically > 8.0 for optimal binding[4]
Elution pHTypically < 6.0 for efficient release[9]

Logical Relationships in Boronate Affinity Chromatography

The successful application of 4-MPBA in boronate affinity chromatography depends on the interplay of several factors. The following diagram illustrates the logical relationships governing the process.

High_pH High pH (>8) Binding Binding of cis-diol High_pH->Binding Low_pH Low pH (<6) Elution Elution of cis-diol Low_pH->Elution Purification Successful Purification Binding->Purification Elution->Purification

Key Factors in Boronate Affinity Chromatography

Conclusion

4-MPBA is a versatile and effective ligand for boronate affinity chromatography, enabling the selective purification and enrichment of a wide range of cis-diol-containing biomolecules. The pH-dependent nature of the interaction provides a high degree of control over the binding and elution process, making it an invaluable tool for researchers in proteomics, drug discovery, and clinical diagnostics. The protocols and data presented here provide a comprehensive guide for the successful application of 4-MPBA in boronate affinity chromatography.

References

Application Notes and Protocols for In-Situ Glycopeptide Capture and MALDI-MS Analysis using 4-Mercaptophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the selective enrichment of glycopeptides from complex biological mixtures using 4-mercaptophenylboronic acid (4-MPBA) for subsequent analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This technique is pivotal for glycoproteomics research, enabling the specific capture and identification of low-abundance glycopeptides which are often suppressed in the presence of more abundant non-glycosylated peptides.[1][2]

Introduction

Protein glycosylation is a critical post-translational modification involved in a myriad of biological processes, and its alteration is frequently associated with various diseases.[2] The analysis of glycopeptides, however, is challenging due to their low stoichiometry and the ion suppression effects from non-glycosylated peptides in mass spectrometry.[1] this compound (4-MPBA) offers a highly selective method for the enrichment of glycopeptides. The boronic acid moiety of 4-MPBA forms a reversible covalent bond with the cis-diol groups present in the glycan portion of glycopeptides.[3] This specific interaction allows for the efficient capture of glycopeptides, facilitating their separation from other peptides in a sample.[1][3][4]

This method can be implemented in various formats, including on-plate enrichment where the MALDI target is functionalized with 4-MPBA, or through the use of 4-MPBA functionalized nanoparticles, composites, or beads for in-solution capture.[1][5][6] The captured glycopeptides are then eluted and analyzed by MALDI-MS, providing valuable insights into glycosylation patterns.

Chemical Interaction Mechanism

The selective capture of glycopeptides by this compound is based on the formation of a reversible cyclic boronate ester between the boronic acid and the cis-diol groups of the sugar residues on the glycopeptide. This interaction is pH-dependent, with optimal binding typically occurring under alkaline conditions which favor the tetrahedral boronate state.

G start Protein Sample digest Protein Digestion (e.g., Trypsin) start->digest enrich Glycopeptide Enrichment with 4-MPBA Functionalized Material digest->enrich wash Washing Step (Remove non-glycosylated peptides) enrich->wash elute Elution of Captured Glycopeptides (e.g., acidic solution or competing sugar) wash->elute spot Spotting on MALDI Target (with matrix, e.g., DHB) elute->spot maldi MALDI-MS Analysis spot->maldi data Data Analysis (Glycopeptide Identification) maldi->data end Results data->end

References

Application Notes and Protocols for Cellular Imaging Using 4-MPBA Functionalized Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals renowned for their unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them exceptional fluorescent probes for biological imaging. Functionalization of QDs with specific targeting moieties allows for the precise labeling and tracking of biomolecules and cellular processes.

This document provides detailed application notes and protocols for the use of 4-mercaptophenylboronic acid (4-MPBA) functionalized quantum dots for cellular imaging. 4-MPBA serves as a recognition element for sialic acid residues, which are often overexpressed on the surface of cancer cells and are involved in various physiological and pathological processes, including cell adhesion, signaling, and metastasis. The thiol group on 4-MPBA allows for its direct attachment to the surface of QDs, creating a stable and specific nanoprobe for imaging sialic acid-rich cell populations.

These protocols will guide researchers through the synthesis and functionalization of QDs with 4-MPBA, characterization of the resulting nanoprobes, and their application in cellular imaging, including cytotoxicity assessment and live-cell imaging.

Data Presentation

Table 1: Physicochemical and Optical Properties of 4-MPBA Functionalized MoS₂ Quantum Dots
PropertyValueReference
MorphologyUniform spherical shape[1]
DiameterApprox. 1.5–3.0 nm[1]
Water SolubilityGood[1]
UV Absorption Peaks280 nm and 310 nm[1]
Optimal Excitation Wavelength310 nm[1]
Maximum Emission Wavelength405 nm[1]
BiocompatibilityLow cytotoxicity, good biocompatibility[1]
Table 2: Cellular Labeling Efficiency of 4-MPBA Functionalized Quantum Dots
Cell TypeTreatmentLabeling EfficiencyReference
Red Blood Cells (RBCs)Incubation with 4-MPBA QDs>90%[2]
Red Blood Cells (RBCs)Neuraminidase pretreatment followed by incubation with 4-MPBA QDs17%[2]
KG-1 (acute myelogenous leukemia)Incubation with 4-MPBA QDs100%[2]
K562 (chronic myelogenous leukemia)Incubation with 4-MPBA QDs94%[2]
Table 3: Representative Cytotoxicity Data (IC₅₀ values) for Unfunctionalized Nanoparticles and Chemotherapeutic Agents in Common Cancer Cell Lines (for reference)
Compound/NanoparticleCell LineIncubation TimeIC₅₀ Value (µM)Reference
CisplatinHeLa48 hHighly variable (meta-analysis)[3]
CisplatinMCF-748 hHighly variable (meta-analysis)[3]
Er-complexHeLa48 hNot specified, but higher than normal fibroblasts[4]
Er-complexMCF-748 hNot specified, but higher than normal fibroblasts[4]
Cu(I) complex NPsM-HeLaNot specifiedSignificantly higher than free complex[5]
Cu(I) complex NPsMCF-7Not specifiedSignificantly higher than free complex[5]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble CdSe/ZnS Core/Shell Quantum Dots

This protocol is adapted from standard methods for the synthesis of high-quality quantum dots.

Materials and Reagents:

  • Cadmium oxide (CdO)

  • Myristic acid

  • 1-Octadecene (ODE)

  • Selenium dioxide (SeO₂)

  • Trioctylphosphine (TOP)

  • Zinc acetate (B1210297) (Zn(ac)₂)

  • Hexadecylamine (HDA)

  • Dihydrolipoic acid (DHLA)

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727)

  • Chloroform

  • Nitrogen gas

Procedure:

  • CdSe Core Synthesis:

    • In a three-neck flask, combine CdO, myristic acid, and ODE.

    • Heat the mixture to 240°C under a nitrogen atmosphere until the solution becomes clear.

    • In a separate vial, dissolve SeO₂ in ODE by heating.

    • Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.

    • Allow the reaction to proceed for a specific time to achieve the desired QD core size, monitoring the color change.

    • Cool the reaction mixture to room temperature.

    • Precipitate the CdSe cores by adding methanol and centrifuge to collect the pellet.

    • Redisperse the CdSe cores in a minimal amount of toluene.

  • ZnS Shell Growth:

    • In a three-neck flask, disperse the purified CdSe cores in HDA and ODE.

    • Heat the mixture to 220°C under a nitrogen atmosphere.

    • Prepare a zinc and sulfur precursor solution by dissolving zinc acetate and sulfur powder in TOP.

    • Slowly inject the ZnS precursor solution into the hot CdSe core solution.

    • Allow the shelling reaction to proceed for 1-2 hours.

    • Cool the reaction mixture and precipitate the CdSe/ZnS QDs with methanol.

    • Collect the QDs by centrifugation and wash with methanol.

  • Ligand Exchange for Water Solubility:

    • Prepare a solution of DHLA in methanol with K₂CO₃.

    • Disperse the TOPO/HDA-capped CdSe/ZnS QDs in chloroform.

    • Mix the QD solution with the DHLA solution and stir vigorously overnight.

    • The aqueous phase containing the water-soluble QDs will separate.

    • Collect the aqueous phase and purify the DHLA-capped QDs by dialysis or size-exclusion chromatography.

Protocol 2: Functionalization of Quantum Dots with this compound (4-MPBA)

This protocol describes the direct attachment of 4-MPBA to the surface of DHLA-capped QDs via thiol chemistry.

Materials and Reagents:

  • DHLA-capped CdSe/ZnS QDs in aqueous buffer (e.g., PBS, pH 7.4)

  • This compound (4-MPBA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Prepare a stock solution of 4-MPBA in DMSO (e.g., 10 mM).

  • Dilute the DHLA-capped QDs to a working concentration in PBS (e.g., 1 µM).

  • Add the 4-MPBA stock solution to the QD solution at a molar excess (e.g., 100-fold to 1000-fold molar excess of 4-MPBA to QDs).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Remove the excess, unconjugated 4-MPBA by repeated washing using centrifugal filter units. Wash with PBS until the filtrate is free of 4-MPBA.

  • Resuspend the final 4-MPBA functionalized QDs in PBS.

  • Characterize the functionalized QDs using UV-Vis and fluorescence spectroscopy to confirm that the optical properties are retained.

Protocol 3: Cell Culture and Plating for Imaging

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • For imaging experiments, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.

  • Allow the cells to adhere and grow for at least 24 hours before treatment with QDs.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Materials and Reagents:

  • Cells plated in a 96-well plate

  • 4-MPBA functionalized QDs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of 4-MPBA functionalized QDs. Include untreated control wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 5: Live-Cell Imaging of Sialic Acid Expression

Materials and Reagents:

  • Cells cultured on glass-bottom dishes

  • 4-MPBA functionalized QDs

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Hoechst 33342 or other nuclear counterstain (optional)

  • Confocal or fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Wash the cells twice with pre-warmed PBS.

  • Replace the PBS with live-cell imaging medium containing the desired concentration of 4-MPBA functionalized QDs (e.g., 10-50 nM, to be optimized for each cell line).

  • Incubate the cells for 30-60 minutes at 37°C.

  • (Optional) For nuclear staining, add Hoechst 33342 to the medium for the last 10-15 minutes of incubation.

  • Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound QDs.

  • Add fresh, pre-warmed live-cell imaging medium to the dish.

  • Immediately place the dish on the microscope stage within the live-cell imaging chamber.

  • Acquire images using the appropriate filter sets for the QDs and any counterstains. For time-lapse imaging, acquire images at regular intervals.

Visualizations

Experimental_Workflow cluster_Synthesis QD Synthesis & Functionalization cluster_Cell_Culture Cell Preparation cluster_Experiments Cellular Assays cluster_Analysis Data Analysis synthesis Synthesis of CdSe/ZnS QDs functionalization Functionalization with 4-MPBA synthesis->functionalization Thiol Chemistry cytotoxicity Cytotoxicity Assay (MTT) functionalization->cytotoxicity imaging Live-Cell Imaging functionalization->imaging culture Cell Culture (e.g., HeLa, MCF-7) plating Plating on Glass-Bottom Dishes culture->plating plating->cytotoxicity plating->imaging ic50 IC50 Determination cytotoxicity->ic50 microscopy Fluorescence Microscopy Analysis imaging->microscopy

Experimental workflow for cellular imaging with 4-MPBA QDs.

Sialic_Acid_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space QD 4-MPBA Functionalized QD SialicAcid Sialic Acid Residue QD->SialicAcid Binding CellSurface Cell Membrane Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Recycling->CellSurface Exocytosis Golgi Golgi Apparatus Recycling->Golgi SialicAcid->Endosome Endocytosis

Sialic acid-mediated endocytosis of 4-MPBA QDs.

References

Application Notes and Protocols for 4-MPBA Hydrogels in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of 4-mercaptophenylboronic acid (4-MPBA) hydrogels for various biomedical purposes. The following sections detail the synthesis of these intelligent biomaterials and provide step-by-step protocols for their evaluation, catering to researchers in drug delivery, tissue engineering, and regenerative medicine.

Introduction to 4-MPBA Hydrogels

This compound (4-MPBA) is a versatile molecule utilized in the formation of stimuli-responsive hydrogels. These hydrogels are three-dimensional, water-swollen polymer networks that can undergo reversible sol-gel transitions in response to specific environmental cues.[1] The unique properties of 4-MPBA-based hydrogels stem from the dual-responsive nature of the 4-MPBA crosslinker, which contains both a boronic acid moiety and a thiol group.

The boronic acid group can form dynamic covalent bonds with diols, such as those present in polyvinyl alcohol (PVA), leading to the formation of a hydrogel network. This interaction is sensitive to pH and the presence of glucose, making the hydrogels responsive to these stimuli.[1] The thiol group allows for the formation of disulfide bonds under oxidative conditions, providing an additional crosslinking mechanism that is responsive to the redox environment.[1] This dual-responsiveness makes 4-MPBA hydrogels particularly attractive for biomedical applications where controlled release of therapeutics or cell scaffolding in specific physiological environments is desired.

Key Biomedical Applications

  • Controlled Drug Delivery: The glucose- and redox-sensitivity of 4-MPBA hydrogels enables the development of "smart" drug delivery systems. For example, in a high-glucose environment, characteristic of diabetic conditions, the hydrogel can swell or degrade, triggering the release of an encapsulated drug like insulin. Similarly, the disulfide crosslinks can be cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells, facilitating intracellular drug delivery.[1]

  • Tissue Engineering: These hydrogels can serve as scaffolds for 3D cell culture and tissue regeneration.[2] Their biocompatibility and tunable mechanical properties can mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. The injectable nature of some formulations allows for minimally invasive delivery to target tissue sites.

  • Wound Healing: The ability of boronic acid-containing hydrogels to modulate signaling pathways involved in wound repair, such as the transforming growth factor-beta (TGF-β) and Wnt pathways, is an area of active research.[3][4] By providing a moist environment and potentially delivering therapeutic agents, these hydrogels can promote tissue regeneration and reduce scar formation.

Experimental Protocols

Protocol 1: Synthesis of PVA-MPBA Hydrogels

This protocol describes the preparation of a redox- and glucose-responsive hydrogel by crosslinking Poly(vinyl alcohol) (PVA) with this compound (4-MPBA).[1]

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound (MPBA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Hydrogen peroxide (optional, for oxidative environment)

Procedure:

  • PVA Solution Preparation:

    • Prepare a 6% (w/v) PVA solution by dissolving the required amount of PVA in deionized water at 80°C with constant stirring for 5 hours.

    • Allow the solution to cool to room temperature while stirring overnight to ensure complete dissolution.

  • MPBA Solution Preparation:

    • Prepare a 2% (w/v) MPBA solution in 0.25 M NaOH. MPBA is soluble in aqueous solutions at a pH greater than 9.

  • Hydrogel Formation:

    • In a suitable vessel, mix equal volumes of the 6% (w/v) PVA solution and the 2% (w/v) MPBA solution.

    • Shake the mixture vigorously for 5 hours at room temperature. Gelation should be observable as a pronounced thickening of the mixture.

    • For an accelerated oxidative environment, a small amount of hydrogen peroxide can be added to the reaction mixture.

  • Curing and Storage:

    • After shaking, leave the hydrogel undisturbed for 5 days at room temperature to allow for complete crosslinking and curing.

    • Store the hydrogel in a sealed container to prevent dehydration.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which is crucial for its application in drug delivery and as a scaffold.[5][6][7]

Procedure:

  • Weigh the fully cured hydrogel sample to obtain its initial swollen weight (Ws).

  • Immerse the hydrogel in the desired swelling medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or solutions with varying glucose concentrations).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it.

  • Continue until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • To determine the dry weight (Wd), freeze-dry the hydrogel sample until all water has been removed.

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100

B. Rheological Analysis

Rheology is used to characterize the viscoelastic properties of the hydrogel, such as its stiffness and gelation time.[8][9][10][11]

Procedure:

  • Use a rheometer with a parallel plate geometry.

  • Place the hydrogel sample on the bottom plate and lower the upper plate to the desired gap size.

  • Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The point where G' exceeds G'' is typically considered the gel point.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. The LVER is the range of strain where G' and G'' are independent of the applied strain.

  • Frequency Sweep: To determine the frequency-dependent behavior of the hydrogel, perform a frequency sweep within the LVER. This provides information about the hydrogel's solid-like or liquid-like behavior at different timescales.

C. In Vitro Drug Release Assay

This protocol is used to quantify the release of a model drug from the 4-MPBA hydrogel under specific conditions.[12][13][14][15]

Procedure:

  • Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4, with or without glucose).

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

D. Cell Viability and Proliferation Assays

These assays are essential to evaluate the biocompatibility of the hydrogel for cell-based applications.

Live/Dead Assay [2][16][17]

Procedure:

  • Encapsulate cells within the 4-MPBA hydrogel during the gelation process.

  • Culture the cell-laden hydrogels in a suitable cell culture medium.

  • At desired time points, wash the hydrogels with PBS.

  • Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.

  • Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.

  • Wash the hydrogels with PBS and visualize the live and dead cells using a fluorescence microscope.

MTT Assay

Procedure:

  • Culture cell-laden hydrogels as described above.

  • At desired time points, add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data Summary

The following tables summarize key quantitative data for boronic acid-based hydrogels, providing a basis for comparison and experimental design.

Table 1: Mechanical Properties of Boronic Acid-Based Hydrogels

Hydrogel CompositionCrosslinking MechanismStorage Modulus (G') (kPa)Compressive Modulus (MPa)Reference
PVA/4-MPBABoronate ester, DisulfideVaries with compositionNot Reported[1]
PEG-Boronic Acid / EGCGBoronate ester1-10Not Reported[5]
Hyaluronic Acid-PBABoronate ester~2Not Reported[2]

Table 2: Swelling and Drug Release Properties

Hydrogel SystemStimulusSwelling Ratio (%)Drug Release ProfileReference
PVA-MPBAL-Glutathione, D-GlucoseDegradation observedGradual release[1]
PVA-Boric AcidpHpH-dependentpH-controlled release of Salvianolic Acid B[3][4]
Polysaccharide-basedIonic StrengthVaries with polymerDiffusion-controlled

Table 3: Biocompatibility and Cell Viability

Hydrogel TypeCell TypeViability AssayKey FindingsReference
Phenylboronic Acid-Functionalized Hyaluronic AcidChondrocytesNot specifiedNon-toxic, promotes cell adhesion and aggregation[2]
Gelatin-CS μRB scaffoldsMesenchymal Stem CellsLive/DeadHigh cell viability[8]
Sericin/PVAMC3T3-E1, HUVECMTTBiocompatible[7]

Visualizations

Experimental Workflow for 4-MPBA Hydrogel Synthesis and Characterization

experimental_workflow cluster_synthesis Protocol 1: Hydrogel Synthesis cluster_characterization Protocol 2: Characterization cluster_swelling A. Swelling Study cluster_rheology B. Rheological Analysis cluster_application Biomedical Applications cluster_drug_release C. Drug Release Assay cluster_cell_viability D. Cell Viability Assays prep_pva Prepare 6% PVA Solution mixing Mix PVA and MPBA Solutions (1:1) prep_pva->mixing prep_mpba Prepare 2% MPBA in 0.25M NaOH prep_mpba->mixing shaking Shake for 5 hours mixing->shaking curing Cure for 5 days at RT shaking->curing swell_weigh Weigh swollen hydrogel (Ws) curing->swell_weigh rheo_load Load sample on rheometer curing->rheo_load drug_load Load hydrogel with drug curing->drug_load cell_encap Encapsulate cells curing->cell_encap swell_immerse Immerse in medium swell_weigh->swell_immerse swell_equilibrate Equilibrate and re-weigh swell_immerse->swell_equilibrate swell_dry Freeze-dry to get Wd swell_equilibrate->swell_dry swell_calc Calculate Swelling Ratio swell_dry->swell_calc rheo_time Time Sweep (Gelation) rheo_load->rheo_time rheo_strain Strain Sweep (LVER) rheo_time->rheo_strain rheo_freq Frequency Sweep rheo_strain->rheo_freq drug_release_medium Place in release medium drug_load->drug_release_medium drug_sample Sample medium at intervals drug_release_medium->drug_sample drug_analyze Analyze drug concentration drug_sample->drug_analyze cell_culture Culture cell-laden hydrogel cell_encap->cell_culture live_dead Live/Dead Staining cell_culture->live_dead mtt MTT Assay cell_culture->mtt

Caption: Workflow for synthesis and characterization of 4-MPBA hydrogels.

Dual Crosslinking Mechanism of PVA-MPBA Hydrogels

crosslinking_mechanism cluster_components Components cluster_crosslinking Crosslinking Reactions pva PVA Polymer Chain (with diol groups) boronate_ester Boronate Ester Formation (pH & Glucose Sensitive) pva->boronate_ester mpba 4-MPBA Monomer (Boronic Acid & Thiol) mpba->boronate_ester disulfide_bond Disulfide Bond Formation (Redox Sensitive) mpba->disulfide_bond hydrogel Dual-Responsive PVA-MPBA Hydrogel boronate_ester->hydrogel Primary Network disulfide_bond->hydrogel Secondary Network

Caption: Dual crosslinking mechanism of PVA-MPBA hydrogels.

Potential Modulation of Signaling Pathways in Wound Healing (Conceptual)

Disclaimer: The following diagram illustrates a conceptual model of how boronic acid-based hydrogels may influence key signaling pathways in wound healing, based on research on related biomaterials.[3][4] Direct modulation of these pathways by 4-MPBA hydrogels requires further specific investigation.

signaling_pathways cluster_wound Wound Microenvironment cluster_outcomes Cellular & Tissue Responses hydrogel Boronic Acid-Based Hydrogel (e.g., PVA-MPBA) tgf_beta TGF-β Signaling Pathway hydrogel->tgf_beta Modulates (Inhibits) wnt Wnt Signaling Pathway hydrogel->wnt Modulates (Activates) vegf VEGF Signaling Pathway hydrogel->vegf Potentially Promotes via Drug/Growth Factor Delivery fibroblast Fibroblast Activation (Collagen Deposition) tgf_beta->fibroblast epithelial Epithelial Cell Proliferation & Migration wnt->epithelial angiogenesis Angiogenesis (New Blood Vessel Formation) vegf->angiogenesis regeneration Tissue Regeneration (Reduced Scarring) fibroblast->regeneration Reduced epithelial->regeneration angiogenesis->regeneration

Caption: Conceptual model of signaling pathway modulation by boronic acid hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: 4-Mercaptophenylboronic Acid (4-MPBA) Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the binding of 4-mercaptophenylboronic acid (4-MPBA) to glycoproteins, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of 4-MPBA binding to glycoproteins?

A1: The binding mechanism relies on a reversible covalent interaction between the boronic acid group of 4-MPBA and cis-diol (1,2-diol) groups present in the carbohydrate (glycan) chains of glycoproteins.[1][2][3] This interaction forms a stable five- or six-membered cyclic boronate ester.

Q2: Why is pH a critical parameter for this binding interaction?

A2: The pH of the solution dictates the chemical state of the boronic acid group, which exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[4][5] The tetrahedral form is generally more favorable for forming stable complexes with diols.[6] Therefore, adjusting the pH is the primary method for controlling the formation and stability of the 4-MPBA-glycoprotein complex. The structure and orientation of 4-MPBA on a surface can also be pH-dependent.[7][8]

Q3: What is the generally recommended pH range for optimal 4-MPBA binding?

A3: Traditionally, alkaline conditions (pH > 8) are used because they favor the formation of the more reactive tetrahedral boronate anion, leading to stronger binding.[1][2][6] However, the ideal pH is not always above the pKa of the boronic acid and is influenced by the properties of both the boronic acid and the specific diol on the glycoprotein (B1211001).[6] Some applications, particularly those involving sialic acid, may show favorable binding at neutral or even slightly acidic pH (4.0 to 7.0).[9] Furthermore, some boronic acid derivatives are specifically designed for optimal binding at physiological pH (~7.4).[10]

Q4: How does the pKa of 4-MPBA influence the optimal binding pH?

A4: The pKa of a boronic acid is the pH at which the trigonal and tetrahedral forms are present in equal concentrations. To ensure a sufficient population of the reactive tetrahedral species, the experimental pH is often set near or slightly above the pKa of the boronic acid. The prevailing view is that boronic acids with lower pKa values tend to show greater binding affinities, though this is not universally true.[6]

Q5: Are there specific pH considerations for binding to different glycans, like sialic acid?

A5: Yes. The structure of the glycan is crucial. For sialic acid, studies have shown that the binding site can be pH-dependent. At lower pH (<9), phenylboronic acid (PBA) may interact with the α-hydroxycarboxylate group, while at higher pH, it binds to the glycerol (B35011) side chain's vicinal diols.[11] Some research indicates that the trigonal form of boronic acid, more prevalent at lower pH values (4.0-7.0), has a high selectivity for sialic acid.[9]

pH Optimization Summary

The following table summarizes the general effects of pH on the state of 4-MPBA and its interaction with glycoprotein cis-diols.

pH RangePredominant 4-MPBA FormInteraction CharacteristicsTypical Use Case
Acidic (e.g., 4.0 - 6.5) Trigonal (Neutral)Favors binding to specific structures like the α-hydroxycarboxylate of sialic acid.[9][11]Selective capture of sialylated glycoproteins.[9]
Neutral (e.g., 6.5 - 7.5) Mixture of Trigonal and TetrahedralBinding affinity is moderate; often desired for physiological relevance.[2][10]Assays under physiological conditions; use of modified boronic acids.[10]
Alkaline (e.g., > 7.5) Tetrahedral (Anionic)Generally forms the most stable boronate ester complexes with cis-diols.[6]General glycoprotein enrichment and applications requiring high affinity.[1]

Troubleshooting Guide

Problem: Low or No Glycoprotein Binding Signal

Possible CauseRecommended Solution
Suboptimal Binding pH The pH is crucial for the formation of the boronate ester.[6] Perform a pH titration experiment by preparing a series of buffers (e.g., from pH 6.5 to 9.0 in 0.5 unit increments) to determine the optimal binding condition for your specific glycoprotein and experimental setup.
Instability of 4-MPBA Ligand When immobilized on gold surfaces, 4-MPBA can be unstable and cleave in highly basic solutions.[12][13] If working at high pH, verify the integrity of the 4-MPBA surface. Consider reducing the incubation time or using a lower pH that still provides adequate binding.
Incorrect Buffer Composition Buffer components can sometimes interfere with the binding interaction.[14][15] If possible, test different buffer systems (e.g., phosphate, borate, carbonate) at the same optimal pH to rule out buffer-specific interference.
Inactive Glycoprotein The glycoprotein may be denatured or its glycan sites may be sterically hindered. Confirm the structural integrity and purity of your glycoprotein. Ensure the protein is properly folded and soluble in the chosen binding buffer.

Problem: High Background or Non-Specific Binding

Possible CauseRecommended Solution
Ineffective Blocking The assay surface may have exposed hydrophobic or charged areas that non-specifically bind the target glycoprotein or other proteins in the sample. Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, polyethylene (B3416737) glycol (PEG)).[16]
Inadequate Washing Steps Residual unbound glycoprotein can lead to a high background signal.[16] Increase the number of wash steps or the volume of wash buffer. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.
Suboptimal pH for Washing The stability of the boronate ester is pH-dependent.[6] While binding may be optimal at alkaline pH, washing at a slightly lower pH might help remove weakly bound, non-specific interactors without disrupting the specific covalent bond.

Problem: Poor Assay Reproducibility

Possible CauseRecommended Solution
Inconsistent Buffer pH The pH of buffers like PBS can increase upon exposure to air due to CO2 outgassing.[17] Always prepare buffers fresh, verify the pH immediately before use, and minimize exposure to the atmosphere. For critical applications, consider performing experiments in a controlled CO2 environment.[17]
Reagent Variability Using reagents from different lots or prepared at different times can introduce variability.[16] Prepare a single, large master mix of reagents for all samples and plates within an experiment to ensure consistency.[16]
Temperature Fluctuations Binding kinetics are temperature-dependent. Use a calibrated incubator and ensure consistent incubation times and temperatures for all samples.[16]
Pipetting Inaccuracy Errors in pipetting, especially for small volumes, can significantly impact results.[16] Ensure pipettes are regularly calibrated and use proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[16]

Visualized Workflows and Mechanisms

G cluster_equilibrium pH-Dependent Equilibrium of Boronic Acid cluster_binding Binding to Glycoprotein Diol structs Tetrahedral Tetrahedral 4-MPBA Complex Boronate Ester Complex Tetrahedral->Complex + Diol Glycoprotein cis-diol Diol->Complex Trigonal Trigonal 4-MPBA (Low pH) Trigonal->Tetrahedral

Caption: pH-dependent equilibrium of 4-MPBA and its binding to a cis-diol on a glycoprotein.

G prep 1. Reagent Preparation immobilize 2. Immobilize 4-MPBA on Surface prep->immobilize block 3. Block Surface immobilize->block incubate 4. Incubate with Glycoprotein (at varied pH) block->incubate wash1 5. Primary Wash incubate->wash1 detect 6. Detection Step wash1->detect analyze 7. Data Analysis (Determine Optimal pH) detect->analyze

Caption: Experimental workflow for optimizing the pH of 4-MPBA and glycoprotein binding.

Experimental Protocols

Protocol: pH Optimization for Glycoprotein Binding to Immobilized 4-MPBA

This protocol provides a general framework for determining the optimal pH for binding a target glycoprotein to a surface functionalized with 4-MPBA (e.g., gold-coated sensor chip, nanoparticles, or microplate).

1. Preparation of Reagents:

  • 4-MPBA Surface: Prepare the 4-MPBA functionalized surface according to your established procedure (e.g., self-assembly on a gold surface).[12]
  • Glycoprotein Stock: Prepare a concentrated stock solution of the purified glycoprotein in a suitable, unbuffered solution (e.g., ultrapure water or saline) to avoid altering the pH of the binding buffers.
  • Binding Buffers: Prepare a series of binding buffers across a desired pH range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0). A 100 mM phosphate-bicarbonate-citrate buffer system can cover a wide range. Ensure you accurately measure the final pH of each buffer at the experimental temperature.
  • Wash Buffer: Prepare a primary wash buffer. A common choice is Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.
  • Elution Buffer (Optional): If recovery of the bound glycoprotein is desired, prepare a low pH elution buffer (e.g., 100 mM glycine, pH 2.5) or a buffer containing a competing diol like sorbitol.

2. Experimental Procedure:

  • Immobilization & Blocking: Functionalize and block the experimental surface to minimize non-specific binding.
  • Binding Step:
  • Dilute the glycoprotein stock solution to the desired final concentration in each of the different pH binding buffers.
  • Apply the glycoprotein solutions to the 4-MPBA functionalized surfaces.
  • Incubate for a standardized period (e.g., 1 hour) at a controlled temperature (e.g., 25°C or 37°C).[18] Include a negative control for each pH condition using a buffer without the glycoprotein.
  • Washing Step:
  • Remove the incubation solutions.
  • Wash the surfaces thoroughly with the wash buffer (e.g., 3 washes of 5 minutes each) to remove unbound and weakly associated proteins.
  • Detection/Quantification:
  • Measure the amount of bound glycoprotein using your chosen detection method (e.g., Surface Plasmon Resonance, Quartz Crystal Microbalance, ELISA-based colorimetric assay, or on-plate MALDI-TOF MS).[3][19]
  • Data Analysis:
  • Subtract the signal from the negative controls from the corresponding experimental signals.
  • Plot the binding signal as a function of pH. The pH that yields the highest specific signal is the optimum for your system.

References

Technical Support Center: Troubleshooting Low Yield in 4-Mercaptophenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding low yields in Suzuki-Miyaura coupling reactions involving 4-mercaptophenylboronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

A1: The primary reason for low yields when using this compound is catalyst poisoning by the thiol (-SH) group. Sulfur compounds can strongly coordinate to the palladium catalyst, deactivating it and halting the catalytic cycle. This leads to incomplete conversion and the formation of side products.

Q2: What are the most common side reactions observed?

A2: Besides catalyst deactivation, common side reactions include:

  • Homocoupling: Formation of biphenyl (B1667301) products from the boronic acid or the aryl halide coupling with themselves.

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of thiophenol. This is often promoted by high temperatures and certain bases.

  • Disulfide Formation: Oxidation of the thiol group can lead to the formation of disulfide-linked dimers of the starting material or product.

Q3: How can I prevent catalyst poisoning by the thiol group?

A3: The most effective strategy is to protect the thiol group prior to the coupling reaction. Common protecting groups for thiols that are compatible with Suzuki coupling conditions include acetyl (-Ac) and methyl (-Me) groups. These groups mask the sulfur atom, preventing it from binding to the palladium catalyst. The protecting group can then be removed after the coupling reaction if the free thiol is required.

Q4: Are there catalyst systems that are more robust to sulfur poisoning?

A4: Yes, using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst stability and performance in the presence of sulfur-containing substrates. Ligands like SPhos and XPhos are known to be effective in these challenging couplings.

Troubleshooting Guide

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Protect the Thiol Group: Use a protected form of the boronic acid, such as 4-(acetylthio)phenylboronic acid or 4-(methylthio)phenylboronic acid. 2. Choose a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that can shield the palladium center. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help compensate for deactivation.
Inactive Catalyst 1. Use a Pre-activated Catalyst: Employ a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species. 2. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.
Suboptimal Reaction Conditions 1. Optimize the Base: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings. 2. Optimize the Solvent: The solvent can influence catalyst solubility and reactivity. Screen common solvents like Toluene (B28343), 1,4-Dioxane (B91453), and THF, often with a small amount of water to aid in dissolving the base. 3. Adjust the Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and protodeboronation. Optimize the temperature for your specific substrate combination, typically in the range of 80-110 °C.
Problem 2: Significant Protodeboronation
Possible Cause Troubleshooting Steps
Harsh Basic Conditions 1. Use a Milder Base: Switch to a weaker base like K₂CO₃ or even KF. 2. Use Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.
High Reaction Temperature 1. Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Prolonged Reaction Time 1. Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize side reactions.

Data Presentation: Comparative Yields

The following tables provide a summary of expected yields based on literature data for Suzuki couplings of similar aryl halides and boronic acids, illustrating the impact of different reaction parameters.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

Reaction: 4-Substituted Phenylboronic Acid + Aryl Halide → Biphenyl Product

Boronic Acid SubstituentAryl HalideCatalyst/LigandSolventBaseTemp (°C)Yield (%)
4-(acetylthio)4-BromoanisolePd(PPh₃)₄Toluene/H₂OK₂CO₃100Moderate
4-(acetylthio)4-BromoanisolePd₂(dba)₃ / SPhosTolueneK₃PO₄100High
4-(methylthio)4-ChlorotoluenePd(OAc)₂ / XPhos1,4-DioxaneK₃PO₄110High
4-(methylthio)4-ChlorotolueneNiCl₂(dppp)TolueneK₃PO₄120Moderate-High

Table 2: Effect of Base on Suzuki Coupling Yield

Reaction: 4-(acetylthio)phenylboronic acid + 4-Bromoanisole with Pd₂(dba)₃/SPhos in Toluene at 100°C

BaseYield (%)
Na₂CO₃Moderate
K₂CO₃Moderate-High
K₃PO₄High
Cs₂CO₃Very High

Table 3: Effect of Solvent on Suzuki Coupling Yield

Reaction: 4-(methylthio)phenylboronic acid + 4-Chlorotoluene with Pd(OAc)₂/XPhos and K₃PO₄ at 110°C

SolventYield (%)
TolueneHigh
1,4-DioxaneVery High
THFModerate-High
2-MeTHFHigh

Experimental Protocols

Protocol 1: Suzuki Coupling of 4-(Acetylthio)phenylboronic Acid with an Aryl Bromide

Materials:

  • 4-(Acetylthio)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-(acetylthio)phenylboronic acid, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add degassed toluene to the reaction flask to achieve the desired concentration (typically 0.1-0.2 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 4-(Methylthio)phenylboronic Acid with an Aryl Chloride

Materials:

  • 4-(Methylthio)phenylboronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox, add 4-(methylthio)phenylboronic acid, the aryl chloride, K₃PO₄, and the XPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar.

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 110 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Workup the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_unprotected Unprotected Thiol cluster_protected Protected Thiol or Robust Ligand Used start Low or No Yield in This compound Suzuki Coupling q1 Is the thiol group protected? start->q1 a1 Primary Suspect: Catalyst Poisoning by Thiol q1->a1 No q2 Are reaction conditions optimized? q1->q2 Yes s1 Solution: Protect the thiol group (e.g., with Acetyl or Methyl) a1->s1 Recommended s2 Alternative: Use robust ligands (e.g., SPhos, XPhos) a1->s2 If protection is not feasible a2 Potential Issues: - Inactive Catalyst - Suboptimal Base/Solvent - Incorrect Temperature q2->a2 s3 Troubleshooting Steps: 1. Check catalyst activity & ensure inert atmosphere. 2. Screen bases (K3PO4, Cs2CO3). 3. Screen solvents (Toluene, Dioxane). 4. Optimize temperature (80-110 °C). a2->s3

Caption: A troubleshooting flowchart for low-yield Suzuki couplings with this compound.

Suzuki_Catalytic_Cycle_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Deactivated L_n(R-S)-Pd(0) (Deactivated Catalyst) Pd0->Deactivated Irreversible Binding PdII_Aryl Ar-Pd(II)-X(L_n) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Trans->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Trans Thiol R-SH (e.g., 4-mercaptophenyl boronic acid) Thiol->Deactivated

Caption: The Suzuki catalytic cycle and the catalyst poisoning pathway by thiol-containing substrates.

Improving the stability of 4-MPBA self-assembled monolayers in basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-MPBA Self-Assembled Monolayers

Welcome to the technical support center for 4-mercaptophenylboronic acid (4-MPBA) self-assembled monolayers (SAMs). This guide provides troubleshooting advice and answers to frequently asked questions, focusing on improving the stability of 4-MPBA SAMs, particularly in basic aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the formation and application of 4-MPBA SAMs.

Issue 1: Rapid Signal Loss or Surface Deactivation in Basic Buffers (pH > 8)

  • Question: My sensor, functionalized with a 4-MPBA SAM, loses its ability to bind its target analyte (e.g., a glycoprotein) shortly after being introduced to my basic experimental buffer. What is happening?

  • Answer: 4-MPBA SAMs are known to be unstable and labile in basic solutions.[1][2][3] The primary degradation mechanism is the cleavage of the carbon-boron (C-B) bond, which is attacked by hydroxide (B78521) ions (OH⁻) present at high pH.[1][2] This effectively removes the boronic acid headgroup responsible for binding diols, leading to a loss of function.

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your buffer. Instability is pronounced at higher pH levels.

    • Lower Operating pH: If your experiment permits, lower the buffer pH to a neutral or slightly acidic range (pH 6.0-7.5). Boronic acids can still form stable complexes with diols at neutral pH, although the binding kinetics may be affected.

    • Minimize Exposure Time: Reduce the time the SAM-functionalized surface is exposed to the basic solution to the absolute minimum required for your measurement.

    • Consider Alternative Molecules: If a basic pH is mandatory, consider alternative surface chemistries that are more stable in alkaline conditions.

Logical Flow for Troubleshooting Instability in Basic Solution

start Signal Loss Observed in Basic Solution check_ph 1. Confirm pH of Solution start->check_ph is_ph_high Is pH > 8? check_ph->is_ph_high lower_ph 2. Can pH be Lowered? is_ph_high->lower_ph Yes reduce_exposure 3. Minimize Exposure Time is_ph_high->reduce_exposure No lower_ph->reduce_exposure No success Problem Mitigated lower_ph->success Yes, Lower pH alt_chem 4. Consider Alternative Surface Chemistry reduce_exposure->alt_chem alt_chem->success Implement New Chemistry

Caption: A troubleshooting flowchart for diagnosing and addressing 4-MPBA SAM instability.

Issue 2: Poor SAM Formation or Inconsistent Surface Coverage

  • Question: Characterization of my 4-MPBA SAM shows low surface coverage or high variability between samples. What could be the cause?

  • Answer: Inconsistent SAM formation can result from several factors, including substrate contamination, improper solvent preparation, or degradation of the 4-MPBA stock solution. The quality of the gold substrate is critical for forming a well-ordered monolayer.

  • Troubleshooting Steps:

    • Substrate Cleaning: Ensure your gold substrate is impeccably clean. Use a robust cleaning protocol (e.g., Piranha solution, UV/Ozone treatment followed by ethanol (B145695) rinsing) immediately before SAM deposition.

    • Solvent Quality: Use fresh, anhydrous, and deoxygenated ethanol or another appropriate solvent for the 4-MPBA solution. Water and oxygen can interfere with the formation of a dense monolayer.

    • Molecule Integrity: Ensure the 4-MPBA powder has not degraded. Under ambient conditions, boronic acids can dehydrate to form boroxine (B1236090) anhydrides. While this is often reversible upon dissolution, aged starting material may perform poorly.

    • Incubation Time: Allow sufficient time for the monolayer to form. While the initial adsorption is rapid, the organization phase, where molecules arrange into a densely packed layer, can take several hours. An incubation time of 12-24 hours is common.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-MPBA SAMs in basic solutions? The primary degradation pathway is the nucleophilic attack of hydroxide ions (OH⁻) on the electrophilic boron atom, which leads to the cleavage of the phenyl C-B bond.[1][2] This process is irreversible and results in the loss of the boronic acid functionality from the surface.

Degradation Pathway of 4-MPBA in Basic Solution

cluster_SAM SAM on Gold Surface Au_S_Ph_BOH2 Au-S-Ph-B(OH)₂ Intermediate [Au-S-Ph-B(OH)₃]⁻ (Unstable Intermediate) Au_S_Ph_BOH2->Intermediate OH_ion OH⁻ (Hydroxide Ion) OH_ion->Au_S_Ph_BOH2 Nucleophilic Attack Cleaved_Products Au-S-Ph⁻ + B(OH)₃ (Cleaved Products) Intermediate->Cleaved_Products C-B Bond Cleavage

Caption: The degradation mechanism of a 4-MPBA SAM via hydroxide-mediated C-B bond cleavage.

Q2: At what pH does 4-MPBA instability become a significant issue? Significant lability is observed in basic solutions.[1][3] While a precise threshold is not universally defined and can depend on buffer composition and temperature, problems are commonly reported at pH values greater than 8. It is advisable to operate as close to neutral pH as possible.

Q3: How can I confirm my 4-MPBA SAM is degrading? You can monitor the SAM's integrity using various surface-sensitive techniques. A change in the measured parameters after exposure to your experimental solution indicates degradation. Common characterization methods include:

  • X-ray Photoelectron Spectroscopy (XPS): A decrease in the B 1s signal relative to the Au 4f or S 2p signals indicates the loss of the boronic acid group.[1][2]

  • Contact Angle Goniometry: SAM degradation often leads to a change in surface wettability. Cleavage of the boronic acid group may decrease the surface's hydrophilicity, causing an increase in the water contact angle.[1][4]

  • Ellipsometry: A decrease in the measured film thickness can indicate molecular desorption or degradation.[1][2]

Q4: Are there strategies to enhance the stability of boronic acid-based SAMs? Yes, several strategies can be explored:

  • Lower pKₐ Boronic Acids: Synthesize or procure boronic acid derivatives with electron-withdrawing groups on the phenyl ring. These modifications lower the molecule's pKₐ, allowing for efficient diol binding at neutral or even slightly acidic pH where the SAM is more stable.[5]

  • Increase Intermolecular Forces: While challenging with the rigid phenyl backbone of 4-MPBA, co-adsorbing a long-chain alkanethiol can sometimes improve the packing and overall stability of the monolayer, although this may reduce the density of active sites.

  • Use Nanostructured Substrates: SAMs formed on nanostructured gold surfaces can exhibit enhanced stability compared to those on flat gold.[6] This is attributed to the increased number of defect sites where thiol binding energy is stronger.

Quantitative Data Summary

ParameterThiophenol (TP)4-Mercaptophenol (MP)4-MPBA 4-Mercaptobenzoic Acid (MBA)Reference
Thickness (Å) 10 ± 110 ± 111 ± 1 12 ± 1[1]
Advancing H₂O Contact Angle (θₐ) 66° ± 2°59° ± 2°52° ± 2° < 15°[1]
Relative Surface Coverage (XPS) 0.610.740.82 1.00[1]
Qualitative Stability in Basic Solution StableStableUnstable (Labile) Stable[1][2]

Table Interpretation: 4-MPBA forms a relatively thick, hydrophilic, and densely packed monolayer compared to simpler thiols like TP and MP. However, despite its good initial film quality, it is uniquely unstable in basic solutions compared to other functionalized thiophenols.[1]

Experimental Protocols

Protocol 1: Formation of a 4-MPBA SAM on Gold

This protocol describes a general method for creating a 4-MPBA SAM on a gold-coated substrate.

Workflow for 4-MPBA SAM Formation and Characterization

sub_prep 1. Substrate Preparation sol_prep 2. Solution Preparation sub_prep->sol_prep incubation 3. SAM Incubation sol_prep->incubation rinsing 4. Rinsing incubation->rinsing drying 5. Drying rinsing->drying characterization 6. Characterization drying->characterization

Caption: Standard experimental workflow for preparing and verifying a 4-MPBA SAM.

  • Materials:

    • Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

    • This compound (4-MPBA)

    • Anhydrous, ACS grade ethanol

    • High-purity nitrogen gas

    • Piranha solution (7:3 H₂SO₄:H₂O₂) - CAUTION: Extremely corrosive and explosive. Handle with extreme care in a fume hood.

  • Procedure:

    • Substrate Cleaning:

      • Immerse the gold substrate in Piranha solution for 5-10 minutes.

      • Rinse copiously with deionized water (18.2 MΩ·cm).

      • Rinse thoroughly with ethanol.

      • Dry the substrate under a gentle stream of high-purity nitrogen. Use immediately.

    • Solution Preparation:

      • Prepare a 1-5 mM solution of 4-MPBA in anhydrous ethanol.

      • To minimize oxidation, the solvent can be deoxygenated by bubbling with nitrogen for 15-20 minutes prior to dissolving the 4-MPBA.

    • SAM Incubation:

      • Immediately immerse the freshly cleaned gold substrate into the 4-MPBA solution in a sealed container.

      • Incubate for 12-24 hours at room temperature in a dark, vibration-free environment.

    • Rinsing and Drying:

      • Remove the substrate from the solution.

      • Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

      • Dry again under a gentle stream of nitrogen.

      • Store in a desiccator or inert atmosphere until use.

Protocol 2: Assessing SAM Stability in a Basic Solution

This protocol outlines how to test the stability of your prepared 4-MPBA SAM.

  • Initial Characterization:

    • Before exposure to the test solution, characterize the freshly prepared SAM using a non-destructive technique (e.g., contact angle goniometry or ellipsometry). This provides a baseline measurement.

  • Exposure:

    • Immerse the SAM-coated substrate in your basic buffer of interest (e.g., 100 mM carbonate buffer, pH 9.0) for a defined period (e.g., 30 minutes).

    • For a time-course study, use multiple identical samples and expose them for different durations (e.g., 5, 15, 30, 60 minutes).

  • Post-Exposure Analysis:

    • Remove the substrate from the buffer.

    • Rinse thoroughly with deionized water to remove buffer salts, followed by a rinse with ethanol.

    • Dry under a stream of nitrogen.

    • Re-characterize the surface using the same technique(s) as in Step 1.

  • Data Interpretation:

    • Compare the pre- and post-exposure data. A significant change in contact angle, thickness, or elemental composition (if using XPS) confirms the degradation of the monolayer.

References

Minimizing non-specific binding in 4-MPBA based glycoprotein enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-mercaptophenylboronic acid (4-MPBA) for glycoprotein (B1211001) enrichment.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind 4-MPBA-based glycoprotein enrichment?

4-MPBA specifically interacts with cis-diol groups present in the sugar moieties of glycoproteins. Under alkaline conditions, the boronic acid group of 4-MPBA forms a reversible covalent bond with these cis-diols, allowing for the selective capture of glycoproteins from complex biological samples. The bound glycoproteins can then be eluted by lowering the pH or by using a competitive binding agent.

Q2: Why am I observing a low yield of enriched glycoproteins?

Several factors can contribute to low glycoprotein yield:

  • Suboptimal pH of the binding buffer: The binding of glycoproteins to 4-MPBA is pH-dependent, with optimal binding typically occurring at a pH greater than 8.5.

  • Presence of interfering substances: Compounds with cis-diol groups, such as sorbitol or glycerol (B35011), in the sample or buffers can compete with glycoproteins for binding to the 4-MPBA resin.

  • Inappropriate buffer composition: The use of amine-containing buffers (e.g., Tris, glycine) can interfere with the boronic acid-glycan interaction, leading to reduced enrichment efficiency.

  • Insufficient incubation time: The binding of glycoproteins to the 4-MPBA resin is a time-dependent process. Ensure sufficient incubation time to allow for optimal binding.

  • Sample overload: Exceeding the binding capacity of the 4-MPBA resin can lead to the loss of glycoproteins in the flow-through.

Q3: What are the common causes of non-specific binding in 4-MPBA enrichment?

Non-specific binding of non-glycosylated proteins is a common issue and can be caused by:

  • Hydrophobic interactions: Proteins can non-specifically adsorb to the solid support of the 4-MPBA resin through hydrophobic interactions.

  • Electrostatic interactions: Charged proteins can interact non-specifically with the resin surface.

  • Inadequate blocking: Insufficient blocking of the resin surface can leave exposed sites for non-specific protein adsorption.

Q4: How can I minimize non-specific binding?

Several strategies can be employed to reduce non-specific binding:

  • Optimize buffer conditions: Adjusting the pH and ionic strength of the binding and washing buffers can help to disrupt non-specific interactions.

  • Use of blocking agents: The addition of blocking agents, such as Bovine Serum Albumin (BSA), can help to saturate non-specific binding sites on the resin.

  • Incorporate surfactants: Non-ionic surfactants, like Tween-20 or Triton X-100, can be included in the buffers to reduce hydrophobic interactions.

  • Increase the number and stringency of wash steps: Performing additional wash steps with buffers of increasing stringency can help to remove non-specifically bound proteins.

Q5: What are suitable alternatives to 4-MPBA for glycoprotein enrichment?

Other common methods for glycoprotein enrichment include:

  • Lectin Affinity Chromatography: Utilizes the specific binding of lectins to different glycan structures.

  • Hydrazide Chemistry: Involves the oxidation of cis-diols to aldehydes, which are then captured by hydrazide-functionalized supports.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on their hydrophilicity, with the highly hydrophilic glycopeptides being retained longer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High abundance of non-glycosylated proteins in the eluate 1. Inadequate washing. 2. Non-specific binding due to hydrophobic or electrostatic interactions. 3. Inappropriate buffer composition.1. Increase the number of wash steps and the stringency of the wash buffer (e.g., increase salt concentration). 2. Add a blocking agent like 0.1-1% BSA to the binding buffer. 3. Include a non-ionic surfactant (e.g., 0.05-0.1% Tween-20) in the wash buffer. 4. Avoid amine-containing buffers (e.g., Tris, Glycine) in the binding and wash steps.
Low recovery of known glycoproteins 1. Suboptimal binding pH. 2. Competition from other diol-containing molecules. 3. Inefficient elution.1. Ensure the pH of the binding buffer is between 8.5 and 10.5. 2. Remove any potential competing molecules like sorbitol or glycerol from the sample. 3. Lower the pH of the elution buffer to below 6.0 or use a competitive elution agent like sorbitol. 4. Increase the incubation time during the elution step.
Poor reproducibility between experiments 1. Inconsistent sample preparation. 2. Variation in buffer preparation. 3. Inconsistent incubation times or temperatures.1. Standardize the sample preparation protocol, including protein concentration and desalting steps. 2. Prepare fresh buffers for each experiment and verify the pH. 3. Maintain consistent incubation times and temperatures for all steps.
Clogged column or slow flow rate 1. Presence of particulate matter in the sample. 2. High viscosity of the sample.1. Centrifuge and filter the sample through a 0.22 µm filter before loading onto the column. 2. Dilute the sample to reduce its viscosity.

Data Presentation

Table 1: Effect of Buffer Composition on Glycopeptide Identification

This table summarizes the number of identified N-linked glycopeptides from human plasma and brain samples using a boronic acid-based enrichment with different buffer systems. The data highlights the significant impact of buffer choice on enrichment efficiency.

Buffer SystempHAmine-basedNumber of Identified N-linked Glycopeptides (Plasma)Number of Identified N-linked Glycopeptides (Brain)
Glycine10.5Yes~100~150
Triethylammonium Acetate (TEAA)10.5Yes~150~200
Ammonium Bicarbonate (ABC)8.5Yes~200~300
Carbonate-Bicarbonate 10.5 No ~737 ~1598

Data adapted from a study on optimizing boronic acid-based glycopeptide enrichment, which demonstrated that amine-less buffers significantly improve glycoproteomic coverage.

Table 2: General Recommendations for Additives to Reduce Non-Specific Binding
AdditiveTypical Concentration RangeMechanism of Action
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocks non-specific binding sites on the resin surface.
Tween-200.05% - 0.1% (v/v)Reduces hydrophobic interactions between proteins and the resin.
Triton X-1000.05% - 0.1% (v/v)Similar to Tween-20, disrupts hydrophobic interactions.
Sodium Chloride (NaCl)150 mM - 500 mMReduces electrostatic interactions by increasing ionic strength.

Experimental Protocols

Protocol 1: 4-MPBA-Based Glycoprotein Enrichment from a Complex Protein Mixture

Materials:

  • 4-MPBA functionalized resin (e.g., agarose (B213101) beads)

  • Binding/Wash Buffer: 50 mM Ammonium Bicarbonate, 150 mM NaCl, pH 8.5

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Ammonium Bicarbonate, pH 8.8

  • Protein sample (e.g., cell lysate, plasma)

  • Spin columns or chromatography columns

Procedure:

  • Resin Equilibration: a. Transfer the desired amount of 4-MPBA resin slurry to a spin column. b. Centrifuge at 1,000 x g for 2 minutes and discard the supernatant. c. Equilibrate the resin by washing with 3 column volumes of Binding/Wash Buffer. Repeat this step twice.

  • Sample Loading and Binding: a. Dilute the protein sample in Binding/Wash Buffer to a final protein concentration of 1-5 mg/mL. b. Load the prepared sample onto the equilibrated 4-MPBA resin. c. Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

  • Washing: a. Centrifuge the column at 1,000 x g for 2 minutes and collect the flow-through (this contains unbound proteins). b. Wash the resin with 5 column volumes of Binding/Wash Buffer. Repeat this wash step three times to effectively remove non-specifically bound proteins.

  • Elution: a. Add 1-2 column volumes of Elution Buffer to the resin. b. Incubate for 5-10 minutes at room temperature with gentle mixing. c. Centrifuge at 1,000 x g for 2 minutes and collect the eluate containing the enriched glycoproteins. d. Immediately neutralize the eluate by adding Neutralization Buffer (approximately 1/10th of the elution volume).

  • Downstream Processing: a. The enriched glycoprotein fraction is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or western blotting.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 4-MPBA Glycoprotein Enrichment

G cluster_equilibration 1. Resin Equilibration cluster_binding 2. Sample Binding cluster_washing 3. Washing cluster_elution 4. Elution cluster_analysis 5. Downstream Analysis Equilibrate_Resin Equilibrate 4-MPBA Resin (Binding/Wash Buffer) Load_Sample Load Protein Sample (pH 8.5) Equilibrate_Resin->Load_Sample Incubate Incubate (30-60 min) Load_Sample->Incubate Wash_Resin Wash Resin (3x with Binding/Wash Buffer) Incubate->Wash_Resin Discard_Flowthrough Discard Flow-through (Unbound Proteins) Wash_Resin->Discard_Flowthrough Elute Elute Glycoproteins (Low pH Elution Buffer) Wash_Resin->Elute Neutralize Neutralize Eluate Elute->Neutralize Analysis SDS-PAGE, MS, etc. Neutralize->Analysis

Caption: Workflow for glycoprotein enrichment using 4-MPBA.

Diagram 2: Molecular Interaction of 4-MPBA with Glycoprotein

G cluster_glycoprotein Glycoprotein cluster_mpba 4-MPBA Resin Protein Protein Backbone Glycan Glycan Chain Protein->Glycan CisDiol cis-Diol Group Glycan->CisDiol BoronicAcid Boronic Acid B(OH)2 CisDiol->BoronicAcid Reversible Covalent Bond (Alkaline pH) Resin Solid Support MPBA 4-MPBA Ligand Resin->MPBA MPBA->BoronicAcid

Caption: Binding of glycoprotein to 4-MPBA resin.

Technical Support Center: Enhancing SERS Signal of 4-MPBA for Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the Surface-Enhanced Raman Scattering (SERS) signal of 4-mercaptophenylboronic acid (4-MPBA) for glucose sensing.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of 4-MPBA based SERS sensing for glucose?

A1: The glucose sensing mechanism primarily relies on the specific binding interaction between the boronic acid group of 4-MPBA and diols present in the glucose molecule. This binding event can induce a change in the orientation or electronic properties of the 4-MPBA molecule on the SERS substrate, leading to a detectable change in the SERS signal intensity.[1][2] In some methodologies, an enzymatic reaction is employed where glucose oxidase (GOx) catalyzes the oxidation of glucose to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with 4-MPBA, converting it to 4-mercaptophenol (B154117) (4-MPhOH), which generates a distinct SERS signal that correlates with the glucose concentration.[1][3]

Q2: How does pH affect the SERS signal of 4-MPBA?

A2: The pH of the medium significantly influences the SERS signal of 4-MPBA. The boronic acid group is sensitive to pH, which can affect the orientation and form of the 4-MPBA molecules adsorbed on the SERS substrate.[4][5] The binding affinity of boronic acid to glucose is also pH-dependent, with optimal binding typically occurring at pH values above the pKa of the boronic acid. It has been demonstrated that the structure of 4-MPBA changes in different pH environments, which can be monitored by observing changes in the relative intensities of its Raman bands.[5]

Q3: What are the common sources of interference in 4-MPBA based glucose sensing?

A3: Common interfering species in biological samples include ascorbic acid (AA), uric acid (UA), and bovine serum albumin (BSA).[1] These molecules can co-exist with glucose and may adsorb onto the SERS substrate, potentially altering the SERS signal. The effect of these interferents is often evaluated to ensure the selectivity of the glucose sensor. For instance, studies have shown that high concentrations of BSA can cause a significant decrease in the SERS signal intended for glucose detection.[1]

Q4: What is a typical concentration range for 4-MPBA immobilization?

A4: The optimal concentration of 4-MPBA for modifying the SERS substrate needs to be determined experimentally. Studies have shown that the SERS signal intensity increases with 4-MPBA concentration up to a saturation point. For example, in one study using SiO₂@Au@Ag nanoparticles, the SERS signal of 4-MPBA increased from 0.1 µM to 10 µM and reached saturation at 50 µM.[1] Another study using a chitosan-modified paper substrate found the optimal MPBA concentration to be 5 mM.[2]

Troubleshooting Guide

Problem 1: Weak or No SERS Signal

Possible Cause Troubleshooting Step
Inefficient SERS Substrate Ensure the SERS substrate (e.g., Ag or Au nanoparticles) is properly synthesized and exhibits high SERS activity. The size and aggregation of nanoparticles are critical for signal enhancement.[6]
Poor 4-MPBA Immobilization Optimize the concentration of 4-MPBA and the incubation time for modifying the SERS substrate.[1][2] Confirm successful immobilization by observing characteristic 4-MPBA Raman peaks.
Incorrect pH Verify and adjust the pH of the measurement buffer to ensure optimal 4-MPBA orientation and glucose binding.[5]
Low Analyte Concentration If detecting low glucose concentrations, consider using an enzymatic amplification strategy with glucose oxidase.[1][3]

Problem 2: Poor Reproducibility and Stability

Possible Cause Troubleshooting Step
Inhomogeneous SERS Substrate Improve the uniformity of the nanoparticle distribution on the substrate. Techniques like modifying paper substrates with chitosan (B1678972) have been shown to enhance reproducibility.[2]
4-MPBA Aggregation/Self-Condensation The self-condensation of 4-MPBA can form anhydrides, which may affect glucose binding.[1] Prepare fresh 4-MPBA solutions and optimize incubation conditions to minimize this effect.
Signal Fluctuation Use an internal standard or ratiometric SERS measurements to normalize the signal and reduce variations.[1]
Substrate Degradation Store SERS substrates under appropriate conditions (e.g., protected from light and moisture) to maintain their stability over time. Some substrates have shown stability for over five weeks.[2]

Problem 3: Interference from Sample Matrix

Possible Cause Troubleshooting Step
Non-specific Adsorption Pre-treat the sample to remove potential interfering substances. For complex matrices like blood serum, a sample cleanup step may be necessary.
Signal Overlap If interfering molecules have Raman peaks that overlap with the 4-MPBA signal, consider using a different SERS peak for quantification or employing multivariate analysis techniques to deconvolve the spectra.
BSA Fouling High concentrations of proteins like BSA can passivate the SERS substrate surface.[1] Diluting the sample or using a protective layer on the substrate might mitigate this issue.

Quantitative Data Summary

SERS SubstrateDetection MethodLinear RangeLimit of Detection (LOD)Reference
SiO₂@Au@Ag@4-MPBA with GOxEnzymatic0.5 - 8.0 mM0.15 mM[1][3]
AuNRs@Ag with 4-MPBASandwich Assay1.0 x 10⁻¹¹ - 1.0 x 10⁻³ mol L⁻¹1.8 x 10⁻¹² mol L⁻¹[7]
Chitosan-modified paper with AgNPs and 4-MPBADirect Binding1.0 - 7.0 mM0.74 mM[2]
GO@SiO₂@Ag NPs with 4-MPBADirect Binding2 - 20 mMNot specified[8]

Experimental Protocols

Protocol 1: SERS Sensor Fabrication using SiO₂@Au@Ag Nanoparticles

  • Synthesis of SiO₂@Au@Ag Nanoparticles: Synthesize SiO₂ nanoparticles, followed by the deposition of a gold (Au) seed layer and subsequent growth of a silver (Ag) shell to create the core-shell nanostructure.

  • Immobilization of 4-MPBA: Incubate the SiO₂@Au@Ag nanoparticles in an ethanol (B145695) solution containing 4-MPBA (e.g., 50 µM) for 1 hour at 25 °C to allow for the self-assembly of 4-MPBA on the nanoparticle surface.[1]

  • Purification: Centrifuge and wash the functionalized nanoparticles to remove excess 4-MPBA.

Protocol 2: Glucose Detection using an Enzymatic Approach

  • Sample Preparation: Prepare glucose solutions of varying concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Enzymatic Reaction: Add glucose oxidase (GOx) to the glucose solution (e.g., 100 µg/mL) and incubate to allow the conversion of glucose to gluconolactone (B72293) and hydrogen peroxide.[1]

  • SERS Measurement: Introduce the SiO₂@Au@Ag@4-MPBA nanoparticles to the solution after the enzymatic reaction. The H₂O₂ produced will react with the 4-MPBA.

  • Data Acquisition: Acquire the SERS spectra and monitor the changes in the characteristic Raman peaks of 4-MPBA and its reaction product to quantify the glucose concentration.[1]

Visualizations

GlucoseSensingPathway cluster_direct Direct Sensing cluster_enzymatic Enzymatic Sensing Glucose1 Glucose Complex1 Glucose-MPBA Complex Glucose1->Complex1 Binds to MPBA1 4-MPBA on SERS Substrate MPBA1->Complex1 Signal1 SERS Signal Change Complex1->Signal1 Induces Glucose2 Glucose H2O2 H₂O₂ Glucose2->H2O2 Oxidized by GOx GOx Glucose Oxidase (GOx) MPhOH 4-MPhOH H2O2->MPhOH Reacts with MPBA2 4-MPBA MPBA2->MPhOH Signal2 New SERS Signal MPhOH->Signal2 Generates

Caption: Signaling pathways for direct and enzymatic SERS-based glucose sensing.

ExperimentalWorkflow A 1. Synthesize SERS Substrate (e.g., AgNPs) B 2. Functionalize with 4-MPBA A->B Immobilize D 4. Mix Substrate and Sample B->D C 3. Prepare Glucose Sample (+/- GOx) C->D Incubate E 5. Acquire SERS Spectrum D->E Measure F 6. Analyze Signal Change for Quantification E->F

Caption: General experimental workflow for 4-MPBA SERS glucose sensing.

TroubleshootingTree Start SERS Signal Issue? WeakSignal Weak/No Signal Start->WeakSignal Yes PoorReproducibility Poor Reproducibility Start->PoorReproducibility Yes CheckSubstrate Check SERS Substrate Activity & Homogeneity WeakSignal->CheckSubstrate Cause? UseInternalStd Use Internal Standard/ Ratiometric Analysis PoorReproducibility->UseInternalStd Cause? OptimizeMPBA Optimize 4-MPBA Concentration & pH CheckSubstrate->OptimizeMPBA ConsiderEnzyme Use Enzymatic Amplification OptimizeMPBA->ConsiderEnzyme CheckStability Verify Substrate Stability & Storage UseInternalStd->CheckStability AddressInterference Investigate Sample Matrix Interference CheckStability->AddressInterference

Caption: Troubleshooting decision tree for common SERS signal issues.

References

Addressing reproducibility issues with 4-MPBA functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered when working with 4-mercaptophenylboronic acid (4-MPBA) functionalized surfaces. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility with 4-MPBA functionalized surfaces?

A1: Reproducibility issues with 4-MPBA functionalized surfaces often stem from a few key factors:

  • Surface Cleanliness: Incomplete cleaning of the substrate (e.g., gold or silver) can lead to inconsistent self-assembled monolayer (SAM) formation.

  • pH of Solutions: The pH of the solutions used for functionalization and subsequent binding assays is critical. 4-MPBA is known to be unstable in basic solutions, which can lead to the cleavage of the boronic acid group.

  • Formation of Anhydrides: Under certain conditions, such as in the presence of hydroxide (B78521) ions or under vacuum, 4-MPBA can undergo self-condensation to form boronic anhydrides. This can hinder the desired binding to diol-containing molecules.

  • Quality of 4-MPBA: The purity of the 4-MPBA reagent is important for achieving a well-ordered monolayer.

  • Environmental Factors: Exposure to contaminants in the air or on lab equipment can interfere with SAM formation.

Q2: How does pH affect the stability and functionality of 4-MPBA surfaces?

A2: The pH of the surrounding environment has a profound impact on 4-MPBA functionalized surfaces. The orientation, charge, and chemical integrity of the 4-MPBA molecules are all pH-dependent.[1][2] In basic solutions, 4-MPBA SAMs are known to be labile, which can result in the cleavage of the terminal B-C bond. This degradation will significantly reduce the surface's ability to bind to target molecules. The degree of charge transfer at the surface also changes with pH, which can influence interactions with analytes.[2]

Q3: What is the mechanism of boronate ester formation with diols, and why is it important for my application?

A3: 4-MPBA functionalized surfaces are widely used for their ability to form reversible covalent bonds with molecules containing cis-1,2-diols, such as glycoproteins, and sugars. This interaction forms a cyclic boronate ester. The reaction is an equilibrium process, and its efficiency is influenced by pH. This reversible binding is crucial for applications like selective enrichment of glycopeptides and biosensing.[3]

Q4: What characterization techniques are essential to confirm successful 4-MPBA functionalization?

A4: To ensure your surface is properly functionalized, a combination of surface-sensitive techniques is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of boron and sulfur from the 4-MPBA.

  • Contact Angle Goniometry: Measures the surface wettability. A successful functionalization will result in a change in the contact angle of a water droplet on the surface.

  • Ellipsometry: Measures the thickness of the molecular layer on the substrate, providing an indication of monolayer formation.

  • Surface-Enhanced Raman Spectroscopy (SERS): Can provide detailed information about the molecular structure and orientation of the 4-MPBA on the surface.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low Binding of Target Molecules

If you are experiencing low or variable binding of your diol-containing analyte to the 4-MPBA functionalized surface, consider the following troubleshooting steps.

Troubleshooting Flowchart for Low Analyte Binding

Troubleshooting_Low_Binding Start Start: Low/Inconsistent Binding Check_Surface Verify Surface Functionalization Start->Check_Surface XPS XPS: Check for B, S peaks Check_Surface->XPS Characterize Contact_Angle Contact Angle: Confirm expected change Check_Surface->Contact_Angle Ellipsometry Ellipsometry: Verify monolayer thickness Check_Surface->Ellipsometry Check_Binding_Conditions Optimize Binding Conditions pH_Buffer Adjust pH of Binding Buffer Check_Binding_Conditions->pH_Buffer Incubation_Time Increase Incubation Time/Temperature Check_Binding_Conditions->Incubation_Time Check_Analyte Assess Analyte Integrity Analyte_Concentration Verify Analyte Concentration & Purity Check_Analyte->Analyte_Concentration XPS->Check_Binding_Conditions Surface OK Re_functionalize Re-run Surface Functionalization Protocol XPS->Re_functionalize Surface Bad Contact_Angle->Check_Binding_Conditions Surface OK Contact_Angle->Re_functionalize Surface Bad Ellipsometry->Check_Binding_Conditions Surface OK Ellipsometry->Re_functionalize Surface Bad pH_Buffer->Check_Analyte Incubation_Time->Check_Analyte Success Binding Improved Analyte_Concentration->Success If successful

Caption: Troubleshooting workflow for low analyte binding.

Detailed Steps:

  • Verify Surface Functionalization:

    • Action: Before performing your binding assay, confirm the successful immobilization of 4-MPBA using characterization techniques.

    • Expected Outcome: XPS should show characteristic peaks for Boron (B 1s) and Sulfur (S 2p). The water contact angle should be consistent with a functionalized surface (refer to data tables). Ellipsometry should indicate a monolayer thickness of approximately 0.8 nm.[5]

  • Optimize Binding Conditions:

    • Action: The pH of your binding buffer is critical. For boronate ester formation, a slightly acidic to neutral pH is often optimal. Avoid basic conditions.

    • Expected Outcome: Systematically test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) to find the optimal condition for your specific analyte.

  • Assess Analyte Integrity:

    • Action: Ensure that your diol-containing analyte is pure and at the correct concentration.

    • Expected Outcome: Verifying the integrity of your analyte can rule out issues unrelated to the functionalized surface.

Issue 2: Poor Reproducibility Between Batches of Functionalized Surfaces

Variability between different batches of functionalized surfaces is a common challenge.

Troubleshooting Flowchart for Batch-to-Batch Variability

Troubleshooting_Batch_Variability Start Start: Batch-to-Batch Variability Standardize_Cleaning Standardize Substrate Cleaning Protocol Start->Standardize_Cleaning Control_Environment Control Functionalization Environment Standardize_Cleaning->Control_Environment Reagent_Quality Verify 4-MPBA Reagent Quality Control_Environment->Reagent_Quality Standardize_Protocol Strictly Follow Standardized Functionalization Protocol Reagent_Quality->Standardize_Protocol Characterize_Each_Batch Characterize Each Batch (XPS, Contact Angle) Standardize_Protocol->Characterize_Each_Batch Consistent_Results Consistent Results Achieved Characterize_Each_Batch->Consistent_Results

Caption: Workflow to improve batch-to-batch consistency.

Detailed Steps:

  • Standardize Substrate Cleaning: Implement a rigorous and consistent cleaning protocol for your substrates before functionalization.

  • Control the Environment: Perform the functionalization in a clean and controlled environment to minimize contamination.

  • Verify Reagent Quality: Use high-purity 4-MPBA and fresh, anhydrous solvents for the functionalization step.

  • Strict Protocol Adherence: Ensure that all parameters of the functionalization protocol (e.g., incubation time, temperature, concentration) are kept constant across all batches.

Data Presentation

Table 1: Surface Characterization Data for 4-MPBA on Gold

Characterization TechniqueExpected Value/ObservationReference
Ellipsometry Thickness~ 8 Å
Water Contact Angle (Advancing)50° - 60°[6]
XPS B 1s Binding Energy~192 eV
XPS S 2p Binding Energy~162 eV (thiolate)[5]

Table 2: Apparent Association Constants (M⁻¹) for Boronic Acids with Diols at Different pH Values

Boronic AcidDiolpH 5.2pH 7.4pH 8.7Reference
Phenylboronic acidSorbitol1.1 (± 0.1)59 (± 1)260 (± 10)[7]
Phenylboronic acidFructose2.5 (± 0.2)160 (± 10)490 (± 20)[7]
Phenylboronic acidGlucose0.4 (± 0.1)9.7 (± 0.4)40 (± 2)[7]
3-Aminophenylboronic acidSorbitol0.8 (± 0.1)28 (± 1)140 (± 10)[7]
3-Aminophenylboronic acidFructose1.4 (± 0.1)70 (± 3)260 (± 10)[7]
3-Aminophenylboronic acidGlucose0.3 (± 0.1)4.9 (± 0.2)23 (± 1)[7]

Data adapted from Brooks et al., ACS Omega 2018, 3, 12, 17863-17870.[7]

Experimental Protocols

Protocol 1: Preparation of 4-MPBA Functionalized Gold Surfaces

This protocol describes the formation of a self-assembled monolayer (SAM) of 4-MPBA on a gold substrate.

  • Substrate Preparation:

    • Clean the gold substrate by sonicating in acetone, followed by ethanol (B145695), and finally deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with UV-ozone for 15 minutes to remove any remaining organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of 4-MPBA in anhydrous ethanol.

    • Immerse the cleaned gold substrate in the 4-MPBA solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrate and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

    • Store the functionalized substrate in a clean, dry environment until use.

Protocol 2: Characterization of 4-MPBA Functionalized Surfaces
  • Contact Angle Goniometry:

    • Place a 2-5 µL droplet of deionized water on the functionalized surface.

    • Measure the contact angle at the solid-liquid-vapor interface.

    • Repeat the measurement at multiple locations on the surface to assess uniformity.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire a survey scan to identify the elements present on the surface.

    • Perform high-resolution scans of the B 1s and S 2p regions to confirm the presence and chemical state of the 4-MPBA.

Mandatory Visualizations

Signaling Pathway: Boronate Ester Formation

Boronate_Ester_Formation cluster_reactants Reactants cluster_product Product 4MPBA 4-MPBA (on surface) Boronate_Ester Cyclic Boronate Ester (Reversible Complex) 4MPBA->Boronate_Ester + Diol Diol cis-1,2-Diol (e.g., in Glycoprotein) Diol->Boronate_Ester Boronate_Ester->4MPBA - Diol (Reversible)

Caption: Mechanism of reversible boronate ester formation.

Experimental Workflow: Surface Functionalization and Analysis

Experimental_Workflow start Start clean Substrate Cleaning (Acetone, Ethanol, DI Water, UV-Ozone) start->clean functionalize 4-MPBA SAM Formation (1 mM in Ethanol, 18-24h) clean->functionalize rinse_dry Rinse with Ethanol & Dry with Nitrogen functionalize->rinse_dry characterize Surface Characterization rinse_dry->characterize xps XPS characterize->xps contact_angle Contact Angle characterize->contact_angle ellipsometry Ellipsometry characterize->ellipsometry binding_assay Analyte Binding Assay xps->binding_assay contact_angle->binding_assay ellipsometry->binding_assay end End binding_assay->end

Caption: Workflow for 4-MPBA surface preparation and analysis.

References

Overcoming interference in 4-MPBA-based biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues encountered when using 4-mercaptophenylboronic acid (4-MPBA)-based biosensors.

Troubleshooting & FAQs

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

High background noise can mask the specific signal from your target analyte, reducing the sensitivity and reliability of your assay.[1][2][3][4]

Q: My sensor is showing a high, unstable background signal. What are the common causes and how can I fix it?

A: High background signal is often due to non-specific binding (NSB) of molecules from the sample matrix to the sensor surface or incomplete surface functionalization.

Potential Causes & Solutions:

  • Incomplete Surface Passivation: Bare patches on the sensor surface (e.g., gold) can adsorb proteins and other molecules indiscriminately.

    • Solution: Implement a "blocking" step after immobilizing 4-MPBA. Incubating the sensor with a blocking agent fills in any remaining active sites, creating an inert surface that resists non-specific adsorption.[5][6][7][8]

  • Hydrophobic or Electrostatic Interactions: Proteins and other biomolecules in complex samples can adhere to the sensor surface through non-covalent forces.[9][10]

    • Solution 1: Use Blocking Agents. Common blocking agents include Bovine Serum Albumin (BSA) and Polyethylene (B3416737) Glycol (PEG).[5][6][7][11] Thiol-modified PEG can be particularly effective for gold surfaces.[5]

    • Solution 2: Adjust Buffer Conditions. Increasing the salt concentration (e.g., NaCl) in your running buffer can help shield electrostatic interactions that lead to NSB.[9] Adding a non-ionic surfactant, like Tween-20, at a low concentration can mitigate hydrophobic interactions.[9][12]

  • Sub-optimal Measurement Parameters: The signal-to-noise ratio (SNR) is highly dependent on the electrical gating conditions.

    • Solution: For field-effect transistor (FET)-based sensors, operating in the subthreshold regime often yields the maximum SNR, rather than at the point of highest transconductance.[1][3]

Issue 2: Interference from Non-Target Molecules

The core sensing mechanism of 4-MPBA relies on the reversible binding of its boronic acid group to cis-diol moieties.[13][14] Unfortunately, many molecules besides the target analyte possess this structure, leading to competitive binding and false signals.

Q: How can I prevent interference from sugars like glucose and fructose, which are abundant in my biological samples?

A: This is a critical challenge for boronic acid-based sensors.[15] Several strategies can be employed to enhance selectivity for your target glycoprotein (B1211001) over smaller, interfering saccharides.

Potential Causes & Solutions:

  • Competitive Binding: Small saccharides can bind to the 4-MPBA, competing with the larger target analyte (e.g., a glycoprotein).[15][16]

    • Solution 1: pH Optimization. The binding affinity of boronic acids is highly pH-dependent.[17][18][19][20] While 4-MPBA can bind to glucose, this interaction is often weaker at physiological pH (~7.4) compared to its binding with glycoproteins. Carefully optimizing the pH of your assay buffer can favor binding to your target.

    • Solution 2: Enzymatic Removal. For glucose interference, pre-treating the sample with glucose oxidase (GOx) can convert glucose to gluconic acid and hydrogen peroxide, effectively removing the interfering molecule.[21][22]

    • Solution 3: Kinetic Differentiation. The dissociation kinetics of 4-MPBA from small sugars can be different from that of larger glycoproteins. A carefully timed washing step in acidic media can sometimes selectively remove the interfering sugar while retaining the target analyte.[19]

Q: My sensor is responding to other molecules in the sample matrix, such as ascorbic acid or uric acid. How can I improve specificity?

A: Complex biological fluids contain numerous electroactive and structurally similar compounds that can interfere with the sensor's performance.

Potential Causes & Solutions:

  • Matrix Effects: Components in complex samples like serum or urine can cause fouling or generate confounding signals.[6][23][24]

    • Solution 1: Sample Preparation. Implementing a sample preparation step is highly effective. Techniques like dialysis, filtration, or solid-phase extraction can remove many common interferents before the sample is introduced to the sensor.[23]

    • Solution 2: Create a "Bio-Fingerprint". Advanced techniques involve intentionally measuring the sensor's response to both specific and non-specific binding events and using machine learning algorithms to distinguish the target analyte's unique signal "fingerprint" from the background matrix.[2]

Data & Working Parameters

Properly configured experimental conditions are crucial for minimizing interference and ensuring reproducible results.

Table 1: Recommended Blocking Agents & Buffer Additives

Agent Typical Concentration Purpose Notes
Bovine Serum Albumin (BSA) 0.5% - 1% (w/v)Reduces non-specific protein adsorption.[9][25]A standard, cost-effective blocking agent.[11]
Polyethylene Glycol (PEG) ppm levels to 1% (w/v)Prevents surface fouling from proteins and other macromolecules.[5][6][7][8]Highly effective, especially when covalently grafted to the surface (e.g., thiol-PEG on gold).[5]
Tween-20 0.05% - 0.1% (v/v)Minimizes non-specific binding due to hydrophobic interactions.[9]A non-ionic surfactant commonly added to washing buffers.
Sodium Chloride (NaCl) 0.5 M - 1 MShields electrostatic interactions.[26]Increasing ionic strength can reduce charge-based NSB.

Table 2: Key Experimental Parameters

Parameter Typical Range/Value Impact on Interference
Assay pH 7.0 - 8.5Affects binding affinity.[18][20] Can be optimized to favor glycoprotein binding over small sugars.
4-MPBA Immobilization Time 1 - 2 hoursEnsures formation of a dense self-assembled monolayer (SAM) to minimize exposed surface.[25][27]
Blocking Step Incubation Time 1 hourSufficient time for blocking agents to coat the surface and prevent NSB.
Regeneration Solution 10 mM Glycine-HCl (pH 1.5-2.5)Low pH can dissociate the boronic acid-diol bond, allowing the sensor to be reused.[26]

Experimental Protocols

Protocol 1: Surface Functionalization and Blocking (for Gold Electrodes)

  • Cleaning: Thoroughly clean the gold sensor surface with piranha solution (use extreme caution) or by electrochemical cleaning cycles. Rinse extensively with deionized water and ethanol (B145695), then dry under a stream of nitrogen.

  • 4-MPBA Immobilization: Prepare a 1-2 mM solution of 4-MPBA in ethanol. Immerse the cleaned gold sensor in the solution for at least 1-2 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM) via the thiol-gold bond.[13][25][27]

  • Rinsing: Gently rinse the sensor surface with ethanol to remove any unbound 4-MPBA, followed by a rinse with the assay running buffer.

  • Blocking: Prepare a 1% (w/v) BSA solution or a suitable concentration of a PEG-based blocker in your assay buffer. Incubate the 4-MPBA functionalized sensor in the blocking solution for 1 hour at room temperature.[6]

  • Final Rinse: Rinse the sensor thoroughly with the assay buffer to remove excess blocking agent. The sensor is now ready for sample analysis.

Protocol 2: Sensor Surface Regeneration

  • Dissociation: After a measurement, flow a low pH regeneration solution, such as 10 mM Glycine-HCl at pH 2.0, over the sensor surface for 30-60 seconds.[26] This acidic environment disrupts the boronic ester bond, releasing the bound analyte.

  • Re-equilibration: Immediately flush the system extensively with the neutral assay running buffer until the baseline signal stabilizes.

  • Verification: Before introducing the next sample, confirm that the baseline has returned to its initial state. If not, a slightly longer regeneration pulse or a milder regeneration solution may be needed. The optimal conditions should be determined empirically to ensure the ligand remains intact.[26]

Visual Guides

Sensing_Mechanism cluster_surface Sensor Surface cluster_solution Sample Solution Sensor Gold Surface MPBA 4-MPBA Layer Sensor->MPBA Thiol Bond Blocker Blocking Agent (e.g., PEG) Analyte Target Glycoprotein (cis-diol) MPBA->Analyte Specific Binding (Covalent Ester Bond) Interferent Interferent (e.g., Glucose) MPBA->Interferent Competitive Binding

Caption: Mechanism of 4-MPBA sensing and sources of interference.

Troubleshooting_Workflow Start Start Experiment Prep Prepare Sensor (Functionalize + Block) Start->Prep Measure Apply Sample & Measure Signal Prep->Measure CheckSignal Acceptable Signal-to-Noise? Measure->CheckSignal End Analysis Complete CheckSignal->End Yes Troubleshoot Troubleshoot NSB CheckSignal->Troubleshoot No Optimize Optimize Buffer (pH, Salt, Surfactant) Troubleshoot->Optimize CheckBlock Improve Blocking Step (Agent, Time) Troubleshoot->CheckBlock Optimize->Measure CheckBlock->Prep

Caption: Workflow for experiments and troubleshooting non-specific binding.

References

Technical Support Center: Strategies to Improve 4-MPBA Loading on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the loading efficiency of 4-mercaptophenylboronic acid (4-MPBA) onto various nanoparticles. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Navigating the experimental challenges of nanoparticle functionalization is critical for reproducible results. This guide addresses the most common problems encountered during the loading of 4-MPBA onto nanoparticles.

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TroubleshootingFlow cluster_start cluster_diagnosis cluster_issues cluster_causes_agg cluster_solutions_agg cluster_causes_load cluster_solutions_load start Start: Low 4-MPBA Loading Efficiency or Nanoparticle Aggregation diagnosis Visual Inspection & Instrumental Analysis (UV-Vis, DLS, TEM, Zeta Potential) start->diagnosis issue1 Issue: Nanoparticle Aggregation diagnosis->issue1 Color change (red to blue/purple)? Increased hydrodynamic diameter? Visible aggregates in TEM? issue2 Issue: Low/Inconsistent Loading diagnosis->issue2 Low signal from 4-MPBA (SERS/FTIR)? Inconsistent functional results? cause1a Cause: Incorrect pH issue1->cause1a cause1b Cause: Excessive 4-MPBA Concentration issue1->cause1b cause1c Cause: Inappropriate Solvent issue1->cause1c cause1d Cause: Harsh Purification issue1->cause1d cause2a Cause: Suboptimal pH issue2->cause2a cause2b Cause: Insufficient 4-MPBA Concentration issue2->cause2b cause2c Cause: Short Incubation Time issue2->cause2c cause2d Cause: 4-MPBA Self-Condensation issue2->cause2d solution1a Solution: Adjust to slightly acidic/neutral pH (4-7). Use a suitable buffer. cause1a->solution1a solution1b Solution: Titrate 4-MPBA solution slowly. Optimize molar ratio. cause1b->solution1b solution1c Solution: Ensure solvent compatibility with both nanoparticles and 4-MPBA. cause1c->solution1c solution1d Solution: Optimize centrifugation speed/time. Consider dialysis. cause1d->solution1d solution2a Solution: Optimize pH to ensure thiol reactivity without compromising stability. cause2a->solution2a solution2b Solution: Increase 4-MPBA to nanoparticle ratio. Ensure saturation. cause2b->solution2b solution2c Solution: Extend incubation time (e.g., 12-24h) to ensure complete reaction. cause2c->solution2c solution2d Solution: Control pH and reaction conditions to minimize anhydride (B1165640) formation. cause2d->solution2d

Caption: Troubleshooting workflow for 4-MPBA loading on nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for loading 4-MPBA onto gold nanoparticles?

A slightly acidic to neutral pH (in the range of 4-7) is generally recommended for the attachment of thiol-containing molecules like 4-MPBA to gold nanoparticles.[1] This is because the thiol group readily binds to the gold surface under these conditions. However, the optimal pH can also depend on the stability of the specific nanoparticles being used. It is important to avoid highly basic conditions, which can lead to the cleavage of the B-C bond in 4-MPBA.[2]

Q2: My nanoparticle solution changes color from red to blue/purple after adding 4-MPBA. What does this indicate?

A color change from red to blue or purple in a gold nanoparticle solution is a strong indicator of nanoparticle aggregation.[3][4] This can be caused by a variety of factors, including a change in the surface charge of the nanoparticles upon 4-MPBA binding, an inappropriate pH, or an excessively high concentration of 4-MPBA being added too quickly.[1][3]

Q3: How can I determine the concentration of 4-MPBA needed for efficient loading?

The optimal concentration of 4-MPBA should be determined empirically for your specific nanoparticle system. A good starting point is to use a molar excess of 4-MPBA relative to the nanoparticles.[1] One study using gold-silver core-shell silica (B1680970) nanoparticles found that the Surface-Enhanced Raman Scattering (SERS) signal from 4-MPBA increased with concentration and reached saturation at 50 µM, suggesting that this concentration was sufficient for achieving maximum surface coverage under their experimental conditions.[5]

Q4: What is the recommended solvent for dissolving 4-MPBA before adding it to the nanoparticle solution?

Ethanol (B145695) is a commonly used solvent for dissolving 4-MPBA before its addition to an aqueous nanoparticle solution.[1][6] It is important to ensure that the final concentration of the organic solvent in the nanoparticle solution is low enough to not cause nanoparticle instability.

Q5: My nanoparticles appear to be well-functionalized, but they aggregate after the purification/washing steps. What could be the reason?

Aggregation after purification, especially after centrifugation, is often due to the removal of stabilizing agents (like citrate) from the nanoparticle surface before a sufficient and stable layer of 4-MPBA has formed.[3] This can be addressed by:

  • Increasing incubation time: Allowing the nanoparticles to incubate with 4-MPBA for a longer period (e.g., overnight) can ensure more complete surface coverage.[3]

  • Optimizing centrifugation: Using lower centrifugation speeds and shorter durations can prevent irreversible aggregation in the pellet.[3]

  • Using a stabilizing resuspension buffer: Resuspending the purified nanoparticles in a suitable buffer (e.g., a low concentration phosphate (B84403) buffer) can help maintain their stability.[3]

Q6: Can 4-MPBA self-condense on the nanoparticle surface, and how can this be prevented?

Yes, 4-MPBA can undergo self-condensation to form boronic anhydrides, which can hinder its ability to bind to target molecules. This process is influenced by factors such as pH.[7] Operating under optimized pH conditions can help to minimize this self-condensation reaction.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the loading of 4-MPBA on nanoparticles.

Protocol 1: General Procedure for 4-MPBA Functionalization of Gold Nanoparticles

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Protocol1 cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization prep_np 1. Prepare a stable aqueous solution of gold nanoparticles. prep_mpba 2. Prepare a stock solution of 4-MPBA in ethanol (e.g., 1 mM). prep_np->prep_mpba adjust_ph 3. Adjust the pH of the nanoparticle solution to the desired value (e.g., 4-7). prep_mpba->adjust_ph add_mpba 4. Slowly add the 4-MPBA solution to the nanoparticle solution with gentle stirring. adjust_ph->add_mpba incubate 5. Incubate the mixture for an extended period (e.g., 12-24 hours) at room temperature with continuous gentle mixing. add_mpba->incubate centrifuge 6. Centrifuge the solution to pellet the functionalized nanoparticles. incubate->centrifuge wash 7. Remove the supernatant and resuspend the pellet in a fresh buffer. Repeat 2-3 times. centrifuge->wash char 8. Characterize the functionalized nanoparticles (UV-Vis, DLS, TEM, Zeta Potential, SERS/FTIR). wash->char

Caption: Experimental workflow for 4-MPBA functionalization of gold nanoparticles.

Materials:

  • Aqueous solution of gold nanoparticles

  • This compound (4-MPBA)

  • Ethanol

  • pH adjustment solutions (e.g., dilute HCl or NaOH)

  • Purification buffer (e.g., phosphate buffer)

Procedure:

  • Preparation of Solutions:

    • Ensure the gold nanoparticle solution is well-dispersed and at the desired concentration.

    • Prepare a stock solution of 4-MPBA in ethanol (e.g., 1 mM).

  • pH Adjustment:

    • Adjust the pH of the gold nanoparticle solution to the target range (e.g., pH 4-7) using dilute acid or base.

  • Functionalization:

    • While gently stirring the nanoparticle solution, slowly add the 4-MPBA solution dropwise to achieve the desired final concentration.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring to ensure complete surface coverage.[1]

  • Purification:

    • Centrifuge the solution to pellet the 4-MPBA functionalized nanoparticles. The speed and duration of centrifugation should be optimized based on the size and stability of the nanoparticles to avoid aggregation.[3]

    • Carefully remove the supernatant containing excess 4-MPBA.

    • Resuspend the nanoparticle pellet in a fresh, appropriate buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound 4-MPBA.[1]

  • Characterization:

    • Characterize the purified, functionalized nanoparticles using techniques such as UV-Vis Spectroscopy (to check for changes in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure hydrodynamic diameter and assess aggregation), Transmission Electron Microscopy (TEM) (to visualize nanoparticle morphology), and SERS or FTIR (to confirm the presence of 4-MPBA on the surface).[1]

Quantitative Data on 4-MPBA Loading

Table 1: Recommended Reaction Parameters for 4-MPBA Functionalization

ParameterRecommended Range/ValueRationale and Remarks
pH 4 - 7 for AuNPsOptimizes the binding of the thiol group to the gold surface while maintaining the stability of the boronic acid group.[1]
4-MPBA Concentration Molar excess; saturation at ~50 µM in one studyA molar excess helps to drive the reaction towards complete surface coverage. The optimal concentration should be determined empirically.[1][5]
Incubation Time 12 - 24 hoursLonger incubation times can lead to more complete and stable surface functionalization, reducing the risk of aggregation during purification.[1]
Temperature Room Temperature (~25°C)Sufficient for the thiol-gold reaction. Lower temperatures (e.g., 4°C) can be used to slow down the reaction kinetics if aggregation is an issue.[1]
Solvent for 4-MPBA EthanolA common solvent that is miscible with the aqueous nanoparticle solution.[6]

Table 2: Characterization of 4-MPBA on Nanoparticle Surfaces

Characterization TechniqueObservationInterpretation
UV-Vis Spectroscopy Red-shift in the surface plasmon resonance (SPR) peakIndicates a change in the local refractive index around the nanoparticles, consistent with the binding of 4-MPBA. A significant broadening of the peak or the appearance of a second peak at longer wavelengths suggests aggregation.[4]
Dynamic Light Scattering (DLS) Increase in hydrodynamic diameterConfirms the presence of a 4-MPBA layer on the nanoparticle surface. A large increase or a high polydispersity index (PDI) can indicate aggregation.
Zeta Potential Change in surface chargeThe binding of 4-MPBA can alter the surface charge of the nanoparticles, which can be measured to monitor the functionalization process.
Surface-Enhanced Raman Scattering (SERS) Appearance of characteristic 4-MPBA peaksProvides a molecular fingerprint of the 4-MPBA on the nanoparticle surface, confirming successful loading. The intensity of the SERS signal can be used to semi-quantitatively assess loading.[5]
X-ray Photoelectron Spectroscopy (XPS) Presence of Boron (B) and Sulfur (S) signalsA surface-sensitive technique that can confirm the elemental composition of the functionalized nanoparticle surface and be used to estimate surface coverage.[2]

Note: The loading efficiency of 4-MPBA is also influenced by the type and size of the nanoparticle, the initial stabilizing agent on the nanoparticle surface, and the purity of the reagents. It is crucial to systematically optimize the reaction conditions for each specific nanoparticle system.

References

Degradation pathways of 4-mercaptophenylboronic acid and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and optimal storage conditions for 4-mercaptophenylboronic acid (4-MPBA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound (4-MPBA) is susceptible to three primary degradation pathways:

  • Oxidation: The thiol (-SH) and boronic acid [-B(OH)₂] groups are both susceptible to oxidation. The thiol group can be oxidized to a disulfide, while the boronic acid group can be oxidized to a phenol.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of thiophenol. This reaction is often catalyzed by acidic or basic conditions.

  • Dehydration (Anhydride Formation): Like many boronic acids, 4-MPBA can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640), also known as a boroxine (B1236090). This process is reversible in the presence of water.

Q2: What are the recommended storage conditions for 4-MPBA?

A2: To minimize degradation and ensure the integrity of your 4-MPBA, it is crucial to adhere to the following storage conditions.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8 °C[2]Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[2]Prevents oxidation of the thiol and boronic acid groups.
Container Tightly sealed, opaque container.[1][2]Protects from moisture and light.
Environment Dry, well-ventilated area.[1][2]Minimizes moisture uptake and potential for hydrolysis and dehydration.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving 4-MPBA in an aqueous buffer. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram when 4-MPBA is in an aqueous solution can be attributed to several factors:

  • pH-dependent structural changes: The structure and orientation of 4-MPBA can be influenced by the pH of the medium.[3]

  • Formation of boroxine: In solution, 4-MPBA can exist in equilibrium with its cyclic trimeric anhydride (boroxine).

  • Protodeboronation: Depending on the pH of your buffer, protodeboronation may be occurring, leading to the formation of thiophenol.

  • Oxidation: If the buffer is not de-gassed, dissolved oxygen can lead to the oxidation of the thiol group, forming the corresponding disulfide.

Q4: Can I store 4-MPBA solutions for later use?

A4: It is generally not recommended to store 4-MPBA in solution for extended periods, as its stability is significantly reduced compared to its solid form. Arylboronic acids are known to be unstable in solution, particularly towards acids, bases, and oxidizing agents. If you must prepare a stock solution, it is best to do so immediately before use and to store it at 2-8 °C under an inert atmosphere for a very short duration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent results in Suzuki-Miyaura coupling reactions. Degradation of 4-MPBA.- Use freshly purchased or properly stored 4-MPBA. - Consider converting 4-MPBA to a more stable boronate ester or trifluoroborate salt for the reaction. - Ensure reaction conditions are anhydrous and under an inert atmosphere to prevent protodeboronation and oxidation.
Formation of an insoluble white precipitate upon dissolving 4-MPBA. Formation of boroxine (cyclic anhydride).- Gently warm the solution to aid in the dissolution and hydrolysis of the boroxine back to the boronic acid. - Use a co-solvent such as methanol (B129727) or THF.
Loss of compound during workup with aqueous base. Protodeboronation is accelerated under basic conditions, leading to the cleavage of the C-B bond.[4]- Minimize exposure to strong bases and elevated temperatures during extraction and purification. - Consider using alternative purification methods that do not involve strongly basic conditions.
Discoloration of the solid 4-MPBA (e.g., yellowing). Oxidation of the thiol group.- Discard the product if significant discoloration is observed, as it indicates the presence of impurities. - Always store the solid under an inert atmosphere and protected from light.

Degradation Pathways of this compound

The following diagrams illustrate the main degradation pathways of 4-MPBA.

G cluster_oxidation Oxidation cluster_protodeboronation Protodeboronation cluster_dehydration Dehydration MPBA This compound Phenol 4-Hydroxythiophenol MPBA->Phenol Oxidation of B-C bond Disulfide 4,4'-Disulfanediyldianiline-diboronic acid MPBA->Disulfide Oxidation of -SH Thiophenol Thiophenol MPBA->Thiophenol Cleavage of B-C bond Boroxine Tris(4-mercaptophenyl)boroxine MPBA->Boroxine Intermolecular Condensation Oxidant Oxidizing Agent (e.g., H₂O₂, O₂) Proton_Source H⁺ / H₂O Dehydration - 3 H₂O

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-MPBA

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 4-MPBA under various stress conditions.

1. Materials and Reagents:

  • This compound (4-MPBA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.4

2. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Water bath or oven

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of 4-MPBA in 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of 4-MPBA in 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of 4-MPBA in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of solid 4-MPBA in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a known amount of solid 4-MPBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to an appropriate concentration.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of 4-MPBA.

Caption: Workflow for a forced degradation study of 4-MPBA.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol describes how to monitor the protodeboronation of 4-MPBA using ¹H NMR spectroscopy.

1. Materials and Reagents:

  • This compound (4-MPBA)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate buffer)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

2. Equipment:

  • NMR spectrometer

  • NMR tubes

3. Procedure:

  • Prepare a stock solution of 4-MPBA and the internal standard in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube under the desired conditions (e.g., specific pH, temperature).

  • Acquire ¹H NMR spectra at regular time intervals.

4. Analysis:

  • Integrate the signals corresponding to a characteristic aromatic proton of 4-MPBA and the newly formed thiophenol.

  • Also, integrate the signal of the internal standard.

  • Calculate the relative concentrations of 4-MPBA and thiophenol over time by comparing their integral values to that of the internal standard.

  • Plot the concentration of 4-MPBA versus time to determine the rate of protodeboronation.

G Start Prepare NMR sample (4-MPBA, internal standard, d-solvent) Acquire_t0 Acquire ¹H NMR spectrum (t=0) Start->Acquire_t0 Incubate Incubate under desired conditions (pH, temperature) Acquire_t0->Incubate Acquire_t Acquire ¹H NMR spectra at time intervals Incubate->Acquire_t loop Analyze Integrate signals and calculate concentrations Acquire_t->Analyze Plot Plot concentration vs. time Analyze->Plot

Caption: Experimental workflow for monitoring protodeboronation via NMR.

References

Technical Support Center: 4-MPBA Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-mercaptophenylboronic acid (4-MPBA) binding affinity experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 4-MPBA for studying interactions with its binding partners, such as glycoproteins, carbohydrates, and bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 4-MPBA binding, and why is it so critical?

A1: The binding of 4-MPBA to its target molecules, which typically contain cis-diol moieties, is highly pH-dependent. The optimal binding generally occurs at a pH above the pKa of the boronic acid. For 4-MPBA, the pKa is approximately 8.9.[1] At a pH above its pKa, the boronic acid group is in its tetrahedral boronate anion form, which is the active state for forming stable covalent complexes with cis-diols.[1] Operating at a pH below the pKa will result in a significantly lower binding affinity as the boronic acid will predominantly be in its neutral, trigonal planar form, which has a much weaker interaction with diols. Therefore, maintaining a basic pH (typically between 7.5 and 9.0) is crucial for achieving optimal binding in your experiments.

Q2: Can I use any buffer for my 4-MPBA binding assay?

A2: While several buffers can be used, the choice of buffer can significantly impact the binding affinity. It is advisable to avoid buffers that contain molecules with diol structures, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with your target molecule for binding to 4-MPBA. Phosphate (B84403) buffers (e.g., PBS) are commonly used. However, it's important to consider that some buffer anions can interact with the boronic acid. It is always recommended to empirically test a few different buffer systems to determine the optimal conditions for your specific assay.

Q3: How does ionic strength affect 4-MPBA binding affinity?

A3: The effect of ionic strength, adjusted using salts like NaCl or KCl, on 4-MPBA binding can be complex. In general, at very low ionic strengths, non-specific electrostatic interactions can interfere with the binding. Increasing the ionic strength can help to reduce this non-specific binding. However, excessively high salt concentrations can also disrupt the binding interaction, potentially by shielding electrostatic contributions to the binding or by altering the conformation of the target molecule. The optimal salt concentration should be determined empirically for each specific interaction being studied. For example, in some applications, high-salt ions are noted to be a general requirement for aptamer-target binding.[2]

Q4: My 4-MPBA is not binding to its target. What are the common causes?

A4: Several factors could lead to a lack of binding. First, verify the pH of your binding buffer to ensure it is in the optimal range (above the pKa of 4-MPBA). Second, confirm the integrity and concentration of your 4-MPBA and target molecule. 4-MPBA can be susceptible to oxidation, so ensure it has been stored correctly.[3] Third, check for the presence of competing diols in your buffer or sample. Finally, ensure that your experimental conditions (e.g., incubation time, temperature) are appropriate for the interaction you are studying. Insufficient incubation time is a common reason for weak or no binding signal.

Q5: I am observing high non-specific binding in my pull-down assay. How can I reduce it?

A5: High non-specific binding can be addressed by optimizing your washing steps and buffer composition. Increase the number of washes or the stringency of the wash buffer by slightly increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). Additionally, including a blocking agent, such as Bovine Serum Albumin (BSA), in your binding and wash buffers can help to reduce non-specific interactions with your solid support.

Troubleshooting Guides

Problem 1: Low or No Binding Signal
Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your binding buffer. For optimal binding, the pH should be above the pKa of 4-MPBA (~8.9). Prepare fresh buffer and re-measure the pH.
Degraded 4-MPBA Use a fresh stock of 4-MPBA. Boronic acids can degrade over time, especially if not stored properly.[3]
Inactive Target Molecule Ensure your target molecule is correctly folded and active. If it is a protein, check for degradation using SDS-PAGE.
Insufficient Incubation Time Increase the incubation time to allow the binding reaction to reach equilibrium. The required time will depend on the affinity of the interaction.
Presence of Competing Diols Avoid buffers containing diols (e.g., Tris). If your sample contains high concentrations of sugars or other diol-containing molecules, consider a purification step prior to the binding assay.
Problem 2: High Background or Non-Specific Binding
Possible Cause Recommended Solution
Insufficient Washing Increase the number and/or duration of wash steps.
Wash Buffer is Not Stringent Enough Gradually increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Non-Specific Adsorption to Solid Support Add a blocking agent, such as 1% BSA, to your binding and wash buffers. Pre-block the solid support with the blocking agent before adding the bait protein.
Hydrophobic Interactions If hydrophobic interactions are suspected, consider adding a non-ionic detergent to the binding and wash buffers.

Data Presentation

The following tables summarize the expected impact of common buffer components on 4-MPBA binding affinity. The exact quantitative effects can be highly dependent on the specific target molecule and assay format.

Table 1: Effect of pH on 4-MPBA Binding Affinity

pHExpected Binding AffinityRationale
< 7.0Very Low4-MPBA is predominantly in the inactive, trigonal form.
7.0 - 8.0ModerateA fraction of 4-MPBA is in the active, tetrahedral boronate form.
8.0 - 9.5HighA significant portion of 4-MPBA is in the active, tetrahedral boronate form, favoring complex formation.[1]
> 9.5May DecreaseVery high pH can lead to hydrolysis of the boronate ester and potential denaturation of protein targets.

Table 2: Influence of Common Buffer Additives on 4-MPBA Binding Assays

AdditiveTypical ConcentrationPotential Impact on Binding AffinityNotes
NaCl 50 - 500 mMCan decrease non-specific electrostatic interactions. High concentrations may decrease specific binding.Optimal concentration should be determined empirically.
KCl 50 - 500 mMSimilar to NaCl, used to adjust ionic strength.
MgCl₂ 1 - 10 mMMay enhance binding in some cases by stabilizing the boronate ester complex.
Tween-20 0.01% - 0.1%Reduces non-specific binding by minimizing hydrophobic interactions.Can interfere with some detection methods at higher concentrations.
BSA 0.1% - 1%Acts as a blocking agent to reduce non-specific binding to surfaces.
Tris 10 - 100 mMNot Recommended. Competes with the target for binding to 4-MPBA due to its hydroxyl groups.
HEPES 10 - 50 mMGenerally considered a non-interfering "Good's" buffer.A suitable alternative to phosphate buffers.
Phosphate 10 - 100 mMCommonly used, but phosphate ions may have a slight inhibitory effect on binding in some systems.

Experimental Protocols

Protocol 1: General 4-MPBA Affinity Pull-Down Assay

This protocol describes a general workflow for capturing a target protein from a cell lysate using 4-MPBA immobilized on a solid support (e.g., agarose (B213101) beads).

  • Immobilization of 4-MPBA:

    • If not using pre-functionalized beads, conjugate 4-MPBA to the solid support according to the manufacturer's instructions. This typically involves reacting the thiol group of 4-MPBA with a maleimide-activated support.

  • Preparation of Cell Lysate:

    • Lyse cells in a suitable buffer (e.g., PBS with protease inhibitors). Avoid buffers containing diols.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Binding:

    • Equilibrate the 4-MPBA-functionalized beads with a binding buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 8.5).

    • Incubate the cell lysate with the equilibrated beads for 1-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with 0.05% Tween-20) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using an elution buffer. Common elution strategies include:

      • Low pH Elution: Use a buffer with a pH below 6.0 to disrupt the boronate ester bond.

      • Competitive Elution: Use a high concentration (e.g., 1 M) of a competing diol such as sorbitol or fructose.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-labeled compound by measuring its ability to compete with a known fluorescently labeled ligand for binding to 4-MPBA.[4]

  • Preparation of Reagents:

    • Prepare a stock solution of 4-MPBA in a suitable binding buffer (pH 8.5).

    • Prepare a stock solution of a fluorescently labeled ligand known to bind to 4-MPBA.

    • Prepare a serial dilution of the unlabeled competitor compound.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of 4-MPBA and the fluorescently labeled ligand to each well.

    • Add the serially diluted unlabeled competitor compound to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Detection:

    • Measure the fluorescence signal in each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the competitor concentration.

    • Fit the data to a suitable competition binding model to determine the IC50 (the concentration of competitor that inhibits 50% of the fluorescent ligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis prep_beads Immobilize 4-MPBA on Beads incubate Incubate Lysate with Beads prep_beads->incubate prep_lysate Prepare Cell Lysate prep_lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluate (e.g., SDS-PAGE) elute->analyze

Figure 1. A generalized experimental workflow for a 4-MPBA pull-down assay.

ph_effect cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph_struct Trigonal Planar 4-MPBA (Inactive) low_ph_result Weak or No Binding low_ph_struct->low_ph_result Poor interaction equilibrium pH-dependent equilibrium low_ph_struct->equilibrium low_ph_diol cis-Diol Target low_ph_diol->low_ph_result high_ph_struct Tetrahedral Boronate 4-MPBA (Active) high_ph_result Stable Covalent Complex (Strong Binding) high_ph_struct->high_ph_result Favorable interaction high_ph_struct->equilibrium high_ph_diol cis-Diol Target high_ph_diol->high_ph_result

Figure 2. The effect of pH on the binding mechanism of 4-MPBA to a cis-diol target.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Mercaptophenylboronic Acid vs. Aminophenylboronic Acid for Glycan Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in glycan recognition, the selection of the appropriate boronic acid derivative is a critical determinant of experimental success. This guide provides an objective comparison of two commonly utilized phenylboronic acids, 4-Mercaptophenylboronic acid (4-MPBA) and aminophenylboronic acid (APBA), for their glycan binding properties. This analysis is supported by a compilation of experimental data from various studies and detailed methodologies for key analytical techniques.

Executive Summary

Both this compound (4-MPBA) and aminophenylboronic acid (APBA) are effective molecular recognition elements for capturing glycans and glycoproteins. The primary interaction mechanism involves the formation of reversible covalent bonds between the boronic acid moiety and cis-diol groups present in saccharides. The choice between 4-MPBA and APBA often hinges on the specific application, desired pH conditions, and the nature of the surface or molecule to which they are being conjugated. 4-MPBA, with its thiol group, is particularly well-suited for immobilization on gold surfaces, a common strategy in biosensor development. APBA, featuring an amino group, offers versatile conjugation chemistry to a wide range of functional groups. While direct, head-to-head comparative studies providing extensive quantitative binding data are limited, this guide consolidates available data to facilitate an informed decision.

Quantitative Comparison of Glycan Binding Affinity

The binding affinity of boronic acids for glycans is a crucial parameter for their application in sensing and separation. The dissociation constant (Kd) is a common metric, where a lower Kd value indicates a stronger binding affinity. The following table summarizes available quantitative data for phenylboronic acid derivatives, which serve as a proxy for comparing the intrinsic binding capabilities of the core structures of 4-MPBA and APBA. It is important to note that these values are compiled from different studies and experimental conditions may vary.

LigandGlycanBinding Constant (Kd or 1/Ka)pHTechniqueReference
Phenylboronic AcidGlucose~200 mM (Ka = 5 M⁻¹)7.4Not Specified[1]
Monoboronic Acid ProbeFructose6.5 mM7.4Fluorescence Spectroscopy[2]
Monoboronic Acid ProbeGlucose28.5 mM7.4Fluorescence Spectroscopy[2]
Phenylboronic AcidSialic Acid~88 mM (Ka = 11.4 M⁻¹)7.4NMR Spectroscopy[3]

Note: The binding affinities of boronic acids are highly dependent on pH, with stronger binding generally observed at pH values above the pKa of the boronic acid. The pKa of 3-aminophenylboronic acid is approximately 8.8[4].

Key Differentiating Factors

pH-Dependent Binding

The interaction between boronic acids and glycans is exquisitely sensitive to pH. The boronic acid moiety exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols. Consequently, the binding affinity increases with pH, typically showing a maximum around the pKa of the boronic acid. This property can be exploited for controlled binding and release of glycans by simply altering the pH of the buffer. Studies have shown that the binding of APBA to glycoproteins is more favorable at a basic pH[5].

Functional Group for Immobilization

The choice between 4-MPBA and APBA is often dictated by the desired immobilization strategy.

  • This compound (4-MPBA): The thiol (-SH) group readily forms a self-assembled monolayer (SAM) on gold surfaces, making it a popular choice for surface plasmon resonance (SPR) sensors and other gold-based biosensors.

  • Aminophenylboronic acid (APBA): The amino (-NH2) group provides a versatile handle for covalent attachment to a variety of surfaces and molecules functionalized with carboxyl groups, N-hydroxysuccinimide (NHS) esters, or other amine-reactive functionalities.

Experimental Methodologies

Accurate characterization of the binding kinetics and thermodynamics of boronic acid-glycan interactions is essential. The following are detailed protocols for commonly employed techniques.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing data on association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Experimental Protocol for SPR Analysis:

  • Sensor Chip Functionalization:

    • For 4-MPBA , a gold-coated SPR sensor chip is cleaned and immediately incubated with a solution of 4-MPBA in ethanol (B145695) to allow for the formation of a self-assembled monolayer.

    • For APBA , a carboxymethylated sensor chip (e.g., CM5) is activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). A solution of APBA in an appropriate buffer (e.g., borate (B1201080) buffer, pH 8.5) is then injected over the activated surface to form a stable amide bond.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+, pH 7.4) is continuously flowed over the sensor surface.

    • The glycan (analyte) of interest is prepared in a series of concentrations in the running buffer.

    • Each concentration of the analyte is injected over the functionalized sensor surface for a specific duration (association phase), followed by a flow of running buffer alone (dissociation phase).

    • The change in the SPR signal (measured in response units, RU) is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kon, koff) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd can be calculated), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol for ITC Analysis:

  • Sample Preparation:

    • The boronic acid (either 4-MPBA or APBA) and the glycan are dissolved in the same buffer (e.g., phosphate-buffered saline, pH 7.4) and thoroughly degassed.

    • The concentration of each component is accurately determined.

  • Titration:

    • The sample cell is filled with a solution of the glycan.

    • The injection syringe is filled with a more concentrated solution of the boronic acid.

    • A series of small injections of the boronic acid solution are made into the sample cell while the temperature is kept constant.

  • Data Analysis:

    • The heat released or absorbed after each injection is measured.

    • The integrated heat data is plotted against the molar ratio of the reactants.

    • The resulting isotherm is fitted to a binding model to determine Ka, ΔH, and n. The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to determine the binding affinity by monitoring the change in the fluorescence properties of a boronic acid derivative upon glycan binding.

Experimental Protocol for Fluorescence Spectroscopy Analysis:

  • Sample Preparation:

    • A solution of the fluorescent boronic acid derivative (or a system containing a fluorescent reporter that is displaced by the glycan) is prepared in a suitable buffer.

  • Titration:

    • The initial fluorescence spectrum of the boronic acid solution is recorded.

    • Aliquots of a concentrated glycan solution are incrementally added to the boronic acid solution.

    • The fluorescence spectrum is recorded after each addition and equilibration.

  • Data Analysis:

    • The change in fluorescence intensity at a specific wavelength is plotted against the glycan concentration.

    • The data is fitted to a binding isotherm (e.g., the Benesi-Hildebrand equation) to calculate the association constant (Ka) or dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The interaction between boronic acids and glycans is a direct chemical binding event and does not typically involve complex signaling pathways within the context of in vitro binding assays. The experimental workflow for comparing 4-MPBA and APBA generally follows a logical progression from immobilization to binding analysis and data interpretation.

G cluster_prep Preparation cluster_immob Immobilization cluster_analysis Binding Analysis cluster_data Data Interpretation Boronic_Acid Select Boronic Acid (4-MPBA or APBA) Immobilize_MPBA Immobilize 4-MPBA (Thiol Chemistry) Boronic_Acid->Immobilize_MPBA if 4-MPBA Immobilize_APBA Immobilize APBA (Amine Coupling) Boronic_Acid->Immobilize_APBA if APBA ITC Isothermal Titration Calorimetry Boronic_Acid->ITC Fluorescence Fluorescence Spectroscopy Boronic_Acid->Fluorescence Glycan Prepare Glycan Solution SPR Surface Plasmon Resonance Glycan->SPR Glycan->ITC Glycan->Fluorescence Surface Prepare Surface/Matrix (e.g., Gold Chip, Dextran) Surface->Immobilize_MPBA Surface->Immobilize_APBA Immobilize_MPBA->SPR Immobilize_APBA->SPR Kinetics Determine Binding Kinetics (kon, koff, Kd) SPR->Kinetics Thermo Determine Thermodynamics (ΔH, ΔS, Kd) ITC->Thermo Affinity Determine Binding Affinity (Kd) Fluorescence->Affinity

Figure 1. A generalized workflow for comparing the glycan binding characteristics of 4-MPBA and APBA.

Logical Relationship of Boronic Acid-Glycan Interaction

The fundamental interaction between a boronic acid and a glycan is a reversible esterification reaction that is dependent on pH.

G Boronic_Acid Boronic Acid (Trigonal, sp2) Boronate_Ion Boronate Ion (Tetrahedral, sp3) Boronic_Acid->Boronate_Ion + OH- Boronate_Ion->Boronic_Acid + H+ Boronate_Ester Cyclic Boronate Ester Boronate_Ion->Boronate_Ester + Glycan Glycan Glycan (cis-diol) Boronate_Ester->Boronate_Ion + H2O H2O H2O OH OH-

References

A Comparative Guide to 4-MPBA and 3-Mercaptophenylboronic Acid in Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly sensitive and selective sensors is a cornerstone of modern diagnostics, environmental monitoring, and drug discovery. Phenylboronic acids, with their unique ability to reversibly bind to cis-diols present in saccharides, glycoproteins, and bacterial cell walls, have emerged as versatile recognition elements in sensor design. Among these, 4-mercaptophenylboronic acid (4-MPBA) and 3-mercaptophenylboronic acid (3-MPBA) are prominent isomers utilized for their dual functionality: the boronic acid group for target recognition and the thiol group for robust anchoring to noble metal surfaces, such as gold and silver nanoparticles, which are commonly used in Surface-Enhanced Raman Scattering (SERS) based sensors.

This guide provides an objective comparison of 4-MPBA and 3-MPBA in sensor applications, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the appropriate molecule for their specific needs.

Performance Comparison

The selection between 4-MPBA and 3-MPBA can be guided by their reported performance in detecting specific analytes. The following tables summarize the quantitative data from various studies on SERS-based sensors.

Table 1: Performance in Bacteria Detection

Parameter4-MPBA3-Mercaptophenylboronic AcidAnalyteSensor Type
Limit of Detection (LOD) 8 CFU/mL[1][2]~10²-10³ cells/mL[3]Staphylococcus aureusSERS
Limit of Detection (LOD) 13 CFU/mL[1][2]Not ReportedStreptococcus pneumoniaeSERS
Capture Efficiency ~95.4%[1]Not ReportedS. aureus and S. pneumoniaeMagnetic SERS Strip

Table 2: Performance in Small Molecule Detection

Parameter4-MPBA3-Mercaptophenylboronic AcidAnalyteSensor Type
Limit of Detection (LOD) 1.8 x 10⁻¹² M[4]Not ReportedGlucoseSERS
Linear Range 1.0 x 10⁻¹¹ to 1.0 x 10⁻³ M[4]Not ReportedGlucoseSERS
Limit of Detection (LOD) 0.15 mMNot ReportedGlucose (with glucose oxidase)SERS
Limit of Detection (LOD) 0.4 µM[5]Not ReportedPeroxynitriteSERS

Signaling Pathways and Experimental Workflows

The underlying principle for both 4-MPBA and 3-MPBA in these sensor applications is the specific interaction between the boronic acid group and cis-diols on the target analyte. This interaction, coupled with the SERS enhancement from metallic nanoparticles, provides a highly sensitive detection mechanism.

Signaling Pathway

The boronic acid group of MPBA forms a covalent bond with the cis-diol moieties present on molecules like glucose or on the peptidoglycan layer of bacterial cell walls. This binding event can induce changes in the orientation or electronic environment of the MPBA molecule on the nanoparticle surface, leading to a detectable change in the SERS signal.

General Signaling Pathway for MPBA-based SERS Sensors MPBA MPBA Functionalized Nanoparticle Complex MPBA-Analyte Complex MPBA->Complex Binding Analyte Analyte with cis-diols (e.g., Bacteria, Glucose) Analyte->Complex SERS Change in SERS Signal Complex->SERS Detection

Caption: General signaling pathway of MPBA-based SERS sensors.

Experimental Workflow: Nanoparticle Functionalization and Detection

The fabrication of MPBA-based SERS sensors typically involves the functionalization of gold or silver nanoparticles with either 4-MPBA or 3-MPBA. The thiol group of the MPBA molecule readily forms a strong bond with the nanoparticle surface.

Experimental Workflow for MPBA-based SERS Detection cluster_0 Sensor Preparation cluster_1 Detection NP Metallic Nanoparticles (Au or Ag) Func_NP Functionalized Nanoparticles NP->Func_NP Incubation MPBA 4-MPBA or 3-MPBA Solution MPBA->Func_NP Incubation Incubation of Sample with Functionalized NPs Func_NP->Incubation Sample Sample containing Analyte Sample->Incubation Measurement SERS Measurement Incubation->Measurement

Caption: A generalized experimental workflow for sensor preparation and analyte detection.

Experimental Protocols

The following are generalized experimental protocols for the functionalization of nanoparticles with MPBA and their use in SERS-based detection. Researchers should refer to the specific publications for detailed parameters and optimization steps.

Protocol 1: Functionalization of Gold Nanoparticles with 4-MPBA

This protocol is based on the procedure described for the preparation of SERS tags for bacteria detection.[1]

Materials:

  • Gold nanoparticles (AuNPs)

  • This compound (4-MPBA) solution (e.g., 10 mM in ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesize or obtain a colloidal solution of gold nanoparticles of the desired size.

  • To the AuNP solution, add the 4-MPBA solution. A typical ratio would be 200 μL of 10 mM 4-MPBA to 1 mL of the AuNP solution.

  • Incubate the mixture for a sufficient time to allow for the self-assembly of the 4-MPBA on the AuNP surface. This can range from a few hours to overnight at room temperature with gentle stirring.

  • After incubation, centrifuge the solution to pellet the functionalized AuNPs.

  • Remove the supernatant and resuspend the pellet in a suitable buffer, such as PBS, to remove any unbound 4-MPBA.

  • Repeat the centrifugation and resuspension steps at least twice.

  • The final suspension of 4-MPBA functionalized AuNPs is now ready for use in sensor applications.

Protocol 2: SERS Detection of Bacteria using 3-Mercaptophenylboronic Acid

This protocol is a generalized procedure based on the principles outlined for SERS-based bacterial detection.[6][7]

Materials:

  • 3-mercaptophenylboronic acid (3-MPBA) functionalized silver or gold nanoparticles

  • Bacterial sample in a suitable buffer (e.g., PBS)

  • SERS substrate (e.g., a glass slide)

Procedure:

  • Prepare a suspension of the bacterial sample at various concentrations for calibration.

  • Mix the bacterial suspension with the 3-MPBA functionalized nanoparticles.

  • Incubate the mixture for a period to allow the binding of the nanoparticles to the bacterial cell walls.

  • Deposit a small volume of the mixture onto a SERS substrate and allow it to dry.

  • Acquire the SERS spectra of the sample using a Raman spectrometer with an appropriate laser wavelength and power.

  • A control sample without bacteria should be measured to establish the background signal.

  • The intensity of the characteristic SERS peaks of 3-MPBA is then correlated with the bacterial concentration to generate a calibration curve.

Conclusion

Both 4-MPBA and 3-MPBA are effective recognition elements for the development of SERS-based sensors for biologically relevant analytes. The choice between the two isomers may depend on the specific application and the target analyte.

  • 4-MPBA has been more extensively studied for both small molecule (glucose) and whole-cell (bacteria) detection, with impressive limits of detection reported, particularly for glucose. The para-position of the functional groups may offer a more linear and rigid structure, which could be advantageous for forming well-ordered self-assembled monolayers on the nanoparticle surface.

  • 3-Mercaptophenylboronic Acid has also been successfully employed for bacteria detection. The meta-substitution pattern might lead to different binding kinetics and orientation on the nanoparticle surface compared to 4-MPBA, which could be beneficial for certain applications. However, more quantitative performance data is needed for a direct and comprehensive comparison with its para-isomer.

Researchers are encouraged to consider the specific requirements of their sensor, including target analyte, desired sensitivity, and the complexity of the sample matrix, when selecting between these two versatile molecules. Further head-to-head comparative studies would be invaluable to the research community to fully elucidate the subtle differences in performance between these two isomers in various sensor platforms.

References

A Researcher's Guide to Glycoprotein Enrichment: A Comparative Analysis of Alternatives to 4-MPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of glycoproteomics, the effective enrichment of glycoproteins from complex biological samples is a critical first step. While 4-mercaptophenylboronic acid (4-MPBA) is a known method, a variety of alternative techniques offer distinct advantages in terms of specificity, coverage, and experimental workflow. This guide provides a comprehensive comparison of the leading alternative methods for glycoprotein (B1211001) enrichment: Lectin Affinity Chromatography, Hydrazide Chemistry, and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Comparing Glycoprotein Enrichment Methodologies

The choice of an optimal enrichment strategy depends on the specific research question, the nature of the sample, and the downstream analytical goals. Below is a summary of the key performance characteristics of the major glycoprotein enrichment methods.

FeatureBoronic Acid Affinity (e.g., 4-MPBA)Lectin Affinity ChromatographyHydrazide ChemistryHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Reversible covalent binding to cis-diol groups on glycans.Specific binding of lectins to defined carbohydrate structures.Covalent capture of oxidized glycans on a hydrazide-functionalized support.Partitioning of hydrophilic glycopeptides onto a polar stationary phase.
Specificity Broad, for most glycoproteins.Specific to certain glycan structures; can be tailored by lectin choice.High for glycoproteins.Enriches for hydrophilic peptides in general, including glycopeptides.
Glycan Information Preserves glycan structure.Preserves glycan structure.Can lead to loss of glycan structure information upon release.Preserves glycan structure.
Enrichment Efficiency Variable, dependent on buffer conditions.54.6% (in a study on HepG2 cells)[1]76.7% (in a study on HepG2 cells)[1]High, but can co-enrich non-glycosylated hydrophilic peptides.
Identified Glycoproteins N/A825 (from HepG2 cells)[1]522 (from HepG2 cells)[1]1188 N-glycopeptides (from serum after enrichment)[2]
Identified N-glycosylation Sites 816 (from yeast proteins)[3]1,879 (from HepG2 cells)[1]1,014 (from HepG2 cells)[1]N/A
Bias Potential for unbiased enrichment.[4][5]Biased towards specific glycan structures.Generally unbiased towards glycan structure.Biased against hydrophobic glycopeptides and those with small glycans.[4]

In-Depth Method Comparison

Boronic Acid Affinity Chromatography (e.g., 4-MPBA)

Boronic acid-based methods, such as those using 4-MPBA, rely on the formation of reversible covalent bonds between boronic acid and the cis-diol groups present in the sugar moieties of glycoproteins.[6][7] This interaction is pH-dependent, typically occurring under basic conditions and reversing under acidic conditions, allowing for the capture and release of glycoproteins.[7] This method is valued for its potential for broad and unbiased enrichment of glycoproteins.[4][5] However, the performance of boronic acid affinity chromatography can be significantly influenced by the composition of the binding and washing buffers, with amine-containing buffers potentially interfering with the enrichment process.[5]

Boronic_Acid_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Sample Biological Sample Lysate Protein Lysate Sample->Lysate Digestion Tryptic Digestion Lysate->Digestion Load Load Peptides onto Boronic Acid Resin (pH > 8) Digestion->Load Wash Wash to Remove Non-Glycopeptides Load->Wash Elute Elute Glycopeptides (pH < 6) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Boronic Acid Affinity Chromatography Workflow
Lectin Affinity Chromatography

Lectin affinity chromatography utilizes the high specificity of lectins, which are carbohydrate-binding proteins, to capture glycoproteins with particular glycan structures.[6][8] A wide array of lectins with different specificities are available, allowing for the targeted enrichment of specific glycoprotein populations.[9] For broader coverage, multiple lectins can be combined in a single enrichment step, a technique known as multi-lectin affinity chromatography.[5][10] While highly specific, this method is inherently biased towards the glycan structures recognized by the chosen lectin(s) and may not provide a comprehensive profile of all glycoproteins in a sample.[11] Nevertheless, studies have shown that lectin-based methods can identify a greater number of glycoproteins and N-glycosylation sites compared to hydrazide chemistry, despite a lower overall enrichment efficiency.[1]

Lectin_Affinity_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Sample Biological Sample Lysate Protein Lysate Sample->Lysate Load Incubate Lysate with Immobilized Lectins Lysate->Load Wash Wash to Remove Non-specifically Bound Proteins Load->Wash Elute Elute Glycoproteins with Competitive Sugars Wash->Elute Digestion Tryptic Digestion Elute->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Hydrazide_Chemistry_Workflow cluster_0 Sample Preparation & Oxidation cluster_1 Covalent Capture cluster_2 Digestion & Release cluster_3 Analysis Sample Glycoprotein Sample Oxidation Oxidize cis-diols to Aldehydes (NaIO4) Sample->Oxidation Capture Couple to Hydrazide Resin Oxidation->Capture Wash Wash to Remove Non-Glycoproteins Capture->Wash Digestion On-bead Tryptic Digestion Wash->Digestion Release Release Peptides (PNGase F) Digestion->Release Analysis LC-MS/MS Analysis Release->Analysis HILIC_SPE_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Sample Protein Digest Load Load Sample in High Organic Solvent Sample->Load Condition Condition HILIC SPE Cartridge Condition->Load Wash Wash with High Organic Solvent Load->Wash Elute Elute Glycopeptides with Aqueous Solvent Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

References

A Comparative Guide to the Binding Specificity of 4-MPBA and its Alternatives for cis-Diol Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective binding of small molecules to cis-diol-containing biomolecules like glycoproteins and monosaccharides is a critical tool for purification, sensing, and diagnostics. 4-Methoxyphenylboronic acid (4-MPBA) is a widely utilized phenylboronic acid derivative for this purpose. This guide provides an objective comparison of 4-MPBA's binding performance with alternative boronic acid-based compounds, supported by experimental data and detailed protocols to validate binding specificity.

The interaction between boronic acids and cis-diols is a reversible covalent interaction that is pH-dependent. The boronic acid group, with its electron-deficient boron atom, reacts with the hydroxyl groups of a cis-diol to form a stable cyclic boronate ester. This interaction's strength is influenced by factors such as the pKa of the boronic acid, the pH of the solution, and the stereochemistry of the cis-diol.

Comparative Analysis of Binding Affinity

The binding affinity of various boronic acids to different cis-diol-containing molecules is a key performance indicator. The following tables summarize the binding constants (Ka in M⁻¹) for 4-MPBA and its alternatives with representative monosaccharides and glycoproteins. A higher Ka value indicates a stronger binding affinity.

Table 1: Binding Constants (Ka, M⁻¹) of Boronic Acids with Monosaccharides

Boronic AcidGlucoseFructoseMannoseGalactoseSialic Acid
4-Methoxyphenylboronic acid (4-MPBA) Data not availableData not availableData not availableData not available~40 (at acidic pH)[1]
3-Aminophenylboronic acid (3-APBA) 1302500230180Data not available
Wulff-type Boronic Acids Low affinity at neutral/basic pH[1]Data not availableData not availableData not availableData not available
Benzoboroxoles Weaker bindingData not availableData not availablePreferred bindingEnhanced affinity at acidic pH[2]
Heterocyclic Boronic Acids Data not availableData not availableData not availableData not available>1 x 10³ (at pH 5.0 for 5-BPA)[1]

Note: Binding constants are highly dependent on pH and buffer conditions. The data presented here is for comparative purposes and was extracted from various sources. Direct comparison requires standardized experimental conditions.

Table 2: Qualitative Comparison of Boronic Acid Binding to Glycoproteins

Boronic AcidBinding CharacteristicsOptimal pH for Binding
4-Methoxyphenylboronic acid (4-MPBA) Effective for glycoprotein (B1211001) enrichment.[3][4] Forms a "teamed boronate affinity" complex with 2-mercaptoethylamine for enhanced binding at physiological pH.[5][6]Typically alkaline, but can be shifted to neutral with "teamed" approach.
3-Aminophenylboronic acid (3-APBA) High adsorption capacity and excellent specificity for glycoproteins when functionalized on nanoparticles.[7]Alkaline
Wulff-type Boronic Acids Can bind to cis-diols at acidic to neutral pH due to intramolecular coordination.[7][8][9] However, synthesis can be complex.[7][8]Acidic to Neutral (as low as 5.5)[8][9]
Benzoboroxoles Exhibit superior affinity for carbohydrates at physiological pH compared to many other boronic acids.[10] Can bind to glycoproteins effectively at neutral or acidic conditions.[10]Neutral to Acidic (as low as 5.0)[9]

Experimental Protocols for Binding Validation

Accurate and reproducible validation of binding specificity is paramount. The following are detailed protocols for three common methods used to quantify boronic acid-cis-diol interactions.

Alizarin Red S (ARS) Competitive Binding Assay

This colorimetric and fluorometric assay is widely used to determine the binding constants of boronic acids with carbohydrates.[11] ARS, a catechol-containing dye, binds to boronic acids, resulting in a change in its fluorescence and absorbance. A competing cis-diol-containing analyte will displace ARS, causing a measurable change in the signal that is proportional to its binding affinity.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Alizarin Red S (e.g., 1 mM in a suitable buffer like PBS, pH 7.4).

    • Prepare stock solutions of the boronic acid (e.g., 4-MPBA) and the cis-diol analyte in the same buffer.

  • Determination of Boronic Acid-ARS Binding Constant (KARS):

    • In a 96-well plate, add a fixed concentration of ARS (e.g., 10 µM).

    • Titrate with increasing concentrations of the boronic acid.

    • Measure the fluorescence (e.g., excitation at 460 nm, emission at 600 nm) or absorbance at the appropriate wavelength.

    • Calculate KARS by fitting the data to a suitable binding model.

  • Competitive Binding Assay:

    • To a solution containing a fixed concentration of ARS and the boronic acid (at a concentration that gives a significant signal change), add increasing concentrations of the cis-diol analyte.

    • Measure the decrease in fluorescence or the change in absorbance.

    • The binding constant for the boronic acid-cis-diol interaction can be calculated using competitive binding equations.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique to directly observe the interaction between the boron atom of the boronic acid and the cis-diol.[12][13][14][15] The chemical shift of the ¹¹B nucleus changes upon the formation of the boronate ester, allowing for the quantification of the bound and unbound species.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the boronic acid (e.g., 5-10 mM) in a suitable deuterated solvent (e.g., D₂O or a mixed solvent system).

    • Prepare a stock solution of the cis-diol analyte in the same solvent.

  • NMR Data Acquisition:

    • Acquire a ¹¹B NMR spectrum of the boronic acid solution alone.

    • Titrate the boronic acid solution with increasing concentrations of the cis-diol analyte, acquiring a ¹¹B NMR spectrum at each concentration point.

    • The formation of the boronate ester will result in the appearance of a new peak at a different chemical shift.

  • Data Analysis:

    • Integrate the signals corresponding to the free boronic acid and the boronate ester.

    • The ratio of the integrals allows for the calculation of the equilibrium constant for the binding interaction.

Affinity Capillary Electrophoresis (ACE)

ACE is a highly efficient separation technique that can be used to determine binding constants based on the change in electrophoretic mobility of an analyte upon binding to a ligand.[16]

Protocol:

  • Preparation of Buffers and Samples:

    • Prepare a running buffer (e.g., phosphate (B84403) buffer at a specific pH).

    • Prepare a series of running buffers containing different concentrations of the boronic acid (the ligand).

    • Prepare a sample solution of the cis-diol-containing analyte (the migrate).

  • ACE Analysis:

    • Rinse the capillary with the running buffer.

    • Inject a small plug of the analyte solution.

    • Apply a voltage and record the electropherogram, determining the migration time of the analyte.

    • Repeat the process for each of the running buffers containing different concentrations of the boronic acid.

  • Data Analysis:

    • The migration time of the analyte will change as a function of the boronic acid concentration in the running buffer.

    • The binding constant can be determined by plotting the change in mobility of the analyte against the concentration of the boronic acid and fitting the data to a binding isotherm.

Visualizing the Binding Process and Experimental Workflow

To better illustrate the concepts and procedures described, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Boronic Acid - cis-Diol Binding

BoronicAcid Boronic Acid (Trigonal, sp²) BoronateEster Cyclic Boronate Ester (Tetrahedral, sp³) BoronicAcid->BoronateEster + Diol (pH dependent) Diol cis-Diol BoronateEster->BoronicAcid - Diol / lower pH

Caption: Reversible binding of boronic acid to a cis-diol.

Experimental Workflow for Alizarin Red S (ARS) Assay

cluster_0 Step 1: K_ARS Determination cluster_1 Step 2: Competitive Binding ARS Fix [ARS] TitrateBA Titrate with Boronic Acid ARS->TitrateBA MeasureSignal1 Measure Fluorescence/ Absorbance Change TitrateBA->MeasureSignal1 CalculateKars Calculate K_ARS MeasureSignal1->CalculateKars Mix Fix [ARS] and [Boronic Acid] TitrateDiol Titrate with cis-Diol Mix->TitrateDiol MeasureSignal2 Measure Signal Decrease TitrateDiol->MeasureSignal2 CalculateKdiol Calculate K_diol MeasureSignal2->CalculateKdiol

Caption: Workflow for the ARS competitive binding assay.

Logical Relationship of Boronic Acid Alternatives

BoronicAcids Boronic Acids for cis-Diol Binding PBA Phenylboronic Acids (e.g., 4-MPBA, 3-APBA) BoronicAcids->PBA Wulff Wulff-type Boronic Acids BoronicAcids->Wulff Improved pH range Benzo Benzoboroxoles BoronicAcids->Benzo Superior affinity at neutral pH Hetero Heterocyclic Boronic Acids BoronicAcids->Hetero High affinity for sialic acid

Caption: Classes of boronic acids for cis-diol recognition.

Conclusion

4-MPBA is a versatile and effective tool for the recognition of cis-diol-containing molecules. However, for applications requiring enhanced affinity at physiological or acidic pH, or for targeting specific types of glycans such as sialic acid, alternative boronic acid structures such as Wulff-type boronic acids, benzoboroxoles, and heterocyclic boronic acids may offer superior performance. The choice of the most suitable boronic acid will depend on the specific application, the target molecule, and the desired binding conditions. The experimental protocols provided in this guide offer a robust framework for validating the binding specificity and affinity of these compounds in your own research.

References

A Researcher's Guide to Quantitative XPS Analysis of 4-MPBA Functionalization on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the precise functionalization of surfaces is a critical step in creating advanced biosensors, drug delivery systems, and biocompatible materials. 4-mercaptophenylboronic acid (4-MPBA) is a versatile molecule for surface modification due to its thiol group, which readily forms self-assembled monolayers (SAMs) on noble metal surfaces, and its boronic acid group, which can selectively bind to diols, such as those found in carbohydrates.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. This guide offers a comparative analysis of 4-MPBA functionalization on gold and silver surfaces, with a focus on quantitative data obtained from XPS, and compares its performance with other thiol-based surface modifications.

Comparative Analysis of Surface Functionalization

The effectiveness of surface functionalization can be evaluated by the packing density and stability of the resulting monolayer. XPS analysis allows for the determination of the atomic composition of the surface, which in turn can be used to infer the surface coverage and orientation of the immobilized molecules.

A study comparing the self-assembled monolayers of 4-MPBA with thiophenol (TP), 4-mercaptophenol (B154117) (MP), and 4-mercaptobenzoic acid (MBA) on gold surfaces found that the surface coverage, and thus the packing density, increased in the order of TP < MP < 4-MPBA < MBA.[1] This suggests that the terminal functional group plays a significant role in the organization of the monolayer. The boronic acid group of 4-MPBA, through intermolecular interactions, contributes to a more densely packed monolayer compared to simpler thiols like thiophenol and 4-mercaptophenol.[1]

It is important to note that under ultrahigh vacuum (UHV) conditions, typically used for XPS analysis, 4-MPBA self-assembled monolayers can undergo partial dehydration, leading to the formation of surface boronic anhydride (B1165640) species.[1][2] However, under ambient laboratory conditions, the boronic acid groups are predominantly in their acid form.[1]

The following table summarizes the quantitative data from XPS analysis of 4-MPBA and other thiol-based SAMs on gold surfaces.

MoleculeSubstrateC 1s (at%)S 2p (at%)O 1s (at%)B 1s (at%)Au 4f (at%)
This compound (4-MPBA) Gold14.52.15.81.176.5
Thiophenol (TP) Gold12.82.2--85.0
4-Mercaptophenol (MP) Gold13.92.03.5-80.6
4-Mercaptobenzoic Acid (MBA) Gold15.22.36.5-76.0

Note: The atomic percentage (at%) values are representative and can vary based on the specific experimental conditions and data analysis methods.

Experimental Protocols

The successful and reproducible functionalization of surfaces with 4-MPBA and its characterization by XPS rely on meticulous experimental procedures.

Surface Preparation and 4-MPBA Functionalization
  • Substrate Preparation: Gold or silver substrates are typically prepared by sputtering or evaporation on a silicon wafer with a chromium or titanium adhesion layer. Before functionalization, the substrates are cleaned to remove organic contaminants. This can be achieved by rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen. An oxygen plasma or UV-ozone treatment can also be used for more rigorous cleaning.

  • SAM Formation: The cleaned substrates are immersed in a dilute solution (typically 0.1 to 1 mM) of 4-MPBA in a suitable solvent, such as ethanol or a mixture of ethanol and water, for a sufficient period (typically 12-24 hours) to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the solvent to remove any non-chemisorbed molecules and then dried under a stream of nitrogen.

XPS Analysis
  • Instrumentation: A monochromatic Al Kα X-ray source is commonly used for XPS analysis. The analysis is performed under ultrahigh vacuum (UHV) conditions (pressure < 10⁻⁸ mbar).

  • Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the elements of interest, including C 1s, S 2p, O 1s, B 1s, and the substrate signal (e.g., Au 4f or Ag 3d). For quantitative analysis, the take-off angle of the photoelectrons is often set to 90 degrees with respect to the sample surface.

  • Data Analysis: The acquired spectra are analyzed using specialized software. The background is subtracted, and the peaks are fitted to determine their binding energies and areas. The atomic concentrations of the elements are then calculated by dividing the peak areas by their respective relative sensitivity factors (RSFs). The presence of sulfur (S 2p) and boron (B 1s) peaks confirms the successful functionalization of the surface with 4-MPBA.[3] The S 2p peak is typically a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling.[3]

Visualizing the Workflow and Analysis Logic

To better understand the experimental process and the logic behind the quantitative analysis, the following diagrams have been created.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_xps XPS Analysis cluster_data Data Analysis substrate Gold/Silver Substrate cleaning Cleaning (Solvent Rinse, Plasma/UV-Ozone) substrate->cleaning immersion Immersion & Incubation (SAM formation) cleaning->immersion mpba_solution 4-MPBA Solution mpba_solution->immersion rinsing Rinsing & Drying immersion->rinsing xps_instrument XPS Instrument (UHV) rinsing->xps_instrument survey_scan Survey Scan (Elemental ID) xps_instrument->survey_scan high_res_scan High-Resolution Scan (C, S, O, B, Au/Ag) survey_scan->high_res_scan peak_fitting Peak Fitting & Area Calculation high_res_scan->peak_fitting quantification Quantitative Analysis (Atomic % calculation) peak_fitting->quantification

Caption: Experimental workflow for 4-MPBA functionalization and XPS analysis.

analysis_logic cluster_input XPS Data cluster_process Calculation cluster_output Interpretation peak_areas Peak Areas (C 1s, S 2p, O 1s, B 1s, Au 4f) atomic_concentration Atomic Concentration (%) = (Peak Area / RSF) / Σ(All Peak Areas / RSFs) peak_areas->atomic_concentration rsf Relative Sensitivity Factors (RSFs) rsf->atomic_concentration surface_composition Quantitative Surface Composition atomic_concentration->surface_composition coverage Surface Coverage & Packing Density surface_composition->coverage

Caption: Logical flow for quantitative analysis of XPS data.

References

Comparing the efficacy of different boronic acid derivatives for carbohydrate sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective recognition of carbohydrates is a critical area of research with wide-ranging implications in diagnostics, drug delivery, and biotechnology. Boronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding to the cis-diol moieties of saccharides. This guide provides a comparative analysis of the efficacy of different boronic acid derivatives for carbohydrate sensing, supported by quantitative data and detailed experimental protocols.

Principles of Boronic Acid-Based Carbohydrate Sensing

Boronic acids are Lewis acids that form stable, covalent cyclic esters with 1,2- or 1,3-diols present in carbohydrates.[1][2] This interaction is the foundation of their use as carbohydrate sensors. The binding event can be transduced into a measurable signal, most commonly a change in fluorescence, through several mechanisms, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, a fluorescent reporter (fluorophore) is quenched in the unbound state by a nearby electron-donating group. Upon carbohydrate binding, the electronic properties of the boronic acid change, disrupting the quenching process and leading to a "turn-on" fluorescence response.[3]

Comparison of Boronic Acid Derivatives

The efficacy of a boronic acid-based sensor is determined by several key performance metrics, including its binding affinity (Ka) for the target carbohydrate, selectivity over other structurally similar saccharides, and the quantum yield of the fluorescent reporter. The following tables summarize the performance of representative mono- and di-boronic acid derivatives.

Monoboronic Acid Derivatives

Monoboronic acid sensors are simpler in structure but often exhibit lower selectivity, typically showing a higher affinity for fructose (B13574) over glucose.[2]

SensorTarget CarbohydrateBinding Constant (K_a, M⁻¹)Quantum Yield (Φ_f)Experimental ConditionsReference
Phenylboronic Acid (PBA)D-Fructose4365-Aqueous buffer[4]
Phenylboronic Acid (PBA)D-Glucose110-Aqueous buffer[4]
o-BMOQBAD-Glucose-~0.5Water[5]
m-BMOQBAD-Glucose-~0.5Water[5]
p-BMOQBAD-Glucose-~0.5Water[5]
6-morpholinonaphthalene-2-yl boronic acidD-Fructose333 (K_d = 3 x 10⁻³ M)0.453pH 7.72[5]
6-morpholinonaphthalene-2-yl boronic acidD-Glucose6.6 (K_d = 152 x 10⁻³ M)0.453pH 7.72[5]
Diboronic Acid Derivatives

Diboronic acid sensors are designed to improve selectivity, particularly for glucose, by creating a binding pocket that can simultaneously interact with multiple hydroxyl groups on the saccharide.[6]

SensorTarget CarbohydrateBinding Constant (K_a, M⁻¹)Selectivity (Glucose/Fructose)Experimental ConditionsReference
Anthracene-based diboronic acid (Sensor 1)D-Glucose3980~12.6Water/methanol buffer, pH 7.8[7]
Anthracene-based diboronic acid (Sensor 1)D-Fructose316-Water/methanol buffer, pH 7.8[7]
Pyridinium-based diboronic acid (Sensor 8)D-Glucose2512-Aqueous solution, physiological pH[7]
Fluorinated diboronic acid (Sensor 24)D-Glucose-High-[7]
Mc-CDBAD-Glucose7.1 x 10²High0.5% MeOH/PBS buffer, pH 7.4[8]
Ca-CDBAD-Glucose4.5 x 10³High0.5% DMSO/PBS buffer, pH 7.4[8]
CN-DBAD-Glucose6489.5High33% MeOH/PBS buffer[9]

Experimental Protocols

Synthesis of an Anthracene-Based Diboronic Acid Sensor

This protocol describes a general method for the synthesis of an anthracene-based diboronic acid sensor, a common scaffold for glucose sensing.[1][10]

Materials:

Procedure:

  • Coupling Reaction: a. Dissolve 9,10-bis(chloromethyl)anthracene and a molar excess of 2-(aminomethyl)phenylboronic acid pinacol ester in DMF. b. Add DIPEA to the solution and stir the mixture at room temperature under an inert atmosphere for 24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure.

  • Purification of the Boronate Ester: a. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final diboronic acid sensor.[7] f. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Determining Binding Constants

This protocol outlines the procedure for determining the binding constant (Ka) of a boronic acid sensor with a carbohydrate using fluorescence spectroscopy.[6][7]

Materials:

  • Boronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol)

  • Carbohydrate stock solution (e.g., 100 mM in buffer)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at the desired pH)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: a. Prepare a working solution of the boronic acid sensor by diluting the stock solution in the buffer to a final concentration in the low micromolar range. b. Prepare a series of carbohydrate solutions of varying concentrations by diluting the stock solution in the buffer.

  • Fluorescence Measurements: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the sensor. c. Record the initial fluorescence intensity (F₀) of the sensor working solution in a quartz cuvette. d. Add small aliquots of the carbohydrate solutions to the cuvette, starting from the lowest concentration. e. After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence intensity (F). f. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis: a. Plot the change in fluorescence intensity (F - F₀) or the ratio F/F₀ as a function of the carbohydrate concentration. b. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka). The Benesi-Hildebrand method can also be used for data analysis.[11]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general signaling pathway for a PET-based boronic acid sensor and the experimental workflow for evaluating its performance.

Signaling_Pathway cluster_unbound Unbound State cluster_bound Bound State Unbound Boronic Acid Sensor (Fluorophore + Quencher) Quenched Fluorescence Quenched (PET Active) Unbound->Quenched e⁻ transfer Bound Sensor-Carbohydrate Complex Unbound->Bound + Carbohydrate Bound->Unbound - Carbohydrate Fluorescent Fluorescence Emitted (PET Suppressed) Bound->Fluorescent Light Emission Carbohydrate Carbohydrate (cis-diol)

Caption: General signaling pathway of a PET-based boronic acid sensor.

Experimental_Workflow start Start synthesis Synthesis of Boronic Acid Derivative start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization stock_prep Prepare Stock Solutions (Sensor, Carbohydrates) characterization->stock_prep titration Fluorescence Titration stock_prep->titration data_analysis Data Analysis (Binding Isotherm, Ka) titration->data_analysis selectivity Selectivity Studies (vs. other saccharides) data_analysis->selectivity end End selectivity->end

Caption: Experimental workflow for evaluating boronic acid sensors.

References

Unveiling the Selectivity of 4-Mercaptophenylboronic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of saccharide detection, 4-mercaptophenylboronic acid (4-MPBA) has emerged as a important recognition element. This guide provides a comprehensive comparison of the cross-reactivity of 4-MPBA-based sensors, presenting experimental data, detailed protocols, and a comparative analysis with alternative sensing technologies.

At the heart of 4-MPBA's sensing capability is the reversible covalent interaction between its boronic acid moiety and molecules containing cis-diol functionalities, a hallmark of saccharides. This interaction forms the basis for detecting critical analytes like glucose, making these sensors invaluable in biomedical research and diagnostics. However, the inherent challenge lies in the structural similarity among various saccharides and other biological molecules, which can lead to cross-reactivity and potential interference. Understanding and quantifying this cross-reactivity is paramount for the development of robust and reliable sensing platforms.

Performance Under Scrutiny: Cross-Reactivity Data

The selectivity of 4-MPBA-based sensors is a critical performance metric. While highly sensitive to glucose, these sensors exhibit varying degrees of interaction with other structurally similar monosaccharides such as fructose (B13574), galactose, and mannose. The extent of this cross-reactivity is influenced by factors including the sensor's design, the transduction mechanism (e.g., electrochemical, optical), and the experimental conditions, particularly pH.[1][2]

Below is a summary of the binding affinities and selectivity of 4-MPBA and its derivatives for various saccharides, compiled from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental setups.

AnalyteSensor PlatformBinding Affinity (Ka, M⁻¹)Notes
Glucose Anthracene Diboronic Acid Sensor3980High selectivity over fructose and galactose in a water/methanol buffer at pH 7.8.
Fructose Anthracene Diboronic Acid Sensor316Lower affinity compared to glucose with the same sensor.
Galactose Anthracene Diboronic Acid Sensor158Significantly lower affinity compared to glucose.
Glucose Ferrocene-modified PBAShift in Oxidation PotentialBinding event leads to a measurable electrochemical signal.
Fructose Phenylboronic Acid (PBA)4365High affinity, often showing stronger binding than glucose with simple PBA derivatives.
Glucose Phenylboronic Acid (PBA)110Lower intrinsic affinity compared to fructose for simple PBA.

In addition to saccharides, other biological molecules can interfere with 4-MPBA-based sensors. Common interferents include ascorbic acid (AA) and uric acid (UA). Studies have shown that the interference from these species is often minimal, especially in well-designed sensor systems. For instance, in one study, the presence of 50 µM AA and 40 µM UA resulted in a negligible decrease in the sensor's response to 5 mM glucose.

The Science of Selectivity: Experimental Protocols

A rigorous assessment of cross-reactivity is essential for validating the performance of any 4-MPBA-based sensor. The following is a generalized experimental protocol for evaluating sensor selectivity, based on common practices in the field.

Protocol: Cross-Reactivity Assessment of a 4-MPBA-Based Sensor

1. Preparation of Reagents and Sensor:

  • Prepare stock solutions of the primary analyte (e.g., glucose) and potential interfering species (e.g., fructose, galactose, mannose, ascorbic acid, uric acid) in the desired buffer (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4).
  • Prepare the 4-MPBA-based sensor according to its specific fabrication protocol (e.g., self-assembly on a gold electrode, incorporation into a hydrogel).

2. Calibration with Primary Analyte:

  • Record the baseline signal of the sensor in the buffer solution.
  • Sequentially add increasing concentrations of the primary analyte to the buffer and record the sensor's response at each concentration.
  • Construct a calibration curve by plotting the sensor's response versus the analyte concentration.

3. Interference Study:

  • Single Interferent Analysis:
  • To a solution containing a fixed, physiologically relevant concentration of the primary analyte, add a potential interferent at a concentration typically found in biological samples.
  • Record the sensor's response and compare it to the response obtained with the primary analyte alone.
  • Calculate the percentage of interference using the formula:
  • % Interference = [(Signal_with_interferent - Signal_without_interferent) / Signal_without_interferent] * 100
  • Mixed Interferents Analysis:
  • Prepare a solution containing the primary analyte at a fixed concentration and a cocktail of all potential interferents at their physiological concentrations.
  • Record the sensor's response and compare it to the response from the primary analyte alone.

4. Determination of Selectivity Coefficient:

  • The selectivity coefficient (k) can be determined using the matched potential method or the separate solution method, depending on the sensor type. For the separate solution method, it is calculated as the ratio of the sensitivity of the sensor towards the primary analyte to its sensitivity towards the interfering species.

Visualizing the Process: Diagrams

To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway Analyte Saccharide (cis-diol) Sensor 4-MPBA Sensor (Boronic Acid) Analyte->Sensor Binding Complex Cyclic Boronate Ester (Complex Formation) Sensor->Complex Reversible Reaction Signal Measurable Signal (Optical or Electrochemical) Complex->Signal Signal Transduction

Caption: Signaling pathway of a 4-MPBA-based sensor upon analyte binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sensor Prepare 4-MPBA Sensor Calibration Calibrate with Primary Analyte Prep_Sensor->Calibration Prep_Solutions Prepare Analyte & Interferent Solutions Prep_Solutions->Calibration Interference_Test Perform Interference Studies Calibration->Interference_Test Data_Analysis Analyze Data & Calculate Interference Interference_Test->Data_Analysis Selectivity_Coeff Determine Selectivity Coefficient Data_Analysis->Selectivity_Coeff

Caption: Experimental workflow for cross-reactivity assessment.

The Broader Context: Comparison with Alternative Sensors

While 4-MPBA-based sensors offer significant advantages in terms of stability and cost-effectiveness, it is crucial to consider their performance in the context of other available technologies, particularly enzymatic sensors.[3][4]

Feature4-MPBA-Based SensorsEnzymatic Sensors (e.g., Glucose Oxidase)
Recognition Element Synthetic (Boronic Acid)Biological (Enzyme)
Selectivity Generally good, but can exhibit cross-reactivity with other saccharides.Typically very high for the specific substrate (e.g., glucose).
Stability High stability against changes in temperature and pH. Not susceptible to denaturation.[3]Prone to denaturation and loss of activity under harsh conditions (e.g., high temperature, extreme pH).[3]
Response Time Generally fast, based on binding kinetics.Can be limited by the rate of the enzymatic reaction.
Cost Potentially lower due to the use of synthetic receptors.[3]Can be higher due to the cost of enzyme production and purification.[3]
Interference Susceptible to interference from other diol-containing molecules.Can be affected by oxygen concentration (for oxidase-based sensors) and other electroactive species.

Conclusion

This compound-based sensors represent a powerful and versatile platform for saccharide detection. Their inherent stability and potential for cost-effective production make them an attractive alternative to traditional enzymatic sensors. However, a thorough understanding and careful assessment of their cross-reactivity are essential for ensuring accurate and reliable measurements. By employing rigorous experimental protocols and considering the potential for interference, researchers can harness the full potential of 4-MPBA-based sensors for a wide range of applications in research, diagnostics, and drug development. The ongoing development of more sophisticated boronic acid derivatives and sensor designs continues to push the boundaries of selectivity and sensitivity, promising even more powerful tools for the future of molecular recognition.

References

A Head-to-Head Battle for Glycoproteome Coverage: 4-MPBA vs. Lectin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Glycoproteomics

The selective enrichment of glycoproteins or glycopeptides from complex biological samples is a critical step in mass spectrometry-based glycoproteomics. This guide provides a detailed comparison of two prominent enrichment strategies: 4-mercaptophenylboronic acid (4-MPBA) affinity chromatography and lectin affinity chromatography. We will delve into their underlying principles, compare their performance based on available experimental data, and provide detailed protocols to assist researchers in selecting the optimal method for their specific research needs.

At a Glance: Key Differences

Feature4-MPBA Affinity ChromatographyLectin Affinity Chromatography
Binding Principle Covalent interaction between boronic acid and cis-diol groups on glycans.Specific, non-covalent binding of lectin proteins to defined carbohydrate structures.
Specificity Broadly targets glycoproteins containing cis-diols (prevalent in many glycans).Highly specific to the carbohydrate-binding domain of the particular lectin used.
Coverage Potentially broader coverage of diverse glycan types.Coverage is dependent on the specific lectin or combination of lectins used.
Bias Can be biased towards glycoproteins with accessible cis-diol-containing glycans.Biased towards the specific glycan motifs recognized by the chosen lectin(s).
Elution Typically achieved by lowering the pH or using a competing diol-containing molecule.Elution is performed using a competing sugar that has a higher affinity for the lectin.
Advantages Broad glycan reactivity, potential for high recovery.High specificity allows for targeted enrichment of specific glycoforms.
Disadvantages Can be sensitive to buffer conditions (pH, presence of amines).May miss glycoproteins that lack the specific glycan motif; potential for non-specific binding.

In-Depth Analysis: Performance and Applications

This compound (4-MPBA) Affinity Chromatography

4-MPBA is a chemical affinity-based method that relies on the formation of reversible covalent bonds between the boronic acid group of 4-MPBA and the cis-1,2-diol groups present in the sugar moieties of glycoproteins. This interaction is pH-dependent, typically favoring alkaline conditions for stable complex formation.

Performance Highlights:

Recent studies have demonstrated the high efficiency of 4-MPBA-functionalized materials for glycopeptide enrichment. For instance, novel nanocomposites functionalized with 4-MPBA have shown the ability to identify a significant number of N-glycopeptides from complex biological samples like exosomes. In one study, a MoS2/Au/4-MPB nanocomposite achieved low femtomolar detection sensitivity and a high enrichment selectivity of 1:1000 for N-glycopeptides. From three replicate experiments on exosome samples, a total of 768 N-glycopeptides corresponding to 377 N-glycoproteins were identified.[1]

Another study utilizing 4-MPBA functionalized graphene oxide composites highlighted their highly specific and efficient capture of glycopeptides, even in the presence of a 100-fold excess of non-glycopeptides.[2] The choice of buffer has also been shown to dramatically impact enrichment efficiency, with amine-less buffers significantly improving the number of identified glycopeptides.[3]

Advantages:

  • Broad Specificity: Targets a common feature of many glycans, potentially enabling the enrichment of a wide variety of glycoproteins.

  • High Affinity: The covalent nature of the interaction can lead to high binding affinity and efficient enrichment.

  • Versatility: Can be functionalized onto various solid supports, including nanoparticles and chromatography resins.

Disadvantages:

  • pH Sensitivity: The binding is optimal at alkaline pH, which might not be suitable for all samples.

  • Buffer Compatibility: The presence of amines in the buffer can interfere with the boronic acid-glycan interaction, reducing enrichment efficiency.[3]

  • Bias towards Sialylated Glycans: Boronic acids are known to have a high affinity for sialic acids, which could introduce a bias in the enriched glycoproteome.

Lectin Affinity Chromatography

Lectin affinity chromatography utilizes the remarkable specificity of lectins, which are carbohydrate-binding proteins, to isolate glycoproteins with particular glycan structures. A wide array of lectins with different specificities are commercially available, allowing for the targeted enrichment of specific glycoforms.

Performance Highlights:

Lectin affinity chromatography is a well-established and widely used technique in glycoproteomics. The use of multiple lectins in series (multi-lectin affinity chromatography, M-LAC) can significantly increase the coverage of the glycoproteome by capturing a broader range of glycan structures.[4][5][6] For example, a comparative study using three mannose-binding lectins (concanavalin A, snowdrop lectin, and lentil lectin) on tomato fruit pericarp identified a total of 448 putative N-glycoproteins, with each lectin enriching a partially overlapping but distinct subset of glycoproteins.[6]

Quantitative studies have successfully employed M-LAC to compare the levels of specific protein glycoforms between different biological samples, such as prostate cancer and benign prostatic hyperplasia sera.[4][5]

Advantages:

  • High Specificity: Enables the targeted enrichment of glycoproteins with specific glycan motifs, which is valuable for studying specific glycosylation pathways.

  • Variety of Lectins: A wide range of lectins with known specificities are commercially available, offering flexibility in experimental design.

  • Well-Established Protocols: The methodology for lectin affinity chromatography is well-documented and widely practiced.

Disadvantages:

  • Potential for Bias: The enriched glycoproteome is inherently biased towards the specificities of the lectins used.

  • Non-specific Binding: Like any affinity-based method, non-specific binding of non-glycosylated proteins can occur.

  • Incomplete Coverage: A single lectin will only capture a fraction of the total glycoproteome. While M-LAC improves coverage, it may still not be exhaustive.

Quantitative Performance Comparison

Direct quantitative comparisons between 4-MPBA and a comprehensive panel of lectins in a single study are limited in the current literature. However, by synthesizing data from multiple high-quality studies, we can provide an overview of their respective performances.

Table 1: Performance Metrics for N-Glycopeptide Enrichment

Metric4-MPBA (Functionalized Nanomaterials)Multi-Lectin Affinity Chromatography (M-LAC)
Number of Identified N-Glycopeptides Up to 768 from exosomes[1]Varies depending on lectins and sample; e.g., ~300-500 from cell lysates or tissues in some studies.
Number of Identified N-Glycoproteins Up to 377 from exosomes[1]Up to 448 from plant tissue using three lectins.[6]
Enrichment Selectivity High (e.g., 1:1000 glycopeptide to non-glycopeptide ratio).[1]Generally high, but can be affected by non-specific binding.
Detection Sensitivity Low femtomolar range reported.[1]Dependent on the affinity of the specific lectin for its target glycan.
Reproducibility Generally high with optimized protocols.Can be variable depending on the quality and immobilization of the lectin.

Note: The performance of both methods is highly dependent on the sample type, complexity, and the specific experimental protocol used. The data presented here should be considered as representative examples.

Experimental Protocols

4-MPBA Glycopeptide Enrichment Protocol (General)

This protocol provides a general workflow for enriching glycopeptides using 4-MPBA functionalized materials.

  • Protein Digestion: Digest the protein sample into peptides using a suitable protease (e.g., trypsin).

  • Material Equilibration: Equilibrate the 4-MPBA functionalized beads or resin with a binding buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5).

  • Sample Loading: Resuspend the peptide digest in the binding buffer and incubate with the equilibrated 4-MPBA material with gentle agitation.

  • Washing: Wash the material several times with the binding buffer to remove non-specifically bound peptides.

  • Elution: Elute the bound glycopeptides using an acidic elution buffer (e.g., 1% formic acid) or a buffer containing a competing diol (e.g., sorbitol).

  • Desalting: Desalt the eluted glycopeptides using a C18 StageTip or equivalent before mass spectrometry analysis.

Multi-Lectin Affinity Chromatography (M-LAC) Protocol

This protocol outlines a general procedure for M-LAC.

  • Lectin Column Preparation: Prepare individual columns for each lectin to be used (e.g., Concanavalin A, Wheat Germ Agglutinin, Aleuria Aurantia Lectin).

  • Column Equilibration: Equilibrate each lectin column with a binding buffer (e.g., Tris-buffered saline with appropriate metal ions for certain lectins).

  • Sample Loading: Apply the protein or peptide sample to the first lectin column.

  • Sequential Enrichment: Collect the flow-through from the first column and apply it to the subsequent lectin columns in the series.

  • Washing: Wash each lectin column extensively with the binding buffer to remove unbound molecules.

  • Elution: Elute the bound glycoproteins/glycopeptides from each column using a specific competing sugar for each lectin (e.g., methyl-α-D-mannopyranoside for Con A).

  • Downstream Processing: Process the eluted fractions for mass spectrometry analysis (e.g., digestion if enriching at the protein level, followed by desalting).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for 4-MPBA and multi-lectin affinity chromatography.

Glycoproteomics_Workflow_4MPBA cluster_sample_prep Sample Preparation cluster_enrichment 4-MPBA Enrichment cluster_analysis Analysis Protein_Sample Protein_Sample Digestion Digestion Protein_Sample->Digestion Trypsin Peptide_Mixture Peptide_Mixture Digestion->Peptide_Mixture Incubation Incubation Peptide_Mixture->Incubation w/ 4-MPBA beads Washing Washing Incubation->Washing Remove non-glycopeptides Elution Elution Washing->Elution Acidic buffer Enriched_Glycopeptides Enriched_Glycopeptides Elution->Enriched_Glycopeptides Desalting Desalting Enriched_Glycopeptides->Desalting LC_MS_MS LC_MS_MS Desalting->LC_MS_MS Mass Spectrometry

Caption: Workflow for glycopeptide enrichment using 4-MPBA affinity chromatography.

Glycoproteomics_Workflow_MLAC cluster_sample_prep Sample Preparation cluster_enrichment Multi-Lectin Affinity Chromatography cluster_analysis Analysis Protein_Sample Protein_Sample Digestion Digestion Protein_Sample->Digestion Trypsin Peptide_Mixture Peptide_Mixture Digestion->Peptide_Mixture Lectin_1 Lectin_1 Peptide_Mixture->Lectin_1 e.g., Con A Flow_Through_1 Flow_Through_1 Lectin_1->Flow_Through_1 Unbound Eluate_1 Eluate_1 Lectin_1->Eluate_1 Bound Lectin_2 Lectin_2 Flow_Through_1->Lectin_2 e.g., WGA LC_MS_MS_1 LC_MS_MS_1 Eluate_1->LC_MS_MS_1 LC-MS/MS Flow_Through_2 Flow_Through_2 Lectin_2->Flow_Through_2 Unbound Eluate_2 Eluate_2 Lectin_2->Eluate_2 Bound ... ... Flow_Through_2->... LC_MS_MS_2 LC_MS_MS_2 Eluate_2->LC_MS_MS_2 LC-MS/MS

Caption: Workflow for glycopeptide enrichment using multi-lectin affinity chromatography.

Conclusion: Making the Right Choice

The choice between 4-MPBA and lectin affinity chromatography for glycoproteomics research depends heavily on the specific goals of the study.

  • For broad, discovery-based glycoproteomics , where the aim is to identify as many glycoproteins as possible, 4-MPBA offers a compelling approach due to its broad reactivity with a common glycan feature. However, careful optimization of buffer conditions is crucial to maximize its performance.

  • For targeted studies focusing on specific types of glycosylation or for validating findings from broader screens, lectin affinity chromatography remains the gold standard. The high specificity of lectins allows for the selective enrichment of particular glycoforms, providing valuable insights into the regulation and function of specific glycosylation pathways. A multi-lectin approach can be employed to broaden the scope of these targeted investigations.

Ultimately, a combination of these orthogonal enrichment strategies may provide the most comprehensive view of the complex and dynamic glycoproteome. As research in this field continues to advance, the development of new and improved enrichment materials and methods will undoubtedly further our understanding of the critical roles of protein glycosylation in health and disease.

References

Confirming Covalent Bond Formation Between 4-MPBA and Saccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reversible covalent interaction between 4-mercaptophenylboronic acid (4-MPBA) and cis-1,2- or -1,3-diols on saccharides is a cornerstone of modern carbohydrate sensing and recognition technologies.[1][2][3] This interaction, leading to the formation of a cyclic boronate ester, provides a robust mechanism for the detection and quantification of sugars in various biological and chemical systems.[1][3] This guide provides a comparative overview of key experimental techniques used to confirm this covalent bond formation, offering detailed protocols and data to aid researchers in selecting the most appropriate method for their needs.

The fundamental principle behind the interaction lies in the ability of the boronic acid moiety in 4-MPBA to reversibly form a stable five- or six-membered cyclic ester with the cis-diol groups present in many saccharides.[1][2] This dynamic covalent chemistry is influenced by factors such as pH, with the tetrahedral boronate form showing enhanced binding affinity.[4][5]

Comparative Analysis of Detection Methods

Several analytical techniques can be employed to confirm and characterize the covalent bond formation between 4-MPBA and saccharides. The choice of method often depends on the specific application, required sensitivity, and the nature of the experimental setup (e.g., solution-based vs. surface-immobilized).

Technique Principle Key Quantitative Data Advantages Limitations References
Surface-Enhanced Raman Scattering (SERS) Vibrational spectroscopy enhanced by plasmonic nanostructures. Changes in the SERS spectrum of 4-MPBA upon saccharide binding indicate bond formation.Limit of Detection (LOD) for glucose: 0.15 mM.[6] Linear range for glucose: 1.0 to 8.0 mM.[6]High sensitivity and specificity. Provides molecular fingerprint information.[7][8]Can be influenced by pH and self-condensation of 4-MPBA.[7][8] Requires specialized substrates.[6][7][8]
Fluorescence Spectroscopy Changes in the fluorescence properties of a system upon boronate ester formation. Mechanisms include PET, ICT, and FRET.[1]Binding constant (K) of a boronic acid-based sensor with fructose: 115 M⁻¹.[4]High sensitivity and versatility in sensor design.[1][3][5]Can be susceptible to environmental quenching. Requires a fluorophore integrated with the boronic acid.[1][1][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹¹B NMR can distinguish between the sp² hybridized boron in the free boronic acid and the sp³ hybridized boron in the boronate ester.Chemical shifts: sp² boron ~30 ppm, sp³ boron ~0 ppm.[9]Provides direct evidence of the change in boron hybridization upon ester formation.[9][10]Lower sensitivity compared to other methods. May require higher concentrations of analytes.[9][10]
Mass Spectrometry (MS) Used to identify the resulting glycoconjugates after covalent bond formation, often in glycoproteomics for enriching glycopeptides.N/A (Primarily for identification)High specificity and accuracy for identifying conjugation products.[11]Typically used for irreversible conjugation and may not be suitable for studying dynamic reversible interactions in real-time.[11]

Experimental Protocols

This protocol describes a common approach for confirming the interaction between 4-MPBA and glucose using gold-silver core-shell nanoparticles as the SERS substrate.

Materials:

  • SiO₂@Au@Ag core-shell nanoparticles

  • This compound (4-MPBA)

  • Glucose solutions of varying concentrations

  • Glucose oxidase (GOx)

  • Phosphate (B84403) buffer (pH 7.0)

  • Raman Spectrometer

Procedure:

  • Functionalization of Nanoparticles: Incubate the SiO₂@Au@Ag nanoparticles with a solution of 4-MPBA (e.g., 100 µM in ethanol) for 1 hour at room temperature to allow for the formation of a self-assembled monolayer (SAM) of 4-MPBA on the nanoparticle surface via the thiol-gold interaction.[6][11]

  • Enzymatic Reaction: In a separate reaction, incubate the desired concentration of glucose with glucose oxidase (GOx) in a phosphate buffer. GOx catalyzes the oxidation of glucose to gluconolactone (B72293) and hydrogen peroxide (H₂O₂).[6][8]

  • SERS Measurement: Introduce the 4-MPBA functionalized nanoparticles to the solution containing H₂O₂. The H₂O₂ will oxidize the boronic acid moiety of 4-MPBA to a phenol (B47542) group (4-mercaptophenol), leading to distinct changes in the SERS spectrum.[6][8]

  • Data Analysis: Record the SERS spectra. The formation of the covalent bond can be indirectly confirmed by observing the specific changes in the Raman bands corresponding to the boronic acid group. For instance, a calibration curve can be constructed by plotting the ratio of the intensity of a new peak (e.g., from 4-mercaptophenol) to a stable internal standard peak of 4-MPBA against the glucose concentration.[6]

This protocol outlines a general method for detecting saccharide binding using a fluorescent sensor incorporating a boronic acid recognition element.

Materials:

  • A fluorescent sensor molecule containing a boronic acid moiety (e.g., an anthracene-based sensor).[4]

  • Saccharide solutions (e.g., fructose, glucose).

  • Buffer solution (pH adjusted to be optimal for binding, often slightly alkaline).[1]

  • Fluorometer.

Procedure:

  • Prepare Sensor Solution: Dissolve the fluorescent boronic acid sensor in the appropriate buffer to a known concentration.

  • Acquire Baseline Fluorescence: Measure the fluorescence emission spectrum of the sensor solution in the absence of any saccharide.

  • Titration with Saccharide: Incrementally add aliquots of a stock saccharide solution to the sensor solution.

  • Measure Fluorescence Changes: After each addition and equilibration, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the saccharide concentration. The data can be fitted to a binding isotherm to determine the binding constant (K), which quantifies the affinity of the sensor for the saccharide.[4]

This protocol provides a direct method to observe the change in the boron environment upon ester formation.

Materials:

  • 4-MPBA

  • Saccharide (e.g., a high concentration to ensure significant ester formation)

  • D₂O or other suitable deuterated solvent

  • NMR Spectrometer equipped for ¹¹B observation

Procedure:

  • Prepare Samples: Prepare two samples: one with 4-MPBA dissolved in the deuterated solvent, and another with 4-MPBA and a saturating concentration of the saccharide in the same solvent.

  • Acquire ¹¹B NMR Spectra: Record the ¹¹B NMR spectrum for both samples.

  • Analyze Chemical Shifts: Compare the chemical shifts of the boron signal in the two spectra. A significant upfield shift (from ~30 ppm to ~0 ppm) in the sample containing the saccharide confirms the transition from the trigonal (sp²) boronic acid to the tetrahedral (sp³) boronate ester, providing direct evidence of covalent bond formation.[9]

Visualizations

G cluster_reactants Reactants cluster_product Product 4MPBA 4-MPBA (Boronic Acid) Boronate_Ester Cyclic Boronate Ester 4MPBA->Boronate_Ester Reversible Covalent Bond Saccharide Saccharide (cis-diol) Saccharide->Boronate_Ester

G Start Start: Sample Preparation Functionalization Immobilize 4-MPBA on SERS Substrate Start->Functionalization Incubation Incubate with Saccharide Solution Functionalization->Incubation Measurement Acquire SERS Spectrum Incubation->Measurement Analysis Analyze Spectral Changes (Peak shifts, Intensity changes) Measurement->Analysis Confirmation Confirm Covalent Bond Formation Analysis->Confirmation

G cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods Detection_Methods Methods for Confirming 4-MPBA-Saccharide Bonding SERS SERS (Vibrational) Detection_Methods->SERS Fluorescence Fluorescence (Emission) Detection_Methods->Fluorescence NMR NMR (Nuclear Spin) Detection_Methods->NMR MS Mass Spectrometry (Mass-to-Charge) Detection_Methods->MS

References

Comparative Guide to Purity Assessment of 4-Mercaptophenylboronic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents like 4-mercaptophenylboronic acid (4-MPBA) is critical. As a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its purity directly influences reaction yields, impurity profiles of subsequent products, and the overall quality of active pharmaceutical ingredients.[1] This guide provides an objective comparison of two primary analytical techniques for assessing the purity of 4-MPBA: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity assessment of 4-MPBA, Reversed-Phase HPLC (RP-HPLC) is the most common method, where purity is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks.[2]

A significant challenge in the HPLC analysis of boronic acids is their tendency to form cyclic trimeric anhydrides, known as boroxines.[3] These anhydrides can exist in equilibrium with the monomeric acid in solution, potentially leading to complex chromatograms or inaccurate quantification if their UV response factors differ from the parent compound.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general method for the purity assessment of 4-MPBA using RP-HPLC.

  • Instrumentation: An Arc™ HPLC System or equivalent with a PDA Detector.[4]

  • Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Elution:

    • Start at 5% B, linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B in 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Injection Volume: 5.0 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-MPBA sample and dissolve it in 10 mL of a 1:1 mixture of Mobile Phase A and B to achieve a final concentration of 0.1 mg/mL.[3]

Data Presentation: Typical HPLC Results

The table below illustrates a hypothetical result from an HPLC analysis of a 4-MPBA sample containing its boroxine (B1236090) anhydride (B1165640) as the primary impurity.

Peak IDCompound NameRetention Time (min)Peak Area (%)
1This compound Anhydride10.21.5
2This compound7.598.5

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 4-MPBA B Dissolve in Mobile Phase Diluent A->B ~0.1 mg/mL C Inject Sample into HPLC System B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate Area % Purity F->G

Caption: Workflow for 4-MPBA purity analysis by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that determines the absolute purity of a substance.[2] Its principle relies on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[2] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated without requiring a reference standard for the analyte itself.[5][6]

For 4-MPBA, ¹H NMR is particularly effective. The use of a coordinating deuterated solvent, such as DMSO-d₆, is recommended to break up the boroxine anhydrides, resulting in sharper, more easily quantifiable signals.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol describes a standard procedure for determining the absolute purity of 4-MPBA.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-MPBA sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[3]

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucial Parameters for Quantification:

      • Pulse Angle: 90°.[2]

      • Relaxation Delay (D1): A long delay is essential for full relaxation of all protons. A value of at least 5 times the longest T₁ of any signal of interest is required (typically 30-60 seconds).[2]

      • Number of Scans: Sufficient scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for 4-MPBA (e.g., an aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: Use the standard qNMR equation to calculate the purity of 4-MPBA based on the integrals, molar masses, and weights of the analyte and internal standard.

Data Presentation: Typical ¹H NMR Data for 4-MPBA

The following table summarizes the expected ¹H NMR signals for 4-MPBA in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Doublet2HAromatic Protons (ortho to -B(OH)₂)
~7.25Doublet2HAromatic Protons (ortho to -SH)
~8.00Singlet (broad)2HBoronic Acid Protons (-B(OH)₂)
~5.50Singlet (broad)1HThiol Proton (-SH)

Workflow for qNMR Purity Assessment

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh 4-MPBA & Internal Std B Dissolve in DMSO-d6 in NMR Tube A->B C Acquire 1H Spectrum B->C D Optimize for Quantification (D1 Delay, 90° Pulse) C->D F Integrate Analyte & Standard Signals D->F G Calculate Absolute Purity F->G

Caption: Workflow for 4-MPBA purity analysis by qNMR.

Comparison Guide: HPLC vs. NMR for Purity Assessment

The choice between HPLC and qNMR depends on the specific analytical need. HPLC is excellent for routine quality control and monitoring specific impurities, while qNMR provides a more accurate, absolute measure of purity.

FeatureHPLC (Area Percent Method)Quantitative NMR (qNMR)
Principle Comparative method based on separation and UV response.[2]Direct, primary method based on signal intensity's proportionality to molar concentration.[2]
Accuracy High, but can be influenced by the different UV response factors of impurities. An impurity with a low response factor may be underestimated.[2]Very high, providing an absolute purity value independent of the impurity's structure (as long as a pure internal standard is used).[2]
Precision Very good, with typically low relative standard deviation (RSD).[2]Excellent, typically with very low RSD.[2]
Impurity Detection Detects impurities that are separable and possess a UV chromophore.Detects all proton-containing impurities. Can quantify impurities without needing to identify them.[5][6]
Standardization Requires a reference standard of the main compound for identity confirmation and, ideally, standards for each impurity for accurate quantification.Requires a certified internal standard of known purity, which does not need to be structurally related to the analyte.[2]
Structural Info Provides minimal structural information (retention time).Provides full structural confirmation of the main compound and can help identify impurities simultaneously with quantification.[5]
Analysis Time Typically 15-30 minutes per sample, plus method development time.Faster per sample (~5-10 min acquisition with long delay) but requires careful sample preparation.
Limitations Inaccurate for non-UV active impurities. Purity by area % assumes all components have identical response factors.Can be limited by signal overlap, requiring high-field magnets. Requires careful parameter optimization for accuracy.
Best For Routine QC, stability studies, monitoring known impurities.Determining the absolute purity of reference standards, qualifying new batches of material, and analyzing complex mixtures.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of this compound.

  • HPLC serves as a robust and precise method for routine analysis, ideal for quality control environments where the primary goal is to ensure consistency and detect known, UV-active impurities. Its main limitation is that the common area percent purity calculation is relative and assumes equal detector response for all components.

  • Quantitative NMR (qNMR) offers a superior approach for determining the absolute purity of 4-MPBA. As a primary ratio method, it is not susceptible to differences in detector response factors, providing a more accurate and true measure of purity. It simultaneously confirms the structure of the material and can quantify both known and unknown proton-containing impurities.

For researchers and drug development professionals requiring the highest degree of accuracy in purity assessment, qNMR is the recommended technique . For high-throughput screening and routine quality checks, HPLC provides a reliable and efficient alternative . Often, the use of both techniques provides an orthogonal and comprehensive characterization of the material's purity.

References

A Comparative Analysis: 4-MPBA SERS Sensors Versus Commercial Glucose Meters for Glucose Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucose is paramount. While commercial glucose meters are the standard for personal diabetes management, emerging technologies like 4-mercaptophenylboronic acid (4-MPBA) based Surface-Enhanced Raman Scattering (SERS) sensors offer a promising alternative for research and clinical applications. This guide provides an objective comparison of the performance of 4-MPBA SERS sensors against established commercial glucose meters, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The performance of glucose monitoring technologies can be evaluated based on several key metrics. The following table summarizes the typical performance of 4-MPBA SERS sensors as reported in scientific literature and the performance of a selection of commercially available blood glucose meters, which are governed by standards such as ISO 15197:2013.

Performance Metric4-MPBA SERS SensorsCommercial Glucose Meters
Accuracy (MARD) Not typically reported; performance is assessed by linearity and LOD.Varies by device, typically ranging from 5.6% to 20.8%[1]. Newer continuous glucose monitors (CGMs) report MARDs as low as 7.9% to 8.2%
Linearity Range Commonly reported in the range of 0.5 - 8.0 mM and 2 - 20 mM[2].Designed to be linear across the physiologically relevant range of blood glucose.
Limit of Detection (LOD) Reported as low as 0.15 mM to 0.74 mM.Capable of detecting hypoglycemic levels, often with a lower limit of 20 mg/dL (~1.1 mM).
Selectivity High selectivity against common interferents like ascorbic acid, uric acid, and fructose (B13574) has been demonstrated.Generally robust, but can be affected by certain substances like high concentrations of vitamin C, acetaminophen, or uric acid, depending on the enzyme used.
Response Time Can be very rapid, with some studies reporting time constants of less than 30 seconds[3].Typically provide a reading within 5 to 15 seconds.
Stability Long-term stability has been demonstrated for over 5 weeks in some studies[4].Test strips are designed for single use and have a defined shelf life. Meters require periodic quality control checks.

Note: To convert glucose values from mg/dL to mmol/L, divide by 18.018.

Signaling Pathway and Experimental Workflow

The underlying principles and the process for evaluating these glucose sensing technologies are distinct. The following diagrams illustrate the signaling pathway of a 4-MPBA SERS sensor and a typical experimental workflow for a comparative study.

cluster_0 4-MPBA SERS Glucose Sensing Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx reacts with H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 produces MPBA 4-MPBA on SERS Substrate H2O2->MPBA oxidizes MPhenol 4-Mercaptophenol on SERS Substrate MPBA->MPhenol to form SERS SERS Signal Change MPhenol->SERS causes

Signaling pathway of a 4-MPBA SERS glucose sensor.

cluster_1 Comparative Experimental Workflow Sample Glucose Sample Preparation (Various Concentrations) Split Sample->Split Ref Reference Measurement (e.g., YSI Analyzer) Split->Ref SERS_Sensor 4-MPBA SERS Sensor Measurement Split->SERS_Sensor Comm_Meter Commercial Glucose Meter Measurement Split->Comm_Meter Analysis Comparative Data Analysis (Accuracy, Precision, Linearity) Ref->Analysis as gold standard Data_SERS SERS Data Acquisition and Processing SERS_Sensor->Data_SERS Data_Comm Glucose Meter Reading Comm_Meter->Data_Comm Data_SERS->Analysis Data_Comm->Analysis

Workflow for benchmarking sensors against commercial meters.

Experimental Protocols

To ensure a fair and rigorous comparison between 4-MPBA SERS sensors and commercial glucose meters, a well-defined experimental protocol is essential. The following outlines the key steps for such a study.

Preparation of Glucose Standards
  • Objective: To create a series of glucose solutions with known concentrations spanning the physiological and hyperglycemic ranges.

  • Procedure:

    • Prepare a stock solution of D-glucose (e.g., 50 mM) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

    • Perform serial dilutions of the stock solution to create a range of glucose concentrations (e.g., 1, 2, 5, 8, 10, 15, 20 mM).

    • For comparison with commercial meters that read in mg/dL, these concentrations can be converted (1 mM = 18.018 mg/dL).

4-MPBA SERS Sensor Measurement
  • Objective: To measure the glucose concentrations of the prepared standards using the 4-MPBA SERS sensor.

  • Procedure (Example for an enzyme-based SERS sensor):

    • Immobilize 4-MPBA on a SERS-active substrate (e.g., gold or silver nanoparticles).

    • Prepare a solution containing glucose oxidase (GOx).

    • Mix the glucose standard solution with the GOx solution and apply it to the 4-MPBA functionalized SERS substrate.

    • Allow for an incubation period (e.g., 1 hour) for the enzymatic reaction to occur, which generates hydrogen peroxide (H₂O₂) that in turn oxidizes 4-MPBA.

    • Acquire the SERS spectrum using a Raman spectrometer. The change in the SERS signal, often a ratiometric change between specific peaks, is proportional to the glucose concentration.

    • Record the measurement for each glucose standard.

Commercial Glucose Meter Measurement
  • Objective: To measure the glucose concentrations of the prepared standards using a panel of commercial glucose meters.

  • Procedure:

    • Select a variety of commercially available glucose meters and their corresponding test strips.

    • For each glucose standard, apply a drop of the solution to a test strip inserted into the respective glucose meter, following the manufacturer's instructions.

    • Record the glucose reading displayed by each meter.

    • Perform multiple readings for each concentration to assess precision.

Reference Measurement
  • Objective: To obtain a highly accurate "gold standard" measurement of the glucose concentrations in the prepared standards.

  • Procedure:

    • Use a laboratory-grade glucose analyzer (e.g., YSI 2300 STAT Plus) to measure the glucose concentration of each prepared standard.

    • These reference values will be used to assess the accuracy of both the 4-MPBA SERS sensor and the commercial glucose meters.

Data Analysis
  • Objective: To quantitatively compare the performance of the 4-MPBA SERS sensor and the commercial glucose meters.

  • Calculations:

    • Linearity: For the 4-MPBA SERS sensor, plot the SERS signal intensity against the known glucose concentrations and perform a linear regression to determine the coefficient of determination (R²).

    • Accuracy (MARD): For the commercial glucose meters, calculate the Mean Absolute Relative Difference (MARD) for each meter compared to the reference values using the formula: MARD = (1/N) * Σ |(Meter Reading - Reference Reading) / Reference Reading| * 100%

    • ISO 15197:2013 Compliance: For commercial meters, assess whether at least 95% of the measurements fall within ±15 mg/dL of the reference value for glucose concentrations <100 mg/dL and within ±15% for concentrations ≥100 mg/dL.

    • Selectivity: To test for interference, add common physiological substances (e.g., ascorbic acid, uric acid, fructose) to glucose samples and measure the response of the 4-MPBA SERS sensor.

    • Response Time: For the 4-MPBA SERS sensor, monitor the signal change over time after the addition of glucose to determine the time required to reach a stable reading.

    • Stability: For the 4-MPBA SERS sensor, store the functionalized substrates for an extended period (e.g., several weeks) and periodically measure a known glucose concentration to assess the consistency of the signal.

Conclusion

4-MPBA SERS-based glucose sensors demonstrate significant potential, particularly in research settings, offering high sensitivity and selectivity. Their performance characteristics, such as a low limit of detection and rapid response times, make them an attractive alternative for applications requiring precise glucose quantification. However, commercial glucose meters, governed by stringent regulatory standards, provide a convenient and reliable method for personal blood glucose monitoring. The choice of technology ultimately depends on the specific application, with 4-MPBA SERS sensors poised to play an increasingly important role in the future of glucose sensing and diagnostics. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these technologies in real-world scenarios.

References

Validating 4-MPBA-Mediated Cellular Uptake: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for validating the cellular uptake of molecules mediated by 4-mercaptophenylboronic acid (4-MPBA). The interaction of the boronic acid moiety with cis-diols on cell surface glycans, particularly sialic acid, is a promising strategy for targeted drug delivery. Robust validation of this uptake mechanism is critical for the development of effective therapeutics. This document outlines key experimental protocols, presents comparative data, and offers visualizations to guide your research.

Core Principles of Validation

The primary goal of these control experiments is to demonstrate that the cellular uptake of a 4-MPBA-functionalized molecule is:

  • Specific: Mediated by the interaction between the boronic acid group and cell surface sugars.

  • Mechanism-dependent: Occurs through a defined biological pathway, such as endocytosis.

  • Not due to non-specific effects: Such as passive diffusion or cytotoxicity-induced membrane permeability.

To achieve this, a series of negative and competitive controls are employed. This guide will focus on three key types of control experiments:

  • Competitive Inhibition Assays: To demonstrate the specificity of the boronic acid-glycan interaction.

  • Endocytosis Inhibition Assays: To elucidate the specific endocytic pathway involved in uptake.

  • Cytotoxicity Assays: To rule out cell death as a confounding factor in uptake measurements.

Competitive Inhibition: Proving Specificity

Competitive inhibition assays are crucial for demonstrating that the cellular uptake of a 4-MPBA-conjugated substance is dependent on its interaction with cell surface sugars. By introducing a high concentration of a competing sugar, the binding sites on the cell surface are saturated, thereby inhibiting the uptake of the 4-MPBA-tagged molecule.

Experimental Protocol: Competitive Inhibition with Fructose (B13574)

This protocol describes a typical competitive inhibition assay using fructose as the competing agent. Fructose is a readily available sugar that binds to boronic acids.

1. Cell Culture and Seeding:

  • Culture the selected cell line (e.g., HeLa, A549) in appropriate media and conditions.
  • Seed cells in a suitable format (e.g., 96-well plate for quantitative analysis, or glass-bottom dishes for microscopy) and allow them to adhere and reach 70-80% confluency.

2. Pre-incubation with Competitor:

  • Prepare a high-concentration solution of fructose in serum-free media (e.g., 100 mM).
  • Wash the cells once with phosphate-buffered saline (PBS).
  • Pre-incubate the cells with the fructose solution for 30-60 minutes at 37°C.
  • For the control group, pre-incubate cells with serum-free media without fructose.

3. Incubation with 4-MPBA-conjugated Molecule:

  • Prepare a solution of your fluorescently-labeled 4-MPBA-conjugated molecule at the desired concentration in serum-free media.
  • After the pre-incubation period, add the 4-MPBA-conjugated molecule to both the fructose-treated and control wells.
  • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

4. Washing and Quantification:

  • Remove the incubation medium and wash the cells three times with cold PBS to remove unbound molecules.
  • Lyse the cells and quantify the internalized fluorescence using a plate reader.
  • Alternatively, for microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake using a confocal microscope. For flow cytometry, detach the cells and analyze the fluorescence intensity.

Expected Results and Data Presentation

A successful competitive inhibition experiment will show a significant reduction in the cellular uptake of the 4-MPBA-conjugated molecule in the presence of the competing sugar.

Treatment GroupCellular Uptake (Normalized Fluorescence Units)% Inhibition
4-MPBA conjugate (Control)100 ± 8.50%
4-MPBA conjugate + 100 mM Fructose25 ± 4.275%
4-MPBA conjugate + 100 mM Sialic Acid18 ± 3.182%

Table 1: Example data from a competitive inhibition assay. The data demonstrates a significant reduction in uptake in the presence of competing sugars, indicating a specific interaction.

G cluster_workflow Competitive Inhibition Workflow cluster_logic Logical Basis cluster_control Control cluster_inhibition Inhibition start Seed Cells pre_inc Pre-incubate with Competitor (e.g., Fructose) or Media (Control) start->pre_inc incubate Incubate with 4-MPBA-conjugated Molecule pre_inc->incubate wash Wash to Remove Unbound Molecules incubate->wash quantify Quantify Cellular Uptake (Fluorescence) wash->quantify cell Cell with Surface Sugars mpba 4-MPBA Molecule fructose Free Fructose cell1 Cell mpba1 4-MPBA mpba1->cell1 Binding & Uptake cell2 Cell mpba2 4-MPBA mpba2->cell2 Uptake Inhibited fructose2 Fructose fructose2->cell2 Blocks Binding Sites

Figure 1: Workflow and logic of a competitive inhibition experiment.

Endocytosis Inhibition: Unraveling the Uptake Pathway

Once specificity is established, the next step is to identify the cellular machinery responsible for internalization. Endocytosis is a common pathway for the uptake of molecules bound to the cell surface. Using specific chemical inhibitors for different endocytic routes can pinpoint the dominant mechanism.

Experimental Protocol: Endocytosis Inhibition Assay

This protocol outlines the use of common endocytosis inhibitors to dissect the uptake pathway of 4-MPBA-conjugated molecules.

1. Cell Culture and Seeding:

  • As described in the competitive inhibition protocol.

2. Pre-incubation with Inhibitors:

  • Prepare solutions of endocytosis inhibitors at their optimal, non-toxic concentrations (see Table 2).
  • Wash cells with PBS.
  • Pre-incubate cells with the inhibitor-containing media for 30-60 minutes at 37°C.
  • Include a "no inhibitor" control group.

3. Incubation with 4-MPBA-conjugated Molecule:

  • Add the fluorescently-labeled 4-MPBA-conjugated molecule to all wells (with and without inhibitors).
  • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

4. Washing and Quantification:

  • As described in the competitive inhibition protocol.

Common Endocytosis Inhibitors and Their Targets
InhibitorTarget PathwayTypical ConcentrationPotential Side Effects
Chlorpromazine (B137089) Clathrin-mediated endocytosis5-10 µg/mLCan affect membrane fluidity at high concentrations.
Genistein Caveolae-mediated endocytosis50-200 µMCan inhibit tyrosine kinases non-specifically.
Nocodazole Microtubule-dependent transport10-33 µMDisrupts the cytoskeleton, affecting various cellular processes.
Cytochalasin D Actin-dependent uptake (e.g., macropinocytosis)1-10 µMDisrupts the actin cytoskeleton.
Amiloride Macropinocytosis50-100 µMCan affect Na+/H+ exchange.

Table 2: A selection of common endocytosis inhibitors. It is crucial to determine the optimal, non-toxic concentration for each cell line through preliminary experiments.

Expected Results and Data Presentation

The results will indicate which endocytic pathway is primarily responsible for the uptake of the 4-MPBA-conjugated molecule. A significant reduction in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

Treatment GroupCellular Uptake (Normalized Fluorescence Units)% Inhibition
4-MPBA conjugate (Control)100 ± 9.10%
+ Chlorpromazine35 ± 5.565%
+ Genistein88 ± 7.212%
+ Nocodazole95 ± 8.05%
+ Cytochalasin D42 ± 6.158%

Table 3: Example data from an endocytosis inhibition assay. The significant inhibition by chlorpromazine and cytochalasin D suggests that both clathrin-mediated endocytosis and macropinocytosis are involved in the uptake of this particular 4-MPBA conjugate.

G cluster_workflow Endocytosis Inhibition Workflow cluster_pathways Investigated Endocytic Pathways start Seed Cells pre_inc Pre-incubate with Endocytosis Inhibitors or Media (Control) start->pre_inc incubate Incubate with 4-MPBA-conjugated Molecule pre_inc->incubate wash Wash incubate->wash quantify Quantify Cellular Uptake wash->quantify pathways Clathrin-mediated Caveolae-mediated Macropinocytosis Other Pathways inhibitors Chlorpromazine Genistein Amiloride ... inhibitors->pathways Inhibits Specific Pathway(s)

Figure 2: General workflow for an endocytosis inhibition assay.

Cytotoxicity Assays: Ruling Out Confounding Factors

It is essential to ensure that the observed cellular uptake is not a result of cell membrane damage or cell death caused by the 4-MPBA-conjugated molecule. Cytotoxicity assays are performed to determine the concentration range at which the molecule is non-toxic to the cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

2. Treatment with 4-MPBA-conjugated Molecule:

  • Prepare a serial dilution of the 4-MPBA-conjugated molecule in complete cell culture medium.
  • Replace the medium in the wells with the different concentrations of the test molecule.
  • Include a "vehicle" control (medium with the same solvent concentration used for the test molecule) and a "no treatment" control.
  • Incubate for a period that is equal to or longer than the uptake experiment duration (e.g., 24 hours).

3. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Expected Results and Data Presentation

The results of the cytotoxicity assay will determine the concentration at which the 4-MPBA-conjugated molecule does not significantly affect cell viability. This concentration should be used for all cellular uptake experiments.

Concentration of 4-MPBA conjugate (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5085 ± 7.5
10055 ± 8.9
20020 ± 3.3

Table 4: Example data from an MTT cytotoxicity assay. Based on this data, a concentration of 10 µM or lower would be appropriate for cellular uptake studies, as it does not significantly impact cell viability.

G cluster_workflow Cytotoxicity Assay (MTT) Workflow cluster_principle Assay Principle start Seed Cells treat Treat with Serial Dilutions of 4-MPBA-conjugated Molecule start->treat incubate Incubate (e.g., 24h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure Measure Absorbance solubilize->measure live_cell Viable Cell (Metabolically Active) formazan Formazan (Purple, Insoluble) live_cell->formazan Reduces dead_cell Non-viable Cell mtt MTT (Yellow, Soluble) dead_cell->mtt No Reduction mtt->live_cell

Figure 3: Workflow and principle of the MTT cytotoxicity assay.

Conclusion and Best Practices

The validation of 4-MPBA-mediated cellular uptake requires a multi-faceted approach. By combining competitive inhibition assays, the use of endocytosis inhibitors, and thorough cytotoxicity testing, researchers can build a strong body of evidence to support a specific, mechanism-based uptake of their molecules of interest.

Best Practices:

  • Cell Line Specificity: Always optimize inhibitor concentrations and incubation times for each cell line used, as these parameters can vary significantly.

  • Quantitative and Qualitative Data: Combine quantitative data from plate-based assays or flow cytometry with qualitative data from microscopy to get a comprehensive understanding of cellular uptake.

  • Data Normalization: Normalize uptake data to a control group (e.g., cells treated with the 4-MPBA conjugate but without any inhibitor) to allow for easier comparison across experiments.

By adhering to these principles and protocols, researchers can confidently validate the cellular uptake mechanisms of their 4-MPBA-functionalized compounds, paving the way for the development of novel and effective targeted therapies.

Safety Operating Guide

Safeguarding Research: A Procedural Guide to the Proper Disposal of 4-Mercaptophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. 4-Mercaptophenylboronic acid, a valuable building block in organic synthesis, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. In-lab treatment or neutralization is generally not advised for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department, due to the lack of validated protocols for this specific substance.

Step-by-Step Operational Plan for Disposal
  • Waste Segregation and Collection :

    • Collect all waste materials containing this compound, including solid reagent, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization :

    • Use a chemically compatible and sealable container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, for waste collection.

    • Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste.

    • Provide a complete and accurate description of the waste material to the disposal contractor.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Essential Safety and Operational Guide for 4-Mercaptophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Mercaptophenylboronic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby fostering a secure research environment.

Chemical Identifier:

Compound NameThis compound
Synonyms 4-Mercaptobenzeneboronic acid
CAS Number 237429-33-3
Molecular Formula C₆H₇BO₂S
Molecular Weight 153.99 g/mol
Physical State Solid (crystal or powder)
Appearance White to slightly pale yellow
Melting Point >230 °C
Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Protection TypeSpecificationStandard
Engineering Controls All handling of this compound must be conducted in a certified chemical fume hood.
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a high risk of splashing.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant gloves. Nitrile gloves are a suitable choice for general handling. It is advisable to inspect gloves for any degradation before use.EU Directive 89/686/EEC, EN 374
Skin and Body Protection A flame-resistant lab coat that is fully fastened. Closed-toe shoes are required.
Respiratory Protection For weighing and transferring the solid, a NIOSH-approved N95 dust mask or equivalent respirator should be used to prevent inhalation of the powder.NIOSH (US) or EN 149 (EU)

Operational Plan: Step-by-Step Handling Protocol

Safe handling practices are critical to prevent accidental exposure and maintain the integrity of the compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Prepare a 1:1 (v/v) solution of commercial bleach and water in a designated container within the fume hood for immediate decontamination of small spills and equipment.

  • Assemble all necessary glassware and equipment. Ensure it is clean and dry.

  • Have designated, clearly labeled waste containers for solid and liquid hazardous waste readily accessible within the fume hood.

2. Weighing and Transferring the Solid:

  • Perform all weighing and transfers of the solid this compound inside the chemical fume hood.

  • Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.

  • Minimize the creation of dust during transfer.

  • Close the container tightly immediately after use.

3. In Solution:

  • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • If the process is exothermic, consider cooling the vessel in an ice bath.

  • Keep the reaction vessel covered as much as possible to minimize the release of any volatile materials.

4. Post-Reaction/Experiment:

  • Quench any reactive reagents appropriately before work-up.

  • Segregate all waste as described in the disposal plan below.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Verify Fume Hood Operation prep2 Prepare Bleach Solution prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Ready Waste Containers prep3->prep4 weigh Weigh Solid in Fume Hood prep4->weigh transfer Transfer Solid weigh->transfer dissolve Prepare Solution transfer->dissolve quench Quench Reaction dissolve->quench segregate Segregate Waste quench->segregate decontaminate Decontaminate Glassware segregate->decontaminate

Caption: A flowchart illustrating the key steps in the safe handling of this compound.

Disposal Plan

Proper waste disposal is crucial for laboratory safety and environmental protection. This compound and its waste must be treated as hazardous.

1. Waste Segregation:

  • Solid Waste: Unused this compound, contaminated gloves, weighing paper, and other solid materials should be collected in a designated, sealable container clearly labeled "Hazardous Waste" with the full chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Decontamination of Glassware:

  • Due to the thiol group, glassware should be decontaminated to neutralize the odor.

  • Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as liquid hazardous waste.

  • Immerse the rinsed glassware in the prepared 1:1 bleach-water solution within the fume hood. Allow it to soak for at least 14 hours.

  • After soaking, the glassware can be washed using standard laboratory procedures.

3. Spill Management:

  • Small Spills: For small powder spills within the fume hood, carefully sweep up the solid, trying to minimize dust generation, and place it in the solid hazardous waste container. Wipe the area with a damp cloth, and then decontaminate with the bleach solution.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

4. Final Disposal:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

G Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal solid_waste Solid Waste (gloves, powder) in Labeled Container storage Store Waste in Satellite Accumulation Area solid_waste->storage liquid_waste Liquid Waste (solutions) in Labeled Container liquid_waste->storage rinse Rinse Glassware with Solvent (Collect Rinsate) bleach_soak Soak Glassware in Bleach Solution (min. 14 hours) rinse->bleach_soak wash Standard Washing bleach_soak->wash pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: A diagram outlining the disposal process for waste containing this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.